molecular formula C15H18O4 B1213759 Parthenin CAS No. 508-59-8

Parthenin

カタログ番号: B1213759
CAS番号: 508-59-8
分子量: 262.30 g/mol
InChIキー: LLQCRTZROWMVOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Parthenin is a pseudoguaianolide-type sesquiterpene lactone (C15H18O4) and the principal bioactive secondary metabolite isolated from the invasive plant Parthenium hysterophorus . This compound is characterized by a central cycloheptane ring fused to a cyclopentenone ring and an α-methylene-γ-lactone moiety, which is critical for its biological reactivity . This structure allows this compound to act as a potent alkylating agent, forming covalent adducts with sulfhydryl groups in biological molecules like cysteine and glutathione, thereby inhibiting key enzymes and modulating various cellular pathways . This compound exhibits a wide spectrum of biological activities, making it a valuable compound for scientific investigation. It has demonstrated significant anti-cancer potential , showing cytostatic, anti-proliferative, and anti-angiogenic effects in studies against various human cancer cell lines, including leukemic, pancreatic, and cervical cancers . Its derivatives have been developed to enhance potency and reduce toxicity . Furthermore, this compound possesses notable anti-inflammatory properties , inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Beyond pharmacology, this compound is a model compound for allelopathy research , displaying strong phytotoxic effects that inhibit the germination and growth of competing plant species, while also exhibiting stimulatory hormetic effects at low doses . It also shows promising activity against multi-drug resistant Plasmodium falciparum , the malaria parasite . Researchers are exploring structural modifications of this compound to improve its selectivity, reduce cytotoxicity, and enhance its pharmacokinetic properties for potential therapeutic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h6-8,10,12,18H,2,4-5H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQCRTZROWMVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C2=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871713
Record name 6a-Hydroxy-6,9a-dimethyl-3-methylidene-3,3a,4,5,6,6a,9a,9b-octahydroazuleno[4,5-b]furan-2,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508-59-8
Record name Parthenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Chemical Architecture of Parthenin: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Properties, and Molecular Interactions of a Prominent Sesquiterpene Lactone

Parthenin is a naturally occurring sesquiterpene lactone of the pseudoguaianolide (B12085752) class, predominantly isolated from the invasive weed Parthenium hysterophorus.[1][2][3] Recognized for its wide spectrum of biological activities, including phytotoxicity, allergenicity, and potent anti-cancer properties, this compound has garnered significant interest within the scientific community.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established molecular pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Chemical and Physical Characteristics

This compound is a structurally complex molecule characterized by a fused ring system composed of a seven-membered ring, a cyclopentenone ring, and a reactive α-methylene-γ-lactone moiety.[1] This latter functional group, along with the cyclopentenone ring, is considered crucial for its biological activity, primarily through Michael-type additions with biological nucleophiles like the sulfhydryl groups of amino acids (e.g., cysteine).[1] The key physicochemical and structural properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₈O₄[5][6][7]
Molecular Weight 262.30 g/mol [5][6][8]
IUPAC Name (3aS,6S,6aS,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione[5][9]
CAS Number 508-59-8[2][5][6][8]
Classification Sesquiterpene Lactone (Pseudoguaianolide)[1][2]
Appearance White crystalline solid[8][10]
Melting Point 163-166 °C[7][8][11]
Optical Rotation [α]D²⁵ +7.02° (c = 2.71 in chloroform)[8]
Solubility Practically insoluble in water; Soluble in alcohol, chloroform (B151607), ether, ethyl acetate (B1210297)[8]
UV Absorption Maxima 215, 340 nm[8]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated and confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are fundamental to confirming the carbon skeleton and stereochemistry of this compound. The following data were obtained on a 500 MHz spectrometer.[10]

Position¹H NMR (500 MHz, MeOD) δ [ppm] (J [Hz])¹³C NMR (125 MHz, MeOD) δ [ppm]
1-84.85
27.64 (d, 5.9)-
3-75.71
56.13 (d, 5.9)-
6a6.22 (d, 2.5)-
6b5.73 (d, 2.1)-
84.97 (d, 7.9)86.29
141.25 (s)18.93
151.12 (d, 7.6)17.67
Carbonyl-213.43, 172.84

Note: This table presents a selection of key assigned peaks as reported in the literature. Complete spectral data involves detailed 2D NMR experiments (COSY, HMBC) for full assignment.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows a characteristic broad absorption band at 1707 cm⁻¹ , which is indicative of the carbonyl groups present in the molecule (ketone and lactone).[10]

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a standard laboratory procedure for the extraction and purification of this compound from the leaves of Parthenium hysterophorus.[3]

  • Plant Material Collection and Preparation : Leaves of P. hysterophorus (10 kg) are collected and air-dried in the shade. The dried leaves are then ground into a fine powder.

  • Successive Solvent Extraction : A 50 g portion of the powdered leaf material is subjected to successive extraction using a Soxhlet apparatus. The solvents are used in order of increasing polarity: petroleum ether, followed by chloroform, and finally methanol (B129727). The extraction time for each solvent is typically 12 hours.[3]

  • Concentration : The methanol extract, which contains the highest concentration of this compound, is evaporated under reduced pressure to yield a crude residue (approx. 7 g).

  • Column Chromatography : The crude methanol residue is adsorbed onto silica (B1680970) gel (100-200 mesh). This material is then loaded onto a silica gel column.

  • Elution and Fractionation : The column is eluted with a gradient solvent system, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate. Fractions are collected systematically.

  • Purification : The fraction eluting at 2% ethyl acetate in hexane is collected. This fraction is then concentrated and re-chromatographed on a second silica gel column to yield pure this compound (approx. 25 mg).

  • Purity Analysis : The purity of the isolated compound is confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[12]

Structural Elucidation Methodology
  • NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz NMR spectrometer using deuterated methanol (MeOD) or chloroform (CDCl₃) as the solvent and Tetramethylsilane (TMS) as an internal standard.[12] Samples are prepared by dissolving 5-10 mg of pure this compound in approximately 0.6-0.7 mL of the deuterated solvent, followed by filtration into an NMR tube.[13]

  • Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is performed to determine the exact mass and confirm the molecular formula (C₁₅H₁₈O₄).[10]

  • X-ray Crystallography : Single crystals of this compound suitable for X-ray diffraction are grown. Data is collected on a diffractometer, and the structure is solved. This compound crystallizes in a tetragonal system with the space group P4₁, and cell dimensions a=6.862(1) Å and c=28.681(8) Å.[14] This analysis provides unambiguous confirmation of the molecule's three-dimensional structure and absolute stereochemistry.

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Isolation and Structure Elucidation

The following diagram illustrates the logical flow of the experimental protocol for obtaining pure this compound and confirming its chemical structure.

G Isolation and Structural Elucidation of this compound cluster_collection Plant Material Preparation cluster_extraction Extraction & Purification cluster_elucidation Structure Elucidation Collect Collect Parthenium hysterophorus leaves Dry Air-dry in shade Collect->Dry Grind Grind to fine powder Dry->Grind Soxhlet Successive Soxhlet Extraction (Petroleum Ether -> Chloroform -> Methanol) Grind->Soxhlet Input Powdered Leaves Concentrate Evaporate Methanol Extract Soxhlet->Concentrate Column1 Silica Gel Column Chromatography Concentrate->Column1 Column2 Re-chromatography of Active Fraction Column1->Column2 Pure Pure this compound Column2->Pure NMR NMR Spectroscopy (1H, 13C, 2D) Pure->NMR MS Mass Spectrometry (HRESI-MS) Pure->MS Xray X-ray Crystallography Pure->Xray Structure Confirmed Chemical Structure NMR->Structure MS->Structure Xray->Structure

Workflow for this compound isolation and analysis.
Molecular Mechanism: this compound-Induced Apoptosis and NF-κB Inhibition

This compound and its closely related analogue, parthenolide (B1678480), exert significant anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways. The diagram below synthesizes findings on its dual role in inducing programmed cell death (apoptosis) and suppressing the pro-inflammatory NF-κB pathway.[1][2][5][15]

G This compound's Impact on Apoptosis and NF-κB Signaling cluster_membrane Cell Exterior / Cytoplasm cluster_mito Mitochondrial Pathway (Intrinsic Apoptosis) cluster_execution Execution Phase cluster_nucleus Nucleus This compound This compound / Parthenolide IKK IKK Complex This compound->IKK Inhibits Bax Bax This compound->Bax Promotes localization IkappaB_NFkappaB IκBα-NF-κB (Inactive Complex) IKK->IkappaB_NFkappaB Phosphorylates IκBα IkappaB IκBα IkappaB_NFkappaB->IkappaB IκBα degradation NFkappaB NF-κB (p50/p65) IkappaB_NFkappaB->NFkappaB NF-κB release NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Mito Mitochondrion Bax->Mito Disrupts membrane CytoC Cytochrome c (released) Mito->CytoC Casp9 Caspase-9 (activated) CytoC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP DNA DNA NFkappaB_nuc->DNA Binds to promoter Transcription Transcription of Pro-inflammatory & Anti-apoptotic Genes DNA->Transcription Initiates Transcription->Apoptosis Inhibits

This compound's dual action on cellular signaling.

References

Parthenin: A Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has garnered significant attention in oncological research. Initially identified for its role in allelopathy and as a cause of contact dermatitis, subsequent investigations have revealed its potent cytotoxic and pro-apoptotic activities against a spectrum of cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved.

Core Mechanisms of Action in Cancer Cells

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis, cell cycle arrest, generation of reactive oxygen species (ROS), and inhibition of critical pro-survival signaling cascades.

Induction of Apoptosis

A primary mechanism of this compound's cytotoxicity is its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: this compound treatment has been shown to disrupt mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. [il] In the cytoplasm, cytochrome c forms a complex with Apaf-1, which in turn activates caspase-9, an initiator caspase. [il] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. [il, 32]

  • Modulation of Bcl-2 Family Proteins: The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins. This compound has been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax. [il, 26, 32, 33] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.[1]

  • Extrinsic Pathway: Some studies suggest this compound can also engage the extrinsic pathway. Parthenolide (B1678480), a closely related compound, has been shown to upregulate the expression of death receptors like TNFRSF10B (DR5), which can activate a caspase-8-dependent apoptotic cascade.[2]

  • Execution Phase: Both pathways converge on the activation of effector caspases, primarily caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. [il, 26]

Parthenin_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax + Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 - Mitochondria Mitochondria CytC Cytochrome c (release) Mitochondria->CytC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.
Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from proceeding to division. The specific phase of arrest can be cell-type dependent.[3]

  • G0/G1 Phase Arrest: In several cancer cell lines, including acute lymphoid leukemia and bladder cancer, this compound and its analogs have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle. [il, 26, 43] This arrest is often mediated by the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21. [il]

  • G1/S Checkpoint Regulation: Upregulation of p21 inhibits the activity of CDK2/cyclin E complexes, which are essential for the transition from G1 to S phase. This compound has also been observed to downregulate cyclin D1, further contributing to G1 arrest.[3][4]

  • G2/M Phase Arrest: In other contexts, such as in cells treated with related taxane (B156437) drugs, prolonged mitotic arrest in the G2/M phase can trigger apoptosis.[5]

Parthenin_Cell_Cycle_Arrest This compound This compound p53 p53 This compound->p53 + CyclinD1 Cyclin D1 This compound->CyclinD1 - p21 p21 p53->p21 CDK2 CDK2 p21->CDK2 G1_S_Transition G1/S Transition p21->G1_S_Transition CyclinD1->G1_S_Transition CDK2->G1_S_Transition CellCycleArrest G0/G1 Cell Cycle Arrest G1_S_Transition->CellCycleArrest

Caption: Mechanism of this compound-induced G0/G1 cell cycle arrest.
Generation of Reactive Oxygen Species (ROS)

This compound treatment can induce oxidative stress in cancer cells by increasing the intracellular levels of ROS.[6][7]

  • Mitochondrial Dysfunction: The increase in ROS is often linked to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.

  • Apoptosis Trigger: Elevated ROS levels can damage cellular components like DNA, proteins, and lipids, and act as a trigger for apoptosis by promoting mitochondrial membrane permeabilization.

  • Signaling Molecule: ROS can also act as second messengers, modulating various signaling pathways, including those involved in cell survival and death. However, some studies on the related compound parthenolide suggest that ROS induction may not be the primary contributor to the inhibition of certain signaling pathways like JAK/STAT3.[6][7][8]

Inhibition of Pro-Survival Signaling Pathways

Chronic activation of pro-survival signaling pathways is a hallmark of many cancers, promoting proliferation and resistance to apoptosis. This compound and its analogs effectively inhibit several of these key pathways.

  • NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is common in cancer and contributes to drug resistance.[9][10] this compound is a well-documented inhibitor of the NF-κB pathway.[9][10][11] It can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes.[9]

  • STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor frequently overactive in cancer, promoting cell proliferation, survival, and angiogenesis.[12] Parthenolide has been shown to be a potent inhibitor of STAT3 signaling.[8][12] It can directly inhibit the activity of upstream kinases like Janus kinases (JAKs), particularly JAK2, which are responsible for phosphorylating and activating STAT3.[6][8]

Parthenin_Signaling_Inhibition cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway IKK IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB inhibition Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Gene_NFkB Pro-survival Gene Expression Nucleus_NFkB->Gene_NFkB CytokineReceptor Cytokine Receptor JAK JAKs (e.g., JAK2) CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_STAT3 Nuclear Dimerization & Translocation pSTAT3->Nucleus_STAT3 Gene_STAT3 Proliferation & Survival Gene Expression Nucleus_STAT3->Gene_STAT3 This compound This compound This compound->IKK inhibition This compound->JAK inhibition

Caption: this compound's inhibitory action on NF-κB and STAT3 pathways.

Quantitative Data Summary

The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Reference
SiHaCervical Cancer8.42 ± 0.76[1]
MCF-7Breast Cancer9.54 ± 0.82[1]
RajiBurkitt's Lymphoma3.0 ± 0.60[il]
JurkatT-cell Leukemia1.0 ± 0.3[il]
THP-1Acute Monocytic Leukemia3.0 ± 0.4[il]
PC-3Prostate Cancer0.11 (Methanol Extract)[13]

Note: IC50 values can vary based on experimental conditions, such as exposure time and the specific assay used. The value for PC-3 cells corresponds to a methanolic extract of P. hysterophorus.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which is insoluble.[14][15] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).[3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTT_Assay_Workflow start Start plate_cells 1. Seed cells in 96-well plate start->plate_cells end End incubate_overnight 2. Incubate overnight plate_cells->incubate_overnight treat_cells 3. Treat with this compound (various concentrations) incubate_overnight->treat_cells incubate_treatment 4. Incubate for 24-48h treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance analyze 9. Calculate % Viability and IC50 read_absorbance->analyze analyze->end

Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues.[16][17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16][17]

Protocol:

  • Cell Treatment: Culture and treat cells with this compound as desired. Include both negative (vehicle) and positive controls.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) and wash with serum-containing media to neutralize the trypsin.[19]

  • Washing: Wash the cells (1-5 x 10⁵) once with ice-cold PBS.[19][20]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18][20]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[17][19][20]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19][20]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22]

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA.[21] The amount of fluorescence emitted by a stained cell is therefore directly proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.

Protocol:

  • Cell Treatment & Harvesting: Treat approximately 1 x 10⁶ cells with this compound for the desired duration. Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells for at least 30 minutes (or overnight) at 4°C.[23][24]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[24]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to, ensuring only DNA is stained. Incubate for at least 5 minutes at room temperature.[21][24]

  • PI Staining: Add PI solution (e.g., 50 µg/mL final concentration) to the cells.[24]

  • Incubation: Incubate for 20-30 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data to generate a DNA content histogram. Analyze the histogram using cell cycle analysis software to quantify the percentage of cells in each phase.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in this compound's mechanism of action (e.g., caspases, Bcl-2 family, NF-κB, p53).[5][25][26]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][26]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[26]

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[26]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[26]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C, followed by washing and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.[5]

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]

Measurement of Intracellular ROS

This assay uses a cell-permeable fluorescent probe to detect overall levels of intracellular ROS.[27][28]

Principle: The probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent and readily diffuses into cells.[27][29] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH within the cell.[27][28] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.[27][29]

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere.

  • Treatment: Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂ or TBHP) and a negative control.[30]

  • DCFH-DA Loading: Remove the treatment media and wash the cells with pre-warmed PBS or serum-free media. Add DCFH-DA working solution (typically 10-25 µM) to the cells and incubate for 30 minutes at 37°C in the dark.[27][28][30]

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular probe.[28]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation ~485-495 nm, Emission ~529-535 nm).[27][29]

  • Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.

Conclusion and Future Perspectives

This compound demonstrates significant anticancer potential by concurrently targeting multiple fundamental cellular processes. Its ability to induce apoptosis, halt the cell cycle, and inhibit key pro-survival pathways like NF-κB and STAT3 makes it a compelling candidate for further preclinical and clinical investigation. The multifaceted mechanism of action suggests it may be effective against a broad range of malignancies and could potentially circumvent certain forms of drug resistance. Future research should focus on optimizing its therapeutic index, exploring its efficacy in combination therapies, and developing novel drug delivery systems to enhance its bioavailability and tumor-specific targeting.

References

biological activities of sesquiterpene lactone parthenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Sesquiterpene Lactone Parthenin

Introduction

This compound is a pseudoguaianolide (B12085752) sesquiterpene lactone that serves as the primary secondary metabolite of the invasive tropical weed Parthenium hysterophorus (Asteraceae).[1][2][3] This compound is responsible for many of the plant's biological characteristics, including its toxicity and allelopathic effects.[1][4] Structurally, this compound features an α-methylene-γ-lactone ring and an epoxide group, which are highly reactive and can interact with nucleophilic sites in biological molecules, such as the sulfhydryl groups of amino acids like cysteine.[2][5] This reactivity is believed to be the basis for its wide array of biological activities.[2] Despite its potential, the inherent toxicity of this compound remains a significant hurdle for its development as a therapeutic agent.[2][4] This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Anticancer Activity

This compound and its derivatives have demonstrated significant potential as chemotherapeutic agents, exhibiting cytostatic, anti-proliferative, and anti-angiogenic effects across a range of human cancer cell lines.[3] Its anticancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and inhibit key signaling pathways that promote cancer cell survival and proliferation.[6][7]

Mechanisms of Action

1.1.1. Induction of Apoptosis this compound is a potent inducer of apoptosis in cancer cells.[8] The process is often mediated through the intrinsic or mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in pro-apoptotic proteins like Bax.[7][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[10] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which cleave cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[8][9][10] Studies have documented these effects, showing DNA fragmentation and the upregulation of p53, Bax, and caspases in parthenolide-treated cancer cells.[7][10]

1.1.2. Inhibition of Pro-Survival Signaling Pathways Two critical pathways constitutively active in many cancers and targeted by this compound are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

  • NF-κB Inhibition: NF-κB controls the expression of genes crucial for tumor growth, metastasis, and suppression of apoptosis.[5] this compound predominantly acts by inhibiting the NF-κB pathway.[5] It has been shown to target and inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[11] By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered and inactive in the cytoplasm, thereby blocking the transcription of its downstream anti-apoptotic target genes.[11][12]

  • STAT3 Inhibition: The STAT3 signaling pathway is frequently over-activated in various cancers and plays a key role in cell survival and proliferation.[13] this compound and its analogues have been found to be potent inhibitors of this pathway.[5][14] The mechanism involves the covalent targeting and inhibition of Janus kinases (JAKs), the primary upstream kinases that phosphorylate STAT3.[13][15][16] By inhibiting JAKs, this compound prevents the phosphorylation, dimerization, and nuclear translocation of STAT3, thus blocking its function as a transcription factor.[5][13]

1.1.3. Generation of Reactive Oxygen Species (ROS) Some studies suggest that this compound can induce apoptosis by promoting the accumulation of intracellular reactive oxygen species (ROS).[5] This increase in oxidative stress can damage cellular components, including DNA, and trigger the mitochondrial apoptotic pathway.[5][8]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound and its analogues has been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50). These values vary depending on the cell line, whether the pure compound or a plant extract was used, and the specific analogue tested.

Compound/ExtractCell LineCancer TypeIC50 ValueReference
Methanolic ExtractMCF-7Breast Cancer30.81 ng/mL[17][18]
Parthenolide (B1678480)MCF-7Breast Cancer9.54 ± 0.82 μM[7]
Methanolic ExtractHeLaCervical Cancer5.35 ng/mL[17][18]
ParthenolideSiHaCervical Cancer8.42 ± 0.76 μM[7]
Methanolic ExtractPC-3Prostate Cancer0.11 µM[19]
This compound Analog (P19)HL-60Myeloid Leukemia3.5 µM[3][6]
This compound Analog (P19)RajiLymphoid Leukemia3.0 ± 0.60 µM[10][20]
This compound Analog (P19)JurkatT-cell Leukemia1.0 ± 0.3 µM[10][20]
This compound Analog (P16)MOLT-4Lymphoblastic LeukemiaN/A (Inhibitory)[3]
This compound Analog (P16)PANC-1, Mia PaCa-2Pancreatic Cancer3.4 µM[3]

Visualized Signaling Pathways

Parthenin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptotic pathway.

Parthenin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p->NFkB Degrades & Releases IkBa_p->NFkB_n This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Transcription Anti-apoptotic Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory properties, which historically underpinned the use of its source plant, Tanacetum parthenium, in folk medicine for conditions like fever and arthritis.[21][22]

Mechanism of Action

The anti-inflammatory effects of this compound are mechanistically linked to its inhibition of the same key pathways implicated in its anticancer activity. By suppressing the NF-κB and JAK/STAT signaling cascades, this compound effectively reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][3][23] The inhibition of IKK by this compound is a central event, preventing the activation of NF-κB in response to inflammatory stimuli.[11][21][24] Similarly, its targeting of JAKs blocks STAT3 activation, a critical step in inflammatory responses mediated by cytokines like IL-6.[13][16]

Parthenin_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p P-STAT3 STAT3->STAT3_p STAT3_dimer P-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes STAT3_dimer_n P-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation This compound This compound This compound->JAK Inhibits DNA DNA STAT3_dimer_n->DNA Transcription Inflammatory Gene Transcription DNA->Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor Binds

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Antimicrobial Activity

This compound and extracts from P. hysterophorus exhibit a broad spectrum of antimicrobial activity against various pathogens.

Spectrum of Activity

Studies have shown that this compound and its derivatives are active against both Gram-positive and Gram-negative bacteria.[2][3] Various solvent extracts of P. hysterophorus have been tested, with ethyl acetate, acetone, and chloroform (B151607) extracts showing significant antimicrobial effects against bacteria like Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and yeasts such as Candida albicans and Saccharomyces cerevisiae.[25][26]

Quantitative Antimicrobial Data

Quantitative data for the antimicrobial activity of pure this compound is limited. Most studies report the zone of inhibition or Minimum Inhibitory Concentration (MIC) for crude plant extracts.

ExtractPathogenActivity (Zone of Inhibition, mm)MIC (mg/mL)Reference
Ethyl AcetateBacillus subtilis30.6 ± 0.57N/A[26]
Ethyl AcetateStaphylococcus aureus28.3 ± 0.57N/A[26]
Ethyl AcetatePseudomonas aeruginosa26.3 ± 0.57N/A[26]
Ethyl AcetateCandida albicans10.3 ± 1.5450[25][26]
Ethyl AcetateSaccharomyces cerevisiae18.6 ± 1.5412.5[25][26]
AcetoneBacillus subtilis26.3 ± 0.57N/A[26]
ChloroformBacillus subtilis26.6 ± 0.57N/A[26]

Experimental Protocols & Workflows

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[18]

  • Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[17][18] The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow attachment.[18]

    • Compound Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

    • Formazan Solubilization: Carefully remove the supernatant and add 150-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the purple formazan crystals.[10][18]

    • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[10][18]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.[18]

MTT_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment start 1. Cell Seeding (96-well plate) treatment 2. Compound Treatment (Varying concentrations of this compound) start->treatment incubation 3. Incubation (e.g., 24-48 hours) treatment->incubation mtt_add 4. MTT Reagent Addition incubation->mtt_add incubation2 5. Incubation (4 hours, 37°C) mtt_add->incubation2 solubilize 6. Formazan Solubilization (DMSO) incubation2->solubilize read 7. Absorbance Reading (570 nm) solubilize->read analysis 8. Data Analysis (% Viability vs. Conc.) read->analysis end Determine IC50 Value analysis->end

Caption: A typical experimental workflow for an MTT cytotoxicity assay.

Antimicrobial Susceptibility: Agar (B569324) Well Diffusion

This method is used to assess the antimicrobial activity of a substance.[25]

  • Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. If the agent is effective, it creates a clear zone of inhibition where microbial growth is prevented.

  • Protocol:

    • Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

    • Inoculation: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

    • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

    • Sample Addition: Add a defined volume of the test extract or pure this compound solution into the wells. A positive control (standard antibiotic) and a negative control (solvent) are also included.[25][26]

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Toxicological Profile

A significant challenge to the clinical application of this compound is its toxicity.[2] It is the primary antigen responsible for contact dermatitis in humans exposed to P. hysterophorus.[2] Furthermore, this compound has shown clastogenic effects, causing chromosomal aberrations in animal tissues, and can inhibit the synthesis of DNA, RNA, and proteins.[2] These toxicological concerns necessitate further research, potentially through the synthesis of derivatives that retain therapeutic efficacy while exhibiting reduced toxicity.[3]

Conclusion

This compound is a sesquiterpene lactone with a remarkable range of potent biological activities, including significant anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action are primarily centered on the modulation of critical cellular signaling pathways such as NF-κB and JAK/STAT, leading to the induction of apoptosis in cancer cells and the suppression of inflammatory responses. While the quantitative data underscores its potential, particularly in oncology, its clinical utility is currently hampered by a challenging toxicity profile. Future research should focus on structure-activity relationship studies and the development of novel, less toxic analogues to harness the full therapeutic potential of this versatile natural product.

References

Parthenin: A Technical Guide to its Natural Occurrence, Extraction, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenin, a sesquiterpene lactone of the pseudoguaianolide (B12085752) type, is a prominent secondary metabolite of the invasive tropical weed Parthenium hysterophorus (Asteraceae).[1] This compound is responsible for a multitude of the plant's biological activities, including its toxicity, allergenicity, and allelopathic effects.[1][2] Despite its detrimental properties, this compound has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-parasitic activities.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthesis, detailed protocols for its extraction and isolation, and an examination of its interactions with key cellular signaling pathways.

Natural Occurrence and Biosynthesis

This compound is primarily isolated from Parthenium hysterophorus, a weed native to tropical America that has become a global invasive species.[3] The compound is sequestered in glandular trichomes, specifically the capitate-sessile type, which are present on various parts of the plant.[1][4] The highest concentrations of this compound are typically found in the leaves and inflorescence.[1][5]

The biosynthesis of this compound occurs via the mevalonic acid pathway, a common route for the synthesis of terpenes and other isoprenoids in plants.[1][4] The pathway begins with the formation of farnesyl pyrophosphate.[1][2] While the general pathway for sesquiterpene lactone biosynthesis is understood, the precise enzymatic steps that differentiate the formation of this compound from other sesquiterpene lactones are not yet fully elucidated.[1][5] this compound production continues throughout the life of the plant, reaching its peak during the reproductive stages.[1][6] Under natural conditions, this compound is released into the environment through ruptured trichomes, root exudates, and the decomposition of plant tissues.[1][2]

Table 1: this compound Content in Parthenium hysterophorus
Plant PartThis compound Content (% on dry weight basis)Reference
Leaves0.30%[1][5]
Inflorescence0.30%[1][5]
Fruits0.15%[1][5]
Roots0.10%[1][5]
Stem0.02%[1][5]

Experimental Protocols: Extraction and Isolation

The extraction and isolation of this compound from P. hysterophorus are critical steps for its study and potential application. Various methods have been developed, ranging from traditional solvent extraction to more modern techniques.

Traditional Method: Soxhlet Extraction and Column Chromatography

This classic method involves the exhaustive extraction of the plant material with a series of solvents, followed by purification using column chromatography.

Protocol:

  • Plant Material Preparation: Air-dry the aerial parts (leaves and flowers) of P. hysterophorus in the shade and grind them into a fine powder.[7]

  • Soxhlet Extraction:

    • Place approximately 50 g of the powdered plant material into a thimble.

    • Cover the thimble with filter paper to prevent the passage of solid material.

    • Perform successive extractions using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, chloroform, and finally methanol (B129727).[7] The extraction time for each solvent is typically around 12 hours.[8]

  • Concentration: Evaporate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.[7]

  • Column Chromatography:

    • Prepare a slurry of silica (B1680970) gel (100-200 mesh) in hexane (B92381) and pack it into a glass column.

    • Adsorb the crude methanolic residue onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of ethyl acetate (B1210297) in hexane, starting with a low polarity mixture (e.g., 2% ethyl acetate in hexane) and gradually increasing the polarity.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[7]

    • Combine the fractions containing pure this compound and evaporate the solvent to yield the crystalline compound.

Modern Method: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a more rapid and efficient alternative to traditional methods.

Protocol:

  • Plant Material Preparation: Prepare the powdered plant material as described in the traditional method.

  • Ultrasonic Extraction:

    • Suspend the powdered plant material in a suitable solvent, such as ethanol.[7]

    • Place the suspension in an ultrasonic bath.

    • Apply ultrasonic waves for a specified duration (e.g., 30-60 minutes) at a controlled temperature.[7]

  • Filtration and Concentration: Filter the mixture to remove the solid plant material and concentrate the filtrate under reduced pressure to obtain the crude extract.[7]

  • Purification: The crude extract can then be purified using column chromatography as described in the traditional method.

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway.[9][10] NF-κB is a transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9][10] this compound is thought to directly interact with and inhibit IκB kinase (IKK), an enzyme essential for the activation of NF-κB.

NF_kB_Inhibition_by_this compound cluster_NFkB_complex NF-κB/IκB Complex TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NF_kB_active Active NF-κB IKK->NF_kB_active Releases NF_kB NF-κB Nucleus Nucleus NF_kB_active->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The anticancer properties of this compound are linked to its modulation of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[9][10] By interfering with this pathway, this compound can induce apoptosis in cancer cells.

MAPK_Modulation_by_this compound Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis This compound This compound This compound->RAF Inhibits? This compound->Apoptosis Induces

Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The overall process from plant material to purified this compound and subsequent biological analysis can be visualized as a streamlined workflow.

Parthenin_Workflow Plant_Material P. hysterophorus (Leaves & Flowers) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Extraction (Soxhlet or UAE) Drying_Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Biological Activity Assays (e.g., Cell Viability, Western Blot) Pure_this compound->Analysis

General workflow for this compound extraction and analysis.

Conclusion

This compound, a readily available sesquiterpene lactone from the invasive weed Parthenium hysterophorus, presents a dual character of being a toxic compound and a potential therapeutic agent. Its natural abundance and well-established extraction and purification protocols make it an accessible molecule for further research. The elucidation of its inhibitory effects on key signaling pathways like NF-κB and MAPK provides a solid foundation for its exploration in drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies. This guide provides the foundational technical information for researchers to harness the potential of this intriguing natural product.

References

The Dual Nature of a Noxious Weed: A Technical Guide to the Phytotoxic Effects of Parthenium hysterophorus and Parthenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenium hysterophorus L., a notoriously invasive weed, poses a significant threat to global agriculture and biodiversity due to its profound allelopathic properties. The primary phytotoxic agent responsible for this activity is the sesquiterpene lactone, parthenin. This technical guide provides an in-depth analysis of the phytotoxic effects of P. hysterophorus and this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the inhibitory effects on seed germination and plant growth, outlines key experimental protocols for phytotoxicity assessment, and visually represents the underlying molecular mechanisms and experimental workflows.

Introduction

Parthenium hysterophorus, commonly known as congress grass or famine weed, is an aggressive annual herb belonging to the Asteraceae family.[1] Its rapid proliferation and displacement of native flora are largely attributed to its potent allelopathic capabilities, primarily mediated by the release of secondary metabolites.[1] Among these, the sesquiterpene lactone this compound is the most abundant and biologically active, exerting significant phytotoxic effects on a wide range of plant species.[2] Understanding the precise mechanisms of this phytotoxicity is crucial for developing effective weed management strategies and exploring the potential of this compound and its derivatives as natural herbicides or other bioactive compounds.

Phytotoxic Effects on Plant Growth and Development

The allelopathic impact of P. hysterophorus and this compound manifests in various ways, most notably through the inhibition of seed germination and the suppression of seedling growth. These effects are concentration-dependent, with higher concentrations of aqueous extracts or pure this compound leading to greater inhibition.[3]

Inhibition of Seed Germination

Aqueous extracts from different parts of P. hysterophorus (leaf, flower, shoot, and root) have been shown to significantly reduce or completely inhibit seed germination in a variety of crops and weeds.[4][5] The flower and leaf extracts are generally the most potent, which is consistent with the higher concentration of this compound and other phenolic compounds in these tissues.[4]

Impairment of Seedling Growth

For seeds that do germinate, subsequent seedling growth is often severely stunted. This includes a reduction in root and shoot length, as well as a decrease in fresh and dry biomass.[5] Roots are typically more sensitive to the phytotoxic effects than shoots, likely due to their direct and continuous contact with the allelochemicals in the soil or growth medium.[4] The inhibition of root growth is characterized by swelling, blackening of the root tip, and a lack of root hair formation.[6]

Quantitative Data on Phytotoxic Effects

The following tables summarize the quantitative data from various studies on the phytotoxic effects of Parthenium hysterophorus extracts and this compound on different plant species.

Table 1: Effect of Parthenium hysterophorus Aqueous Extracts on Seed Germination (%)

Plant SpeciesExtract SourceConcentration (%)Germination Inhibition (%)Reference
Soybean (Glycine max)Flower5, 10, 15100[4]
Haricot Bean (Phaseolus vulgaris)Flower5, 10, 15100[4]
Wheat (Triticum aestivum)Shoot475 (root growth reduction)[3]
Velvetleaf (Abutilon theophrasti)Shoot460 (root growth reduction)[3]
Rice (Oryza sativa)Whole Plant25Significant Inhibition
Sweet Corn (Zea mays)Whole Plant25Significant Inhibition
Cowpea (Vigna unguiculata)Whole Plant25Significant Inhibition
Sesame (Sesamum indicum)Leaf5100[7]
Tomato (Lycopersicon esculentum)Leaf5100[7]

Table 2: Effect of Parthenium hysterophorus Extracts and this compound on Seedling Growth (Reduction in Length)

Plant SpeciesTreatmentConcentrationShoot Length Reduction (%)Root Length Reduction (%)Reference
Soybean (Glycine max)Flower Extract5, 10, 15100100[4]
Haricot Bean (Phaseolus vulgaris)Flower Extract5, 10, 15100100[4]
Amaranthus viridisThis compound0.5 - 2 mMSignificantGreater than shoot[6]
Cassia occidentalisThis compound0.5 - 2 mMSignificantGreater than shoot[6]
Echinochloa crus-galliThis compound0.5 - 2 mMSignificantGreater than shoot[6]
Phalaris minorThis compound0.5 - 2 mMSignificantGreater than shoot[6]
Wheat (Triticum aestivum)Leaf ExtractNot specifiedSignificantSignificant[8]

Molecular Mechanisms of Phytotoxicity

The phytotoxic effects of this compound are multifaceted, involving the disruption of several fundamental cellular processes.

Inhibition of Mitosis

This compound has been shown to suppress mitotic activity in the root tip cells of plants like onion.[6] This inhibition of cell division is a primary contributor to the observed reduction in root and shoot elongation.

Induction of Oxidative Stress

This compound induces the production of reactive oxygen species (ROS) in plant cells, leading to oxidative stress.[9] This oxidative stress can cause damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

Disruption of Membrane Integrity

A key consequence of oxidative stress is lipid peroxidation, which compromises the integrity of cellular membranes. This is evidenced by increased electrolyte leakage from treated plant tissues, a common indicator of cell membrane damage.[6][10]

Interference with Photosynthesis

This compound treatment leads to a significant reduction in the chlorophyll (B73375) content of leaves, which in turn inhibits photosynthesis.[6][9] This disruption of the plant's primary energy production pathway contributes to the overall stunting of growth.

Alteration of Hormonal Signaling

The reduction in seedling root and shoot length may also be attributed to the interference of this compound with the function of plant hormones such as gibberellins (B7789140) and indoleacetic acid (IAA), which are crucial for cell division and elongation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the phytotoxic effects of P. hysterophorus and this compound.

Preparation of Aqueous Extracts
  • Plant Material Collection: Collect fresh Parthenium hysterophorus plants at the flowering stage. Separate the plant into different parts (leaf, flower, shoot, root).

  • Drying and Grinding: Air-dry the plant parts in the shade and then grind them into a fine powder using a mechanical grinder.

  • Extraction: Soak a known weight of the powdered plant material (e.g., 5g, 10g, 15g) in a specific volume of distilled water (e.g., 100 mL) for 24 hours at room temperature to prepare different concentrations (w/v) of the aqueous extract.[4]

  • Filtration: Filter the mixture through cheesecloth or Whatman No. 1 filter paper to obtain the aqueous extract. The filtrate can be centrifuged to remove any remaining particulate matter.

Seed Germination and Seedling Growth Bioassay
  • Seed Sterilization: Surface sterilize the seeds of the test plant species with a 0.1% mercuric chloride solution for one minute, followed by thorough rinsing with distilled water.

  • Petri Dish Preparation: Place a layer of Whatman No. 1 filter paper in sterile Petri dishes (9 cm diameter).

  • Treatment Application: Place a known number of seeds (e.g., 20-25) in each Petri dish. Add a specific volume (e.g., 5-10 mL) of the prepared aqueous extract of the desired concentration. Use distilled water as a control.[4]

  • Incubation: Incubate the Petri dishes at room temperature (e.g., 25 ± 2°C) with a defined photoperiod (e.g., 12 hours light/12 hours dark).

  • Data Collection: Record the number of germinated seeds daily for a specified period (e.g., 7-10 days). After the incubation period, measure the root and shoot length of the seedlings. Determine the fresh and dry weight of the seedlings.

Determination of Chlorophyll Content
  • Extraction: Extract chlorophyll from a known weight of fresh leaf tissue using 80% acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).[6]

  • Spectrophotometry: Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculation: Calculate the total chlorophyll content using Arnon's equation: Total Chlorophyll (mg/g fresh weight) = [20.2 (A645) + 8.02 (A663)] x (V / 1000 x W) Where: A = absorbance at the respective wavelength, V = final volume of the chlorophyll extract (mL), and W = fresh weight of the leaf tissue (g).

Measurement of Electrolyte Leakage
  • Sample Preparation: Take a known weight of fresh leaf tissue from both control and treated plants.

  • Washing: Thoroughly wash the leaf samples with deionized water to remove any surface contaminants.

  • Incubation: Place the samples in a test tube containing a known volume of deionized water and incubate at room temperature for a specific duration (e.g., 2-4 hours).

  • Initial Conductivity: Measure the electrical conductivity (EC1) of the solution using a conductivity meter.

  • Total Conductivity: Autoclave the samples at 121°C for 15-20 minutes to cause complete cell disruption and release of all electrolytes. Cool the solution to room temperature and measure the final electrical conductivity (EC2).

  • Calculation: Calculate the percentage of electrolyte leakage using the formula: Electrolyte Leakage (%) = (EC1 / EC2) x 100

Extraction and Quantification of this compound using HPLC
  • Extraction: Extract this compound from dried and powdered P. hysterophorus plant material using a suitable solvent such as methanol (B129727) or chloroform.

  • Chromatographic Conditions: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. The mobile phase can be a gradient of acetonitrile (B52724) and water.[11]

  • Detection: Detect this compound using a UV detector at a wavelength of approximately 215 nm.

  • Quantification: Prepare a standard curve using pure this compound. Quantify the amount of this compound in the plant extracts by comparing the peak area with the standard curve.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

experimental_workflow A Parthenium hysterophorus Plant Collection (Leaf, Flower, Stem, Root) B Drying and Grinding A->B C Aqueous Extraction B->C D Seed Germination and Seedling Growth Bioassay C->D E Measurement of Germination Percentage D->E F Measurement of Root and Shoot Length D->F G Measurement of Biomass (Fresh & Dry Weight) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: Experimental workflow for assessing phytotoxicity.

parthenin_phytotoxicity_pathway This compound This compound cell_wall Plant Cell Wall ros Increased Reactive Oxygen Species (ROS) This compound->ros Induces mitosis Inhibition of Mitosis This compound->mitosis hormone Interference with Auxin & Gibberellin Signaling This compound->hormone photosynthesis Reduced Chlorophyll Content & Photosynthesis This compound->photosynthesis cell_membrane Plasma Membrane lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation membrane_damage Membrane Damage & Electrolyte Leakage lipid_peroxidation->membrane_damage growth_inhibition Inhibition of Root and Shoot Elongation membrane_damage->growth_inhibition cell_division Reduced Cell Division mitosis->cell_division cell_division->growth_inhibition hormone->growth_inhibition overall_effect Overall Phytotoxicity and Growth Inhibition growth_inhibition->overall_effect photosynthesis->growth_inhibition

Caption: Proposed signaling pathway of this compound phytotoxicity.

logical_relationship Physterophorus Parthenium hysterophorus Allelopathy Allelopathy Physterophorus->Allelopathy Exhibits This compound This compound (Sesquiterpene Lactone) Allelopathy->this compound Primarily due to Phenolics Phenolic Compounds Allelopathy->Phenolics Also due to Phytotoxicity Phytotoxic Effects This compound->Phytotoxicity Cause Phenolics->Phytotoxicity Cause GerminationInhibition Inhibition of Seed Germination Phytotoxicity->GerminationInhibition GrowthReduction Reduction of Seedling Growth Phytotoxicity->GrowthReduction

Caption: Logical relationship of phytotoxic components.

Conclusion

The comprehensive data presented in this guide underscore the potent phytotoxic effects of Parthenium hysterophorus and its primary allelochemical, this compound. The detailed experimental protocols provide a standardized framework for future research in this area. The visualized signaling pathways offer insights into the molecular mechanisms underlying these effects, which can be instrumental for the development of novel, natural herbicides and other bioactive molecules. For professionals in drug development, the cytotoxic properties of this compound, while detrimental to plants, may offer a starting point for investigating its potential in other biological systems, provided its toxicity can be selectively targeted. Further research into the structure-activity relationships of this compound and its derivatives is warranted to fully exploit the chemical arsenal (B13267) of this formidable weed.

References

Parthenin: A Promising Sesquiterpene Lactone for Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Parthenin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has emerged as a molecule of significant interest in oncology research. Possessing a characteristic α-methylene-γ-lactone ring, this compound and its analogues exhibit potent cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer potential, focusing on its mechanisms of action, summarizing key quantitative data from preclinical studies, and detailing relevant experimental protocols. The intricate signaling pathways modulated by this compound, including the NF-κB and STAT3 pathways, are elucidated through detailed diagrams to provide a clear visual representation of its molecular interactions. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound and its derivatives as next-generation anticancer agents.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of natural products. Sesquiterpene lactones (STLs), a large group of plant-derived secondary metabolites, have garnered considerable attention for their wide range of biological activities, including potent antitumor effects.[1][2] this compound, a prominent member of the pseudoguaianolide (B12085752) class of STLs, has been the subject of numerous studies investigating its therapeutic potential.[2][3] While its toxicity has been a concern, recent research has focused on the synthesis of this compound analogues with improved anticancer efficacy and reduced toxicity.[1][2][3] This guide synthesizes the existing preclinical data on this compound and its derivatives, offering a detailed examination of their anticancer properties.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways crucial for cancer cell survival and proliferation. The presence of an α-methylene-γ-lactone moiety is critical for its biological activity, enabling it to interact with nucleophilic sites in biological macromolecules, particularly sulfhydryl groups of cysteine residues in proteins.[2][3]

Induction of Apoptosis

A primary mechanism by which this compound and its analogues induce cancer cell death is through the activation of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway: this compound treatment has been shown to disrupt mitochondrial function. For instance, the this compound analog P19 was found to induce mitochondrion-mediated apoptosis by promoting the localization of the pro-apoptotic protein Bax to the mitochondria and increasing cytosolic calcium levels in acute lymphoid leukemia (ALL) cells.[4] This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3 and caspase-8, ultimately leading to the cleavage of poly-ADP ribose polymerase (PARP) and DNA fragmentation.[4] Studies on parthenolide (B1678480), a closely related sesquiterpene lactone, have shown similar effects, with decreased levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL and increased levels of cleaved caspase-3 in colorectal cancer cells.[5] In human cervical (SiHa) and breast (MCF-7) cancer cells, parthenolide up-regulated the expression of p53 and Bax while down-regulating Bcl-2.[6]

  • Extrinsic Pathway: Parthenolide has been observed to induce the expression of death receptor 5 (DR5), leading to the cleavage of caspase-8 and the formation of truncated Bid (t-Bid), which can then activate the mitochondrial pathway.[7]

Cell Cycle Arrest

This compound and its derivatives can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The this compound analog P19 has been shown to cause cell cycle arrest at the G0/G1 phase in Raji cells.[4] Similarly, parthenolide induced G1 phase arrest in human 5637 bladder cancer cells by modulating the expression of cyclin D1 and phosphorylated cyclin-dependent kinase 2.[8][9] In other cancer cell types, parthenolide has been reported to induce arrest at the S or G2/M phase, suggesting a cell-type-dependent effect.[8]

Inhibition of Key Signaling Pathways

This compound and its analogues have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[10] Parthenolide is a well-documented inhibitor of the NF-κB signaling pathway.[10][11][12][13] It can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[11][12][13] This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes that promote cancer cell survival and proliferation. Parthenolide has also been suggested to directly interact with the p65 subunit of NF-κB.[10]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that is aberrantly activated in numerous cancers and contributes to tumor growth and progression.[14][15] Parthenolide has been shown to inhibit STAT3 signaling.[14] It can covalently target and inhibit Janus kinases (JAKs), the upstream kinases that phosphorylate and activate STAT3.[16][17][18] By inhibiting JAKs, parthenolide prevents the phosphorylation, dimerization, and nuclear translocation of STAT3, thus downregulating the expression of its target genes.[10][16]

  • PI3K/Akt and MAPK/ERK Pathways: The this compound analog P16 has demonstrated the ability to down-regulate the PI3K/Akt and ERK pathways in human acute lymphoblastic leukemia MOLT-4 cells.[3] Parthenolide has also been shown to inhibit the B-Raf/MAPK/Erk pathway in non-small cell lung cancer cells.[19]

Induction of Oxidative Stress

This compound can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[4] However, in some contexts, the anticancer effects of parthenolide appear to be independent of ROS generation.[4][16][17][18]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro and in vivo anticancer activities of this compound and its analogues from various studies.

Table 1: In Vitro Cytotoxicity of this compound and its Analogues
CompoundCancer Cell LineCell TypeIC50 ValueReference
This compoundP815Murine Mastocytoma-[20]
This compoundL1210Murine Leukemia-[20]
This compoundM-1Murine Rhabdomyosarcoma-[20]
This compound Analogue P16MOLT-4Human Acute Lymphoblastic Leukemia-[2]
This compound Analogue P16PANC-1, Mia PaCa-2, AsPC-1Human Pancreatic Adenocarcinoma3.4 µM[1][2]
This compound Analogue P19HL-60Human Myeloid Leukemia3.5 µM[1][2]
This compound Analogue P19RajiHuman Burkitt's Lymphoma3 µM[4]
Spiro-isoxazolidine derivative (SLPAR13)HL-60, SiHa, HeLaHuman Leukemia, Cervical Cancer-[1][2]
ParthenolideSW620Human Colorectal Cancer5-40 µM (dose-dependent)[5]
ParthenolideMDA-MB-231, Du145, MDA-MB-468, HCT116Human Breast, Prostate, Colon Cancer-[16]
Parthenolide5637Human Bladder Cancer2.5–10 μM (dose- and time-dependent)[8]
ParthenolideSiHaHuman Cervical Cancer8.42 ± 0.76 μM
ParthenolideMCF-7Human Breast Cancer9.54 ± 0.82 μM[6]
ParthenolideGLC-82Human Non-Small Cell Lung Cancer6.07 ± 0.45 to 15.38 ± 1.13 μM[19]
P. hysterophorus Ethanol ExtractMCF-7Human Breast Cancer67.34% inhibition at 100 µg/ml[21][22]
P. hysterophorus Ethanol ExtractHeLaHuman Cervical Cancer57.88% inhibition at 100 µg/ml[21][22]
P. hysterophorus Ethanol ExtractHepG2Human Liver Cancer65.16% inhibition at 100 µg/ml[21][22]
Table 2: In Vivo Antitumor Activity of this compound and its Derivatives
CompoundTumor ModelAdministrationDoseOutcomeReference
This compoundEhrlich Ascites Carcinoma (EAC) in micei.p.-High toxicity, no significant antitumor activity[1]
Spiro derivative 2tEhrlich Ascites Carcinoma (EAC) in micei.p.100 mg/kgSignificant tumor growth inhibition (up to 60% regression)[1]
Spiro derivative 2tEhrlich Ascites Carcinoma (EAC) in micei.p.200 mg/kgToxic (mortality)[1]
ParthenolideHuman oral cancer xenografts in nude mice--Shrunk tumor size and volume[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the anticancer effects of this compound.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell viability.

    • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound or its analogues for specific time periods (e.g., 24, 48 hours).[5][8]

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[23]

    • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[24][25]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[23]

  • SRB Assay: The sulforhodamine B (SRB) assay is another method to measure drug-induced cytotoxicity.

    • Cell Fixation: After drug treatment, fix the cells with trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB dye.

    • Washing: Wash away the unbound dye.

    • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

    • Absorbance Measurement: Measure the absorbance to determine the total protein mass, which is proportional to the cell number.

Apoptosis Assays
  • DNA Fragmentation Analysis:

    • Cell Lysis: Lyse the treated and untreated cells.

    • DNA Extraction: Extract the genomic DNA.

    • Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on an agarose gel. Apoptotic cells will show a characteristic "ladder" pattern due to the cleavage of DNA into internucleosomal fragments.[6]

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

    • Cell Harvesting: Harvest the treated cells.

    • Staining: Stain the cells with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).[25]

    • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis for Apoptosis-Related Proteins:

    • Protein Extraction: Extract total protein from treated and untreated cells.

    • Protein Quantification: Determine the protein concentration.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).[25]

    • Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) followed by HRP-conjugated secondary antibodies.[4][5][25]

    • Detection: Detect the protein bands using a chemiluminescence detection system.

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide (PI) Staining:

    • Cell Fixation: Harvest and fix the treated cells in ethanol.

    • Staining: Treat the cells with RNase and stain the DNA with PI.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]

Signaling Pathway Analysis
  • Western Blot Analysis: As described for apoptosis assays, Western blotting can be used to assess the expression and phosphorylation status of key proteins in signaling pathways like NF-κB (p65, IκBα), STAT3 (p-STAT3), PI3K/Akt (p-Akt), and MAPK/ERK (p-ERK).[4][16]

Visualizing the Molecular Mechanisms of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Parthenin_Apoptosis_Pathway This compound This compound / Analogues Bax Bax This compound->Bax promotes localization Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 inhibits DR5 Death Receptor 5 (DR5) This compound->DR5 induces expression Mitochondria Mitochondria CytoC Cytochrome c (release) Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytoC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Caspase8 Caspase-8 DR5->Caspase8 activates Caspase8->Caspase3 activates Bid Bid Caspase8->Bid cleaves tBid tBid Bid->tBid tBid->Mitochondria

Caption: this compound-induced apoptosis signaling pathways.

Parthenin_NFkB_STAT3_Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto inhibits NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocates Gene_Transcription_NFkB Pro-survival & Proliferative Genes NFkB_nuc->Gene_Transcription_NFkB activates JAK JAK STAT3_cyto STAT3 (Cytoplasm) JAK->STAT3_cyto phosphorylates STAT3_nuc p-STAT3 (dimer) (Nucleus) STAT3_cyto->STAT3_nuc dimerizes & translocates Gene_Transcription_STAT3 Pro-survival & Proliferative Genes STAT3_nuc->Gene_Transcription_STAT3 activates This compound This compound / Parthenolide This compound->IKK inhibits This compound->NFkB_cyto inhibits This compound->JAK inhibits

Caption: Inhibition of NF-κB and STAT3 pathways by this compound.

Experimental_Workflow_MTT start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_this compound Add this compound (various concentrations) incubate1->add_this compound incubate2 Incubate (24h, 48h, etc.) add_this compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_plate Read Absorbance (540 nm) add_dmso->read_plate analyze Calculate % Viability & IC50 Value read_plate->analyze end End analyze->end

Caption: Workflow for MTT cell viability assay.

Conclusion and Future Directions

This compound and its synthetic derivatives have demonstrated significant potential as anticancer agents in a variety of preclinical models. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways like NF-κB and STAT3 underscores their multifaceted mechanism of action. The development of analogues with improved efficacy and reduced toxicity is a promising strategy to overcome the limitations of the parent compound.

Future research should focus on several key areas:

  • In-depth in vivo studies: More comprehensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of promising this compound analogues in relevant animal models.

  • Combination therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

  • Target identification and validation: Further studies to precisely identify the direct molecular targets of this compound and its analogues will provide a deeper understanding of their mechanisms of action and may reveal novel therapeutic targets.

  • Clinical translation: The ultimate goal is to translate the promising preclinical findings into clinical applications. The journey of parthenolide into clinical trials serves as a roadmap for the future development of this compound-based anticancer drugs.

References

The Cytotoxic Effects of Parthenin on Human Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Parthenin, a sesquiterterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has garnered significant attention in oncological research for its potent cytotoxic activities against a spectrum of human cancer cell lines. This technical guide synthesizes the current understanding of this compound's cytotoxic mechanisms, providing a comprehensive resource on its quantitative effects, the experimental methodologies used for its evaluation, and the intricate signaling pathways it modulates.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound and its analogs has been quantified across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The data presented in Table 1 summarizes these findings, offering a comparative look at this compound's efficacy.

Cell LineCancer TypeCompoundIC50 ValueReference
PC-3Prostate CancerThis compound0.11 µM[1][2]
HL-60Human Myeloid LeukemiaThis compound analog (P19)3.5 µM[3]
ALL (Raji)Acute Lymphoid LeukemiaThis compound analog (P19)3 µM[4]
SiHaCervical CancerParthenolide (B1678480)8.42 ± 0.76 µM[5]
MCF-7Breast CancerParthenolide9.54 ± 0.82 µM[5]
MCF-7Breast CancerThis compound30.81 ng/mL[6]
HeLaCervical CancerThis compound5.35 ng/mL[6]
PC-3Prostate Cancer1,2,3-triazole derivatives of coronopilin3.1 µM[3]
PANC-1, Mia PaCa-2, AsPC-1Pancreatic AdenocarcinomaThis compound analog (P16)3.4 µM[3]

Core Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These processes are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis in cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

  • Mitochondrial Dysfunction: this compound treatment leads to a loss of mitochondrial membrane potential.[4] This is a critical event in the intrinsic apoptotic pathway.

  • Regulation of Bcl-2 Family Proteins: A shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is observed. This compound upregulates Bax and downregulates Bcl-2 and Bcl-xL.[5][7][8]

  • Cytochrome c Release: The altered mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[4]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -8, and -9, which are the executioners of apoptosis.[4][7][8]

  • PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][8]

  • Induction of Oxidative Stress: this compound can induce the generation of reactive oxygen species (ROS), which contributes to mitochondrial dysfunction and apoptosis.[9][10]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing them from proceeding to division.

  • G0/G1 Phase Arrest: A this compound analog, P19, has been shown to cause cell cycle arrest in the G0/G1 phase.[4]

  • G1 Phase Arrest: In bladder cancer cells, parthenolide, a related compound, induces G1 phase arrest by modulating cyclin D1 and phosphorylated cyclin-dependent kinase 2.[11][12]

  • p53 and p21 Upregulation: The tumor suppressor protein p53 and its downstream effector p21 are often upregulated following this compound treatment, contributing to cell cycle arrest.[4]

Key Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are underpinned by its ability to interfere with critical signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. This compound is a known inhibitor of this pathway.[9][13][14] It is thought to target the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[15]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth and survival and is often constitutively active in cancer. Parthenolide has been shown to suppress STAT3 signaling by inhibiting the phosphorylation of Janus kinases (JAKs), which are upstream activators of STAT3.[16][17]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Parthenolide has been observed to induce apoptosis in gallbladder cancer cells through the MAPK signaling pathway, indicated by decreased phosphorylation of ERK and MEK.[8]

Visualizing the Mechanisms

To elucidate the complex interplay of these molecular events, the following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows.

Parthenin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway This compound This compound DR5 DR5 (Death Receptor 5) This compound->DR5 ROS ↑ ROS This compound->ROS Bcl2_down ↓ Bcl-2, Bcl-xL This compound->Bcl2_down Bax_up ↑ Bax This compound->Bax_up Caspase8 Caspase-8 activation DR5->Caspase8 tBid tBid Caspase8->tBid Caspase3 Caspase-3 activation Caspase8->Caspase3 Mito_dys Mitochondrial Dysfunction tBid->Mito_dys ROS->Mito_dys CytoC Cytochrome c release Mito_dys->CytoC Bcl2_down->Mito_dys Bax_up->Mito_dys CytoC->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Parthenin_Cell_Cycle_Arrest This compound This compound p53 ↑ p53 This compound->p53 CyclinD1_CDK2 ↓ Cyclin D1 / p-CDK2 This compound->CyclinD1_CDK2 p21 ↑ p21 p53->p21 G1_Arrest G1 Phase Arrest p21->G1_Arrest CyclinD1_CDK2->G1_Arrest

Caption: this compound-induced G1 cell cycle arrest pathway.

Parthenin_Signaling_Inhibition cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway This compound This compound IKK IKK Complex This compound->IKK JAK JAKs This compound->JAK IkBa_deg IκBα degradation IKK->IkBa_deg NFkB_trans NF-κB nuclear translocation IkBa_deg->NFkB_trans Gene_exp_nfkb Pro-survival gene expression NFkB_trans->Gene_exp_nfkb STAT3_phos STAT3 phosphorylation JAK->STAT3_phos STAT3_dim STAT3 dimerization & nuclear translocation STAT3_phos->STAT3_dim Gene_exp_stat3 Proliferation & survival gene expression STAT3_dim->Gene_exp_stat3 Cytotoxicity_Workflow cluster_assays Cytotoxicity & Apoptosis Assays cluster_molecular Molecular Analysis start Start: Human Cancer Cell Lines treatment Treatment with This compound (various conc.) start->treatment incubation Incubation (e.g., 24, 48 hours) treatment->incubation MTT MTT Assay (Cell Viability) incubation->MTT LDH LDH Assay (Cell Lysis) incubation->LDH Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) (Cell Cycle Analysis) incubation->Flow_Cytometry Western_Blot Western Blot (Protein Expression: Bcl-2, Bax, Caspases, PARP, p53, etc.) incubation->Western_Blot RT_PCR RT-PCR (Gene Expression) incubation->RT_PCR analysis Data Analysis: - IC50 Calculation - Apoptotic Rate - Cell Cycle Distribution - Protein/Gene Expression Levels MTT->analysis LDH->analysis Flow_Cytometry->analysis Western_Blot->analysis RT_PCR->analysis conclusion Conclusion: Elucidation of Cytotoxic Mechanism analysis->conclusion

References

The Allelopathic Role of Parthenin in Parthenium hysterophorus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenium hysterophorus L., an invasive weed of global significance, exerts its dominance in various ecosystems largely through its potent allelopathic capabilities. The primary allelochemical responsible for this phytotoxicity is a sesquiterpene lactone known as parthenin. This technical guide provides an in-depth examination of the role of this compound in the allelopathy of P. hysterophorus. It consolidates quantitative data on its inhibitory effects, details experimental protocols for its study, and elucidates the current understanding of its molecular mechanisms of action and signaling pathways in plants. This document is intended to serve as a comprehensive resource for researchers in agronomy, plant science, and natural product chemistry, as well as for professionals in the development of novel herbicides and other agrochemicals.

Introduction

Parthenium hysterophorus, a member of the Asteraceae family, is an aggressive invasive weed that poses a significant threat to agricultural productivity, biodiversity, and animal and human health.[1] One of the key factors contributing to its successful invasion and proliferation is its ability to release phytotoxic chemicals into the environment, a phenomenon known as allelopathy.[2] These allelochemicals, present in various parts of the plant, are released through root exudation, leaching from aerial parts, and decomposition of plant residues.[1][2]

The principal allelochemical identified in P. hysterophorus is this compound, a pseudoguaianolide (B12085752) sesquiterpene lactone.[3][4] this compound is sequestered in the glandular trichomes of the plant, with the highest concentrations found in the leaves and inflorescence.[3][5] It has been demonstrated to be a potent inhibitor of germination and growth in a wide range of plant species, including crops and other weeds.[3][6][7] Understanding the precise role and mechanisms of this compound is crucial for developing effective management strategies for P. hysterophorus and for potentially harnessing its phytotoxic properties for agricultural applications.

Quantitative Data on the Allelopathic Effects of this compound and P. hysterophorus Extracts

The allelopathic effects of this compound and aqueous extracts of P. hysterophorus are concentration-dependent. The following tables summarize the quantitative data from various studies on different plant species.

Table 1: Effect of Parthenium hysterophorus Aqueous Leaf Extract on Seed Germination (%)

Concentration (%)Rice (Oryza sativa)Green Gram (Vigna radiata)
Control 95.0090.00
2 85.0082.50
4 77.5072.50
6 46.5047.50
8 0.0020.00
10 0.000.00

Source: Adapted from Agronomy Journal data.[2]

Table 2: Effect of Parthenium hysterophorus Whole Plant Extract on Seedling Growth of Various Crops

Crop SpeciesExtract Concentration (%)Root Length (cm)Shoot Length (cm)Seedling Length (cm)
Rice Control5.125.1010.22
253.202.505.70
Sweet Corn Control11.449.1120.55
257.854.2812.13
Cowpea Control6.059.0215.07
253.206.259.45
Gingelly Control5.555.2210.77
252.302.324.62
Groundnut Control7.025.0212.04
254.623.257.87

Source: Adapted from The Pharma Innovation Journal data.[8]

Table 3: Inhibitory Effect of Pure this compound on Germination and Seedling Growth of Ageratum conyzoides

This compound Concentration (µM)Germination Inhibition (%)Radicle Length Reduction (%)Plumule Length Reduction (%)
50 Significant Reduction> Plumule ReductionSignificant Reduction
100 Significant Reduction> Plumule ReductionSignificant Reduction
200 Significant Reduction> Plumule ReductionSignificant Reduction
400 100--

Source: Adapted from Singh et al. (2002) data.[9]

Experimental Protocols

Extraction and Isolation of this compound

A common method for extracting this compound from P. hysterophorus plant material for research purposes is solvent extraction using a Soxhlet apparatus.

Materials:

Protocol:

  • Preparation of Plant Material: Collect aerial parts of P. hysterophorus and air-dry them in the shade for several weeks.[10] Once completely dry, grind the material into a fine powder.

  • Soxhlet Extraction: a. Pack the powdered plant material into a cellulose (B213188) thimble and place it in the Soxhlet extractor.[10] b. Perform successive extractions with solvents of increasing polarity. Start with petroleum ether to remove non-polar compounds, followed by chloroform, and then methanol to extract this compound and other polar compounds. c. Each extraction should be run for a sufficient duration (e.g., 12 hours) to ensure complete extraction.[10]

  • Concentration: After each extraction, concentrate the solvent extract using a rotary evaporator under reduced pressure to obtain a crude residue.

  • Purification by Column Chromatography: a. Adsorb the methanol extract residue onto silica gel. b. Pack a chromatography column with silica gel slurried in hexane. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. f. Pool the pure fractions and evaporate the solvent to obtain crystalline this compound.

Allelopathic Bioassay

This protocol outlines a standard laboratory bioassay to evaluate the phytotoxicity of this compound or P. hysterophorus extracts on seed germination and seedling growth.

Materials:

  • Petri dishes with filter paper.

  • Test seeds of a susceptible plant species (e.g., lettuce, radish, or a target crop).

  • Aqueous extracts of P. hysterophorus at various concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) or pure this compound dissolved in a suitable solvent (and a solvent-only control).[2]

  • Distilled water (for control).

  • Growth chamber or incubator with controlled temperature and light conditions.

Protocol:

  • Preparation of Petri Dishes: Place two layers of sterile filter paper in each petri dish.

  • Treatment Application: a. Moisten the filter paper with a specific volume (e.g., 5 ml) of the corresponding test solution (different concentrations of extract or this compound). b. For the control, use distilled water.

  • Seed Sowing: Place a predetermined number of seeds (e.g., 20) evenly on the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm to prevent moisture loss and place them in a growth chamber at a suitable temperature (e.g., 25°C) and light/dark cycle.[11]

  • Data Collection: After a set period (e.g., 7 days), record the following parameters: a. Germination Percentage: Count the number of germinated seeds. b. Root and Shoot Length: Measure the length of the radicle and plumule of each germinated seedling.[2] c. Seedling Biomass: Oven-dry the seedlings at 70°C to a constant weight and record the dry weight.[12]

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the control.

Signaling Pathways and Molecular Mechanisms of Action

This compound exerts its phytotoxic effects through a multi-pronged attack on the physiological and biochemical processes of target plants. The primary mechanisms involve the induction of oxidative stress, disruption of cellular membranes, and inhibition of essential enzymatic activities.

Induction of Oxidative Stress

This compound is known to induce the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂⁻), in plant cells.[13] This leads to oxidative stress, a condition where the cellular antioxidant defense system is overwhelmed.

The proposed signaling pathway for this compound-induced oxidative stress is as follows:

Parthenin_Oxidative_Stress This compound This compound Cell_Membrane Cell Membrane Interaction This compound->Cell_Membrane ROS_Generation Increased ROS Production (H₂O₂, O₂⁻) Cell_Membrane->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Enzyme_Inactivation Enzyme Inactivation Oxidative_Stress->Enzyme_Inactivation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Membrane_Damage Membrane Damage & Electrolyte Leakage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Enzyme_Inactivation->Cell_Death DNA_Damage->Cell_Death

Caption: this compound-induced oxidative stress pathway.

The accumulation of ROS triggers a cascade of detrimental events, including lipid peroxidation, which damages cell membranes and leads to electrolyte leakage.[5] Furthermore, ROS can cause oxidative damage to proteins and nucleic acids, leading to enzyme inactivation and genetic damage, ultimately culminating in cell death.

Inhibition of Enzymatic Activity and Metabolic Processes

This compound has been shown to interfere with the activity of several key enzymes involved in plant metabolism.[5] The α-methylene-γ-lactone moiety in the structure of this compound is highly reactive and can form covalent bonds with the sulfhydryl groups (-SH) of enzymes, leading to their irreversible inactivation.[14]

Enzymes and processes affected by this compound include:

  • Proteolytic and Carbohydrate Metabolizing Enzymes: this compound can alter the activities of enzymes involved in protein and carbohydrate breakdown, disrupting essential energy-producing pathways.[5]

  • Cellular Respiration: It can inhibit respiratory electron transport, thereby reducing ATP synthesis.[5]

  • Photosynthesis: this compound can lead to the degradation of chlorophyll, impairing the plant's ability to perform photosynthesis.[5][6]

  • Nucleic Acid and Protein Synthesis: Studies have shown that this compound can inhibit the synthesis of DNA, RNA, and proteins.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating the allelopathic potential of Parthenium hysterophorus.

Allelopathy_Workflow Plant_Collection Plant Material Collection (P. hysterophorus) Drying_Grinding Drying and Grinding Plant_Collection->Drying_Grinding Extraction This compound/Crude Extract Preparation Drying_Grinding->Extraction Bioassay Allelopathic Bioassay Extraction->Bioassay Germination_Test Seed Germination Assay Bioassay->Germination_Test Seedling_Growth_Test Seedling Growth Assay Bioassay->Seedling_Growth_Test Data_Collection Data Collection (Germination %, Root/Shoot Length, Biomass) Germination_Test->Data_Collection Seedling_Growth_Test->Data_Collection Analysis Statistical Analysis (% Inhibition) Data_Collection->Analysis Conclusion Conclusion on Allelopathic Potential Analysis->Conclusion

Caption: Experimental workflow for allelopathy assessment.

Conclusion and Future Prospects

This compound is unequivocally the major phytotoxic compound responsible for the potent allelopathic effects of Parthenium hysterophorus. Its ability to inhibit seed germination and seedling growth across a wide range of plant species is well-documented. The underlying mechanisms of action, primarily centered on the induction of oxidative stress and the disruption of vital metabolic processes, are beginning to be understood at the molecular level.

For researchers and scientists, further investigation into the specific molecular targets of this compound and the upstream signaling events that trigger ROS production will provide a more complete picture of its mode of action. This knowledge is critical for the development of effective strategies to mitigate the negative impacts of P. hysterophorus on agriculture and natural ecosystems.

For drug development professionals in the agrochemical industry, this compound presents an interesting lead compound. Its potent phytotoxicity suggests that it could be a template for the development of novel, natural-product-based herbicides. However, its non-specific toxicity and potential environmental persistence are significant hurdles that must be addressed through structural modification and formulation studies to enhance target specificity and environmental safety.[15] A deeper understanding of its structure-activity relationships will be pivotal in harnessing the allelopathic power of this compound for sustainable weed management solutions.

References

The Parthenin Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpene lactone of the pseudoguaianolide (B12085752) type, is the principal secondary metabolite of the invasive weed Parthenium hysterophorus. This compound is of significant interest to the scientific community due to its wide range of biological activities, including phytotoxicity, cytotoxicity, and potential pharmacological applications. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its potential through metabolic engineering and for developing novel therapeutic agents. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway, including key enzymes, intermediates, and regulatory mechanisms. It also offers detailed experimental protocols and quantitative data to aid researchers in this field.

This compound Biosynthesis Pathway

The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, leading to the formation of the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).

Formation of Farnesyl Pyrophosphate (FPP)

The initial steps of the pathway involve the sequential condensation of IPP and DMAPP units to form the C15 precursor, farnesyl pyrophosphate (FPP). This process is catalyzed by a series of prenyltransferases.

Cyclization of FPP to Germacrene A

The first committed step in sesquiterpene lactone biosynthesis is the cyclization of the linear FPP molecule into the cyclic germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase (GAS) .

Oxidative Modifications of Germacrene A

Following the formation of germacrene A, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) . While the exact enzymes in Parthenium hysterophorus have not been fully characterized, studies in other Asteraceae species suggest a multi-step oxidation process. This likely involves hydroxylation and other modifications of the germacrene A backbone to form key intermediates. The exact sequence of intermediates leading to this compound is still an active area of research.

Lactonization and Final Modifications

The final steps of the pathway involve the formation of the characteristic γ-lactone ring and potentially other structural modifications to yield this compound. The enzymes responsible for these final transformations are yet to be definitively identified but are presumed to be part of the broader family of enzymes involved in sesquiterpenoid biosynthesis.

Quantitative Data on this compound Content

The concentration of this compound varies significantly among different tissues of Parthenium hysterophorus. The following table summarizes quantitative data on this compound content from various studies.

Plant PartThis compound Concentration (% dry weight)Reference
Leaves0.30[1]
Inflorescence0.30[1]
Fruits0.15[1]
Roots0.10[1]
Stem0.02[1]
Plant PartThis compound Concentration (mg/g)Reference
Plant Extract27.4[2]

Signaling Pathways Regulating this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex interplay of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and gibberellic acid (GA).

Jasmonate (JA) Signaling

Jasmonic acid is a key elicitor of secondary metabolite production in plants, including sesquiterpenoids. The JA signaling pathway culminates in the activation of the transcription factor MYC2 . MYC2 binds to G-box elements in the promoters of sesquiterpene synthase genes, such as germacrene A synthase, leading to their upregulation and increased production of this compound precursors.[3][4]

Gibberellin (GA) Signaling

Gibberellic acid signaling acts as a repressor of sesquiterpene biosynthesis. The key repressors in the GA pathway are the DELLA proteins . In the absence of GA, DELLA proteins are stable and can interact with and sequester MYC2, thereby preventing it from activating the transcription of target genes.[3][4] When GA is present, it promotes the degradation of DELLA proteins, releasing MYC2 to activate gene expression.[5]

Crosstalk between JA and GA Signaling

The interaction between MYC2 and DELLA proteins represents a critical node of crosstalk between the JA and GA signaling pathways.[3] This molecular interaction allows the plant to fine-tune the allocation of resources between growth (promoted by GA) and defense (promoted by JA), which includes the production of this compound.

Experimental Protocols

Extraction and Quantification of this compound using HPLC

This protocol outlines a common method for the extraction and quantification of this compound from Parthenium hysterophorus plant material.[2][6]

a. Extraction:

  • Air-dry the plant material (leaves, flowers, etc.) in the shade and grind it into a fine powder.

  • Perform a Soxhlet extraction or maceration with methanol (B129727) or chloroform (B151607) for several hours.

  • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude residue.

b. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., LiChrospher 100 RP-18, 5 µm, 250 mm x 4.6 mm).[6]

  • Mobile Phase: A gradient of 1% acetic acid in water (A) and acetonitrile (B52724) (B).[2] A typical gradient could be: 0-10 min, 40% B; 10-13 min, 40-100% B; 13-15 min, 100% B; 15-18 min, 100-40% B; 18-20 min, 40% B.[6]

  • Flow Rate: 0.6 mL/min.[2]

  • Detection: UV detector at 210 nm.[6]

  • Quantification: Prepare a standard curve using purified this compound of known concentrations.

Germacrene A Synthase (GAS) Enzyme Assay

This protocol is adapted from studies on germacrene A synthase in other Asteraceae species and can be used to measure the activity of this key enzyme in Parthenium hysterophorus extracts.[7]

a. Enzyme Extraction:

  • Homogenize fresh plant tissue (e.g., young leaves or trichomes) in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol, 1% PVPP).

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.

  • Use the supernatant containing the crude enzyme extract for the assay.

b. Enzyme Assay:

  • Prepare a reaction mixture containing the enzyme extract, assay buffer (e.g., 25 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT), and the substrate, farnesyl pyrophosphate (FPP).

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Overlay the reaction with a layer of hexane (B92381) to trap the volatile germacrene A product.

  • Stop the reaction by vigorous vortexing and centrifugation.

  • Analyze the hexane layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify germacrene A.

Cytochrome P450 Enzyme Assay (General Protocol)

This general protocol can be adapted to investigate the activity of cytochrome P450 enzymes involved in the downstream oxidation of germacrene A.[8][9]

a. Microsome Isolation:

  • Homogenize plant tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction, which is enriched in P450 enzymes.

b. Reconstitution of P450 Activity (if necessary):

  • For in vitro assays, P450 activity often requires the presence of a redox partner, such as NADPH-cytochrome P450 reductase. Purified or recombinantly expressed reductase may need to be added to the reaction.

c. Enzyme Assay:

  • The reaction mixture typically includes the microsomal preparation, a buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.4), the substrate (e.g., germacrene A or a downstream intermediate), and an NADPH-regenerating system.[9]

  • Incubate the reaction at an optimal temperature.

  • Stop the reaction by adding a solvent like ethyl acetate (B1210297) to extract the products.

  • Analyze the extracted products by HPLC or LC-MS to identify and quantify the hydroxylated and other oxidized derivatives.

Visualizations

Parthenin_Biosynthesis_Pathway cluster_MVA Mevalonate Pathway (Cytoplasm) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple steps FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPP Synthase Germacrene_A Germacrene A FPP->Germacrene_A Germacrene A Synthase (GAS) Intermediates Oxidized Intermediates Germacrene_A->Intermediates Cytochrome P450s (Multiple steps) This compound This compound Intermediates->this compound Lactonization & Further modifications

Core this compound Biosynthesis Pathway.

Signaling_Pathway cluster_JA Jasmonate Signaling cluster_GA Gibberellin Signaling JA Jasmonic Acid MYC2_active Active MYC2 JA->MYC2_active Activates MYC2_inactive Inactive MYC2 Gene_Expression Sesquiterpene Synthase Gene Expression MYC2_active->Gene_Expression Activates GA Gibberellic Acid DELLA DELLA Proteins GA->DELLA Promotes degradation DELLA->MYC2_active Inhibits

JA and GA Signaling Crosstalk.

Experimental_Workflow_HPLC Start Plant Material (Parthenium hysterophorus) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract HPLC HPLC Analysis (C18 Column) Crude_Extract->HPLC Quantification Quantification (vs. Standard) HPLC->Quantification

Workflow for this compound Quantification.

References

understanding the toxicology of parthenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicology of Parthenin

Executive Summary

This compound is a sesquiterpene lactone of the pseudoguaianolide (B12085752) type, identified as the principal toxic and allergenic constituent of the invasive weed Parthenium hysterophorus (Asteraceae).[1][2][3] While notorious for its role in human and livestock toxicity, including severe contact dermatitis, this compound and its derivatives have also attracted significant interest for their potential pharmacological applications, particularly in cancer chemotherapy.[1][4][5] This document provides a comprehensive technical overview of the toxicology of this compound, detailing its acute toxicity, genotoxic effects, and mechanisms of action. It is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of this complex natural compound.

Toxicological Profile

The toxicity of this compound is a significant factor limiting its therapeutic application.[1][2][3] Its adverse effects are multifaceted, ranging from acute lethality to chronic organ damage and severe allergic reactions.

Acute Toxicity

This compound exhibits high acute toxicity upon administration. The median lethal dose (LD50) has been established in animal models, highlighting its potent nature.

Table 1: Acute Toxicity Data for this compound

Species Route of Administration LD50 Value Reference
Rat Intraperitoneal 42.3 mg/kg body weight [6]

| Rat | Oral (ethanolic extract of P. hysterophorus) | 676.65 mg/kg body weight |[7] |

Following administration, tissue distribution analysis revealed the highest concentration of this compound in the kidneys.[6] In livestock, ingestion of Parthenium hysterophorus can lead to "bitter milk disease" and a range of symptoms including diarrhea, ulceration of the muzzle and gastrointestinal tract, liver necrosis, and edema.[8]

Genotoxicity and Cytotoxicity

This compound has demonstrated significant clastogenic (chromosome-damaging) and cytotoxic effects in both in vitro and in vivo studies.

  • Chromosomal Aberrations: this compound induces chromosomal aberrations, primarily chromatid breaks, in human peripheral blood lymphocytes at concentrations of 10-60 µM.[9][10]

  • Nuclear Alterations: Its cytotoxic action is associated with nuclear changes such as pycnosis (nuclear shrinkage), karyorrhexis (nuclear fragmentation), and the formation of micronuclei.[1][9][10]

  • Mutagenicity: In bacterial reversion assays using Salmonella typhimurium, this compound was generally not mutagenic, although a weak response was observed in the TA102 strain in the presence of metabolic activation (S9).[9][10] It tested negative for oxidative mutagenesis in E. coli strains.[9][10]

  • Inhibition of Macromolecular Synthesis: At a concentration of 1 µg/mL, this compound caused approximately 50% inhibition of DNA, RNA, and protein synthesis after 24 hours of treatment.[1]

Table 2: Genotoxicity and Cytotoxicity of this compound

Assay System/Cell Line Concentration Observed Effect Reference
Chromosomal Aberration Human Blood Lymphocytes 10-60 µM Induction of chromatid breaks, pycnosis, micronuclei, karyorrhexis [9][10]
Micronucleus Test Mouse Peripheral Blood 4-31 mg/kg (i.p.) Increased frequency of micronucleated reticulocytes at the highest dose [9]
Ames Test (S. typhimurium) TA102 (+S9) 0.19-1.22 µmole/plate Weak mutagenic response [9][10]
Ames Test (S. typhimurium) TA1535, TA1537, TA98, TA100 Up to 7.62 µmole/plate Not mutagenic; toxic at higher concentrations [9][10]

| Macromolecule Synthesis | Animal Tissues | 1 µg/mL | ~50% inhibition of RNA, DNA, and protein synthesis |[1] |

Allergenicity and Dermatotoxicity

This compound is the primary antigen responsible for the widespread allergic contact dermatitis caused by P. hysterophorus.[1][2] The allergenic reaction is a delayed hypersensitivity response.[6] The exocyclic α-methylene-γ-lactone moiety is generally considered crucial for this activity, as it can react with free sulfhydryl (-SH) groups in skin proteins.[1]

Core Mechanisms of Toxicity

The toxic effects of this compound are mediated through several interconnected signaling pathways, primarily involving the induction of oxidative stress, modulation of inflammatory pathways, and the activation of programmed cell death.

Induction of Oxidative Stress and Mitochondrial Dysfunction

This compound induces oxidative stress, a key element in its cytotoxicity.[1] This is characterized by an increase in reactive oxygen species (ROS).[11] The accumulation of ROS can lead to mitochondrial dysfunction, a critical event in cell death pathways.[12] this compound has been shown to interfere with mitochondrial oxidative phosphorylation.[1] This disruption can lead to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating the caspase cascade.[12][13]

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immune responses, and cell survival.[14] this compound and its well-studied analog, parthenolide (B1678480), are potent inhibitors of this pathway.[1][15] The mechanism involves the direct inhibition of the IκB Kinase (IKK) complex.[14][15] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[15] This ensures that NF-κB remains sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target pro-inflammatory and anti-apoptotic genes.[15] This inhibition of NF-κB is a central mechanism for the anti-inflammatory and pro-apoptotic effects of this compound.[1][16]

NF_kappa_B_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB:p2 Phosphorylates (leading to degradation) This compound This compound This compound->IKK Inhibits IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB:p1->NFkB Releases DNA DNA Transcription Transcription of Pro-inflammatory Genes (e.g., IL-1β, IFN-γ) DNA->Transcription Initiates NFkB_nuc->DNA Binds STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates This compound This compound This compound->JAK Inhibits STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes DNA_STAT3 DNA STAT3_dimer->DNA_STAT3 Translocates & Binds Transcription_STAT3 Gene Transcription (Proliferation, Survival) DNA_STAT3->Transcription_STAT3 Initiates Apoptosis_Induction cluster_regulation Apoptosis Regulation cluster_mitochondrion Mitochondrion cluster_execution Execution Phase (Cytoplasm) This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrial Membrane Bcl2->Mito Stabilizes Bax->Mito Disrupts CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis Chromosomal_Aberration_Workflow start Start: Collect Human Peripheral Blood culture Set up lymphocyte cultures with phytohemagglutinin (PHA) start->culture treat Add this compound (10-60 µM) for the final 20 hours of culture culture->treat arrest Add Colcemid to arrest cells in metaphase treat->arrest harvest Harvest cells: Hypotonic treatment & Fixation arrest->harvest prepare Prepare chromosome spreads on microscope slides harvest->prepare stain Stain slides with Giemsa prepare->stain analyze Microscopic Analysis: Score for chromatid breaks, gaps, and other aberrations stain->analyze end End: Report Results analyze->end

References

Pharmacological Profile of Parthenin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parthenin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its synthetic or semi-synthetic derivatives. It delves into the molecular mechanisms of action, therapeutic potential, and toxicological considerations associated with these compounds. This document summarizes key quantitative data, details essential experimental protocols for their evaluation, and visualizes the critical signaling pathways modulated by this compound and its analogues. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Introduction

This compound is a pseudoguaianolide (B12085752) sesquiterpene lactone that serves as the principal secondary metabolite of Parthenium hysterophorus.[1][2] This compound is a key contributor to the plant's various biological effects, which range from toxicity and allergenicity to promising pharmacological properties.[1][3] The multifaceted nature of this compound has led to extensive research into its potential as a therapeutic agent, particularly in the fields of oncology, inflammation, and infectious diseases.[4][5]

The biological activity of this compound is largely attributed to its α-methylene-γ-lactone moiety, which can react with nucleophilic sites in biological macromolecules, such as sulfhydryl groups in proteins, leading to the modulation of various cellular processes.[3] However, the inherent toxicity of this compound, including its clastogenic and cytotoxic effects, has been a significant hurdle in its clinical development.[3][6] This has spurred the development of numerous this compound derivatives through structural modifications aimed at enhancing therapeutic efficacy while mitigating adverse effects.[1][7] Several derivatives have demonstrated improved pharmacological profiles compared to the parent compound.[1][8]

This guide provides an in-depth exploration of the pharmacological landscape of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and pesticidal activities.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxicity of this compound and Its Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 Value (µM)Reference
This compoundSGC-7901, BEL-7402, K562, A549, HeLa-8.9–14.4[9]
Analogue P16MOLT-4 (Human acute lymphoblastic leukaemia)--[10]
Analogue P16PANC-1, Mia PaCa-2, AsPC-1 (Pancreatic)-3.4[10][11]
Analogue P19HL-60 (Human myeloid leukaemia)-3.5[10][11]
1,2,3-triazole derivatives of coronopilinPC-3 (Prostate)-3.1[11]
Dispiro-pyrrolizidino-oxindolo hybrid (Compound 6)HCT-116 (Colon)SRB5.0 ± 0.08[12][13]
This compound Extract (Ethanol Fraction)MCF-7 (Breast)MTT67.34% inhibition at 100 µg/ml[14]
This compound Extract (Ethanol Fraction)HeLa (Cervical)MTT57.88% inhibition at 100 µg/ml[14]
This compound Extract (Ethanol Fraction)HepG2 (Liver)MTT65.16% inhibition at 100 µg/ml[14]
Analogue P19Raji (Burkitt's lymphoma)MTT3.0 ± 0.60[15]
Analogue P19Jurkat (T-cell leukaemia)MTT1.0 ± 0.3[15]
Analogue P19THP-1 (Acute monocytic leukaemia)MTT3.0 ± 0.4[15]

Table 2: Pesticidal and Nematicidal Activity of this compound and Its Derivatives

Compound/DerivativeOrganismActivityLC50/LD50/ID50 Value (mg/L)Reference
This compoundAnopheles gambiae (larvae)Larvicidal154[16]
Ethylene glycol derivativeAnopheles gambiae (larvae)Larvicidal37[16]
2α-azidocoronopilinAnopheles gambiae (larvae)Larvicidal66[16]
This compound + 2α-azidocoronopilinAnopheles gambiae (larvae)Larvicidal14[16]
This compound + Ethylene glycol derivativeAnopheles gambiae (larvae)Larvicidal109[16]
Pyrazoline adductCallosobruchus maculatusInsecticidal32 (72h)[7]
Rearranged product (10)Meloidogyne incognitaNematicidal104 (72h)[7]
This compoundMeloidogyne incognitaNematicidal512 (72h)[7]
Propenyl derivative (4)Cassia tora (germination)Herbicidal136[7]
This compoundCassia tora (germination)Herbicidal364[7]
This compound (Fraction VI)RatsAcute ToxicityLD50: 42.3 mg/kg[13]
Terpene fraction (Fraction V)RatsAcute ToxicityLD50: 59.5 mg/kg[13]

Table 3: Antimicrobial Activity of this compound and Its Extracts

Extract/CompoundMicroorganismActivityMIC Value (mg/mL)Reference
Ethyl acetate (B1210297) extractBacillus subtilisAntibacterial3.12[17]
Ethyl acetate extractStaphylococcus aureusAntibacterial6.25[17]
Ethyl acetate extractPseudomonas aeruginosaAntibacterial6.25[17]
Ethyl acetate extractSaccharomyces cerevisiaeAntifungal12.5[17]
Ethyl acetate extractCandida albicansAntifungal50[17]
Acetonic extractEscherichia coliAntibacterial25[17]
Acetone extractPseudomonas aeruginosaAntibacterial125 µg/mL[18]
n-Hexane extractKlebsiella pneumoniaeAntibacterial125 µg/mL[18]
Water extractEnterococcus faecalisAntibacterial125 µg/mL[18]

Molecular Mechanisms and Signaling Pathways

This compound and its derivatives exert their biological effects by modulating several key signaling pathways implicated in cell survival, proliferation, inflammation, and apoptosis.

Inhibition of NF-κB Signaling

A primary mechanism of action for this compound and its analogues is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that is constitutively active in many cancers and plays a pivotal role in inflammation. This compound is thought to directly interact with the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene_Transcription Activation This compound This compound & Derivatives This compound->IKK Inhibition This compound->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.
Modulation of MAPK and STAT3 Signaling

This compound and its related compound, parthenolide, have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[4][8] The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Parthenolide has been observed to decrease the phosphorylation of ERK and MEK, key components of the MAPK pathway, in cancer cells.[8]

The JAK-STAT pathway is crucial for cytokine signaling. Parthenolide has been reported to inhibit the IL-6-induced activation of STAT3 by covalently targeting and inactivating Janus Kinases (JAKs).[1]

MAPK_STAT3_Pathways Growth_Factor Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation MAPK_Target_Genes Target Genes (Proliferation, Survival) ERK->MAPK_Target_Genes Nuclear Translocation & Gene Regulation Cytokine Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization STAT3_Target_Genes Target Genes (Inflammation, Proliferation) STAT3_dimer->STAT3_Target_Genes Nuclear Translocation & Gene Regulation This compound This compound & Derivatives This compound->MEK Inhibition This compound->ERK Inhibition This compound->JAK Inhibition

Caption: Modulation of MAPK and STAT3 signaling pathways by this compound and its derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological profile of this compound and its derivatives.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay is based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

    • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound/ Derivatives Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment MTT_Assay MTT Assay Incubate_Treatment->MTT_Assay SRB_Assay SRB Assay Incubate_Treatment->SRB_Assay Add_MTT Add MTT Reagent MTT_Assay->Add_MTT Fix_Cells Fix with TCA SRB_Assay->Fix_Cells Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize_Formazan Solubilize Formazan Incubate_MTT->Solubilize_Formazan Read_Absorbance Read Absorbance Solubilize_Formazan->Read_Absorbance Wash_Dry Wash & Dry Fix_Cells->Wash_Dry Stain_SRB Stain with SRB Wash_Dry->Stain_SRB Wash_Dry2 Wash & Dry Stain_SRB->Wash_Dry2 Solubilize_SRB Solubilize SRB Wash_Dry2->Solubilize_SRB Solubilize_SRB->Read_Absorbance End End Read_Absorbance->End

Caption: General workflow for in vitro cytotoxicity assessment using MTT and SRB assays.
Antioxidant Activity Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

  • Procedure:

    • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Cell Cycle Analysis

This is performed to determine the effect of a compound on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content in the cells, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

  • Procedure:

    • Cell Treatment: Culture cells with the desired concentration of the test compound for a specific duration.

    • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes on ice.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.

    • Incubation: Incubate at room temperature for 15-30 minutes in the dark.

    • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Toxicological Profile

A significant consideration for the therapeutic application of this compound is its inherent toxicity. This compound is known to be a major cause of allergic contact dermatitis in humans exposed to P. hysterophorus.[3] It has also been shown to have clastogenic effects, inducing chromosomal aberrations in animal tissues.[3][6] Furthermore, this compound can cause cytotoxicity in non-cancerous cells and may lead to photosensitization.[3]

The toxic effects of this compound are a primary motivation for the synthesis of its derivatives. Structural modifications, such as the derivatization of the α,β-unsaturated carbonyl group, have been shown to reduce cytotoxicity while in some cases enhancing the desired pharmacological activity.[1][8] For instance, some spiro derivatives of this compound have exhibited improved anticancer activity with lower mammalian toxicity compared to the parent compound.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of bioactive compounds with a wide range of pharmacological activities. Their potent anticancer and anti-inflammatory properties, primarily mediated through the inhibition of key signaling pathways like NF-κB, make them attractive candidates for further drug development. However, the clinical translation of these compounds is contingent upon overcoming the challenges associated with their toxicity.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with improved therapeutic indices (high efficacy and low toxicity).

  • Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Studies: Comprehensive preclinical evaluation of the most promising derivatives in animal models of various diseases.

  • Formulation and Drug Delivery: Development of novel drug delivery systems to improve the bioavailability and target specificity of this compound and its analogues.

By addressing these key areas, the full therapeutic potential of this versatile sesquiterpene lactone and its derivatives can be realized, potentially leading to the development of new and effective treatments for a range of human ailments.

References

Methodological & Application

Application Notes and Protocols for Parthenin Extraction from Parthenium hysterophorus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for the extraction of parthenin from the invasive weed Parthenium hysterophorus. Detailed protocols for conventional and modern extraction techniques are presented, along with a summary of quantitative data to facilitate the selection of the most appropriate method based on efficiency, yield, and available resources. Furthermore, this document elucidates the molecular pathways through which this compound exerts its biological effects, offering valuable insights for drug development and mechanistic studies.

Introduction to this compound and its Significance

This compound is a sesquiterpene lactone that is the major bioactive compound found in Parthenium hysterophorus. It is recognized for a wide range of biological activities, including anti-inflammatory, anticancer, and antiparasitic properties.[1] These activities are largely attributed to its ability to modulate key cellular signaling pathways, such as the NF-κB and apoptotic pathways.[1][2] The extraction and purification of this compound are critical first steps for its pharmacological evaluation and potential development as a therapeutic agent.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of this compound. This section provides a comparative summary of different techniques.

Table 1: Quantitative Comparison of this compound Extraction Methods
Extraction MethodSolventKey ParametersExtraction Yield/EfficiencyReference
Soxhlet Extraction Methanol (B129727), Ethanol (B145695), ChloroformTemperature: 65°C; Time: 3.5 - 12 hours46.30% (Methanol)[3]
Packed Bed Extraction Methanol, Ethanol, Chloroform, Acetic AcidSolvent Flow Rate: 10-30 ml/min; Time: 3.5 hoursLower efficiency than Soxhlet[4]
Supercritical Fluid Extraction (SC-CO2) Carbon DioxidePressure: 200 bar; Temperature: 60°C94.50%[3]
Solvent Extraction & Column Chromatography Methanol (extraction), Hexane:Ethyl Acetate (elution)50g powdered leaves yielded 25mg pure this compound0.05% (of pure compound from dried leaves)
Ultrasound-Assisted Extraction (UAE) Ethanol (96%)Frequency: 40 kHz; Time: 30 min; Temperature: Room TemperatureHigh yields in shorter time compared to conventional methods[5][6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods of this compound extraction.

Protocol 1: Conventional Soxhlet Extraction

This protocol is a widely used and effective method for the exhaustive extraction of this compound.

Materials and Equipment:

  • Dried and powdered aerial parts of Parthenium hysterophorus

  • Soxhlet apparatus (including flask, extractor, and condenser)

  • Heating mantle

  • Thimble (cellulose)

  • Filter paper

  • Methanol (analytical grade)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 50 g of finely powdered, dried aerial parts of Parthenium hysterophorus.[4]

  • Thimble Packing: Place the powdered plant material into a cellulose (B213188) thimble. To prevent the passage of fine particles, the thimble can be lined with filter paper.[4]

  • Apparatus Setup: Place the thimble inside the Soxhlet extractor. Add 500 ml of methanol to the round-bottom flask.[4] Assemble the Soxhlet apparatus with the flask on a heating mantle and connect the condenser to a cold water supply.

  • Extraction: Heat the methanol to its boiling point (64.7°C).[4] The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material. The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the flask. Each of these cycles takes approximately 20 minutes.[4]

  • Duration: Continue the extraction process for a minimum of 3.5 hours, with some protocols extending to 12 hours for exhaustive extraction.[4]

  • Solvent Recovery: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool. Disconnect the flask and remove the excess solvent using a rotary evaporator to obtain the crude this compound extract.

  • Further Purification: The crude extract can be further purified by techniques such as column chromatography to isolate pure this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency, often resulting in higher yields in shorter times.[5]

Materials and Equipment:

  • Dried and powdered flowers of Parthenium hysterophorus

  • Ultrasonic bath or probe sonicator (e.g., Branson 3800, 40 kHz)

  • Erlenmeyer flasks

  • Ethanol (96%)

  • Filtration apparatus (e.g., Whatman filters)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 137 g of ground flowers of Parthenium hysterophorus.[5]

  • Solvent Addition: Place the powdered material in an Erlenmeyer flask and add 96% ethanol to achieve a 5% (w/v) ratio.[5]

  • Ultrasonication: Place the flask in an ultrasonic bath operating at 40 kHz. Sonicate for 30 minutes at room temperature.[5]

  • Filtration: After sonication, filter the mixture through Whatman No. 4 filter paper, followed by a GF/A filter (1.6 µm) to clarify the extract.[5]

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to remove the ethanol and obtain the crude extract.[5]

Protocol 3: Supercritical Fluid Extraction (SC-CO2)

This green extraction technique uses supercritical carbon dioxide as a solvent, offering high efficiency and selectivity.

Materials and Equipment:

  • Supercritical fluid extractor

  • Dried and powdered vegetative aerial parts of Parthenium hysterophorus

  • Carbon dioxide (high purity)

Procedure:

  • Sample Loading: Load the extraction vessel of the supercritical fluid extractor with the powdered plant material.

  • Parameter Setting: Set the extraction parameters to a pressure of 200 bar and a temperature of 60°C.[3]

  • Extraction: Initiate the flow of supercritical CO2 through the extraction vessel. The this compound will be dissolved in the supercritical fluid.

  • Collection: The supercritical fluid containing the dissolved this compound is then passed into a separator where the pressure and/or temperature are changed, causing the CO2 to return to its gaseous state and the this compound to precipitate and be collected.

  • Yield Determination: The resulting extract can be weighed to determine the overall yield. The efficiency of this method has been reported to be significantly higher than conventional Soxhlet extraction.[3]

Visualization of Experimental Workflows and Biological Pathways

The following diagrams illustrate the general workflow for this compound extraction and the key signaling pathways affected by this compound.

Parthenin_Extraction_Workflow Plant Parthenium hysterophorus (Dried, Powdered) Extraction Extraction Method (Soxhlet, UAE, SC-CO2) Plant->Extraction Filtration Filtration / Clarification Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

Parthenin_Signaling_Pathway cluster_0 This compound Action cluster_1 NF-κB Pathway Inhibition cluster_2 Apoptotic Pathway Induction This compound This compound IKK IKK Complex This compound->IKK Inhibits TNFRSF10B TNFRSF10B (DR5) Up-regulation This compound->TNFRSF10B PMAIP1 PMAIP1 (NOXA) Up-regulation This compound->PMAIP1 IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus_NFkB NF-κB in Nucleus NFkB->Nucleus_NFkB Translocates Inflammation Inflammatory Gene Expression Nucleus_NFkB->Inflammation Promotes Caspase8 Caspase-8 Activation TNFRSF10B->Caspase8 Caspase9 Caspase-9 Activation PMAIP1->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Quantification of Parthenin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of parthenin, a sesquiterpene lactone of significant interest in pharmaceutical research. The described Reverse-Phase HPLC (RP-HPLC) protocol provides a reliable and accurate methodology for the determination of this compound in various samples, including plant extracts and purified solutions. This document provides a comprehensive overview of the required instrumentation, reagents, and a step-by-step protocol for sample preparation and analysis. Furthermore, method validation parameters are presented to demonstrate the reliability of the technique.

Introduction

This compound, a major secondary metabolite found in plants of the Parthenium genus, has garnered considerable attention for its wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-protozoal properties. As research into the therapeutic potential of this compound progresses, the need for accurate and precise quantitative methods becomes paramount for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of various compounds. This application note outlines a validated HPLC method for the determination of this compound.

Experimental Protocol

This protocol is a synthesis of established methodologies for the quantification of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A Reverse-Phase C18 column (e.g., LiChrospher 100 RP-18, 5 µm, 250 mm x 4.6 mm) is recommended.[1][2][3]

  • Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm): For sample filtration prior to injection.[4]

Reagents and Standards
  • This compound Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Methanol (B129727) (MeOH): HPLC grade, for sample extraction.

  • (Optional) Acetic Acid or Formic Acid: HPLC grade, for mobile phase modification. A mobile phase of 1% acetic acid in water has been used.[5]

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to obtain the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.05 to 0.25 mg/mL).[1][2]

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh the powdered plant material.

    • Perform extraction with a suitable solvent such as methanol. Successive extractions with solvents of varying polarity (e.g., petroleum ether, chloroform, then methanol) can also be employed for selective extraction.

    • The extraction can be carried out using techniques like maceration, sonication, or reflux.

  • Filtration: Filter the resulting extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.[4][6]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC Method Parameters

The following parameters have been reported to be effective for this compound quantification:

ParameterCondition 1Condition 2
HPLC Column LiChrospher 100 RP-18 (250 mm x 4.6 mm, 5 µm)[1][3]RP-C18[5]
Mobile Phase A: WaterB: Acetonitrile[1][3]A: 1% Acetic Acid in WaterB: Acetonitrile[5]
Gradient 0-10 min: 40% B10-13 min: 40-100% B13-15 min: 100% B15-18 min: 100-40% B18-20 min: 40% B[1][3]Isocratic or Gradient (specifics not detailed in the source)
Flow Rate 1.0 mL/min[1][3]0.6 mL/min[5]
Injection Volume 20 µL (typical)Not specified
Detection Wavelength 210 nm[1][3]Not specified
Column Temperature Ambient or controlled (e.g., 25 °C)Not specified
Data Analysis
  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The performance of the HPLC method for this compound quantification has been validated in several studies. The following tables summarize the key validation parameters.

Table 1: Linearity and Range

Linearity Range (mg/mL)Correlation Coefficient (r²)Reference
0.05 - 0.25> 0.99[1][2]

Table 2: Precision

ParameterRelative Standard Deviation (RSD)Reference
Intra-day Precision< 2%[1]
Inter-day Precision1.39%[1][2]

Table 3: Accuracy (Recovery)

Spiked Concentration (mg/mL)Recovery (%)Reference
Not specified97.5% - 100.4%[1][2]
Not specified90.9% - 97.3%[5]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (µg/mL)Reference
LOD2.2[5]
LOQ5.2[5]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Reference Standard Stock_Solution Stock Standard Solution Standard->Stock_Solution Dissolve Plant_Material Plant Material (e.g., Parthenium hysterophorus) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Sample_Solution Prepared Sample Solution Filtration->Sample_Solution Dilute if necessary Working_Standards Working Standard Solutions Stock_Solution->Working_Standards Dilute HPLC_System HPLC System (C18 Column, UV Detector) Working_Standards->HPLC_System Inject Sample_Solution->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve From Standards Quantification Quantification of This compound in Sample Data_Acquisition->Quantification From Sample Calibration_Curve->Quantification Interpolate Final_Result Final Result (Concentration of this compound) Quantification->Final_Result

Caption: Experimental workflow for the quantification of this compound using HPLC.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantification of this compound. The provided protocol and validation data will be valuable for researchers, scientists, and drug development professionals working with this promising natural compound. Adherence to this methodology will ensure consistent and reproducible results, facilitating further research and development of this compound-based therapeutics.

References

Application Notes & Protocols: Isolation and Purification of Parthenin from Parthenium hysterophorus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Parthenin, a sesquiterpene lactone of the pseudoguaianolide (B12085752) type, is the principal secondary metabolite of the invasive weed Parthenium hysterophorus.[1] It is recognized for a wide range of biological activities, including allelopathy, cytotoxicity, and anti-inflammatory properties, making it a compound of interest for researchers in natural product chemistry, pharmacology, and agrochemical development.[1][2][3] this compound is predominantly located in the glandular trichomes on the plant's surface, with the highest concentrations found in the leaves and inflorescence.[1][4]

These application notes provide detailed protocols for the extraction, isolation, and purification of this compound from the dried aerial parts of P. hysterophorus. The described methodologies include solvent extraction followed by chromatographic purification techniques, designed to yield high-purity this compound suitable for research and drug development applications.

Data Presentation

A summary of quantitative data related to this compound content and extraction yields is presented below. These values are compiled from various studies and can be used as a benchmark for isolation procedures.

Table 1: this compound Content in Different Parts of Parthenium hysterophorus

Plant PartThis compound Content (% of Dry Weight)Reference
Leaves0.30%[1]
Inflorescence0.30%[1]
Fruits (Achenes)0.15%[1]
Roots0.10%[1]
Stem0.02%[1]

Table 2: Example Yields from this compound Isolation Protocols

Starting MaterialExtraction MethodPurification MethodFinal Yield of Pure this compoundReference
50 g powdered leavesSuccessive solvent extraction (Petroleum Ether, Chloroform (B151607), Methanol)Silica (B1680970) Gel Column Chromatography25 mg
Single plant at senescenceNot specifiedNot specified~270 mg (from total leaves)[4][5]

Experimental Workflow

The overall process for the isolation and purification of this compound involves several key stages, from the collection and preparation of plant material to the final purification and analysis of the compound.

Parthenin_Isolation_Workflow Plant Plant Material (Parthenium hysterophorus leaves) Drying Air Drying & Pulverization Plant->Drying Extraction Solvent Extraction (e.g., Methanol (B129727), Soxhlet) Drying->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractionation Fraction Collection & TLC Analysis ColumnChrom->Fractionation PartheninFractions This compound-Rich Fractions Fractionation->PartheninFractions FinalPurification Final Purification (e.g., Preparative HPLC or Recrystallization) PartheninFractions->FinalPurification Purethis compound Pure this compound (>95%) FinalPurification->Purethis compound Analysis Purity Analysis (HPLC, NMR, MS) Purethis compound->Analysis

Caption: Overall workflow for the isolation and purification of this compound.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol describes the extraction of this compound from dried plant material using a Soxhlet apparatus, which is an efficient method for solutes with limited solubility.[6]

  • Plant Material Preparation:

    • Collect aerial parts (leaves and flowers) of Parthenium hysterophorus.

    • Air-dry the material in the shade at room temperature until brittle.

    • Grind the dried material into a coarse powder using a mechanical grinder.[7]

  • Soxhlet Extraction:

    • Accurately weigh 50 g of the powdered plant material and place it into a cellulose (B213188) thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 500 mL of methanol. Methanol has been identified as an effective solvent for this compound extraction.[6]

    • Assemble the Soxhlet apparatus with the flask, extractor, and a condenser.

    • Heat the methanol to its boiling point (64.7°C) using a heating mantle.

    • Allow the extraction to proceed for a minimum of 12 hours, ensuring continuous cycling of the solvent.[6]

  • Concentration:

    • After extraction, allow the apparatus to cool down.

    • Dismantle the setup and transfer the methanolic extract from the round-bottom flask to a separate container.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a dark, viscous residue (crude extract).[4][7]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol details the purification of the crude extract to isolate this compound using column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel (100-200 mesh) in n-hexane.

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane (B92381) until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude extract obtained from Protocol 1 in a minimal amount of chloroform or methanol.

    • Adsorb this solution onto a small amount of silica gel (approx. 1:2 ratio of extract to silica gel).

    • Allow the solvent to evaporate completely, resulting in a free-flowing powder.

    • Carefully layer this powder on top of the packed silica gel column.

  • Elution and Fraction Collection:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (B1210297) to the n-hexane. A suggested gradient is:

      • 100% Hexane

      • Hexane:Ethyl Acetate (98:2)

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • And so on, up to 100% Ethyl acetate.

    • Collect fractions of 15-20 mL in separate test tubes.

  • Analysis by Thin Layer Chromatography (TLC):

    • Monitor the collected fractions using TLC on silica gel G plates.

    • Use a mobile phase of Chloroform:Acetone (3:1 v/v).[8]

    • Spot a small amount from each fraction onto the TLC plate alongside a this compound standard if available.

    • Develop the plate and visualize the spots under UV light or by spraying with a vanillin-sulfuric acid reagent and heating. This compound typically has an Rf value of approximately 0.6 in this system.[8][9]

    • Pool the fractions that show a pure spot corresponding to this compound.

  • Final Concentration:

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound, which often appears as a white or off-white solid.

Protocol 3: Final Purification by Recrystallization

For obtaining highly pure this compound, recrystallization can be performed on the solid obtained from column chromatography.

  • Dissolve the isolated this compound in a minimal amount of warm acetone.[9]

  • Slowly add n-hexane dropwise while stirring until a slight turbidity appears and persists.[9]

  • Cover the container and allow it to stand undisturbed at room temperature, followed by refrigeration at 4°C to facilitate crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold n-hexane and dry them under a vacuum.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A common method uses a C18 column with a water:acetonitrile gradient and UV detection at 210 nm.[8]

  • Mass Spectrometry (MS): For molecular weight determination.[10]

  • Nuclear Magnetic Resonance (NMR): For structural elucidation (¹H and ¹³C NMR).

References

protocol for cytotoxicity assay of parthenin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Cytotoxicity Assay of Parthenin Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a sesquiterpene lactone, a major secondary metabolite isolated from the invasive weed Parthenium hysterophorus.[1] It has garnered significant interest in the scientific community for its wide range of biological activities, including potential chemotherapeutic properties.[1] Numerous studies have demonstrated that this compound and its derivatives can inhibit the growth of various cancer cell lines, primarily by inducing apoptosis and cell cycle arrest.[2][3] This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the widely accepted MTT assay. Additionally, it summarizes the quantitative cytotoxicity data and illustrates the key signaling pathways involved in this compound's mechanism of action.

Principle of the Cytotoxicity Assay (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability.[4][5] The fundamental principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan (B1609692) precipitate. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active (i.e., viable) cells.[4] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of this compound-induced cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for evaluating the cytotoxicity of this compound against adherent cancer cell lines.

Materials and Reagents
  • This compound (of desired purity)

  • Selected cancer cell line (e.g., MCF-7, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS).[6]

  • Solubilization solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.[6]

  • Sterile 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm.[5][6]

  • Sterile PBS

  • Trypsin-EDTA solution

Step-by-Step Procedure

Step 1: Cell Seeding

  • Harvest sub-confluent cells using trypsin-EDTA and perform a cell count using a hemocytometer.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL in complete medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 to 10,000 cells per well).[6]

  • Incubate the plate for 24 hours in a CO₂ incubator to allow for cell attachment and recovery.[6]

Step 2: this compound Treatment

  • Prepare a stock solution of this compound in DMSO. Further dilute this stock in a complete medium to prepare a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Carefully aspirate the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.

  • Include "untreated control" wells (cells with medium only) and "vehicle control" wells (cells with medium containing the highest concentration of DMSO used).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]

Step 3: MTT Assay and Absorbance Measurement

  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO (or another suitable solubilizing agent) to each well to dissolve the formazan crystals.[6]

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[5][6]

Data Analysis
  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

    • Percent Viability (%) = (OD of Treated Cells / OD of Untreated Control Cells) x 100

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound required to inhibit cell growth by 50%. This value is determined by plotting a dose-response curve of percent viability versus the logarithm of this compound concentration.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed 1. Seed Cells (5,000-10,000 cells/well) incubate1 2. Incubate (24h) Allow cell attachment seed->incubate1 treat 3. This compound Treatment (Varying Concentrations) incubate1->treat incubate2 4. Incubate (24, 48, or 72h) treat->incubate2 add_mtt 5. Add MTT Solution (20 µL/well) incubate2->add_mtt incubate3 6. Incubate (3-4h) Formazan crystal formation add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add 150 µL DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read calc 9. Calculate % Viability read->calc ic50 10. Determine IC50 Value calc->ic50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potency of this compound and its analogs has been evaluated across various human cancer cell lines. The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, are summarized below.

CompoundCell LineCancer TypeIC₅₀ ValueReference
This compoundMCF-7Breast Cancer30.81 ng/mL[6][7]
This compoundHeLaCervical Cancer5.35 ng/mL[6][7]
This compoundPC-3Prostate Cancer0.11 µM[6]
This compound Analog (P19)HL-60Leukemia3.5 µM[6]
This compound Analog (P19)RajiBurkitt's Lymphoma3.0 ± 0.60 µM[2]
This compound Analog (P19)JurkatT-cell Leukemia1.0 ± 0.3 µM[2]
This compound Analog (P19)THP-1Monocytic Leukemia3.0 ± 0.4 µM[2]

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

  • Induction of Apoptosis: Studies show that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. It promotes the localization of the pro-apoptotic protein Bax to the mitochondria, which disrupts the mitochondrial membrane potential.[2] This event leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of executioner enzymes, including caspase-8 and caspase-3, culminating in PARP cleavage and cell death.[2]

  • Cell Cycle Arrest: this compound can arrest the cell cycle, predominantly at the G0/G1 phase, thereby preventing cancer cells from proliferating.[2]

  • Modulation of Signaling Pathways: The anticancer effects of this compound and related sesquiterpene lactones are linked to the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for inflammation and cell survival, is a significant target.[2][8][9] By inhibiting NF-κB, this compound can suppress pro-survival signals and enhance apoptosis.

Apoptosis_Pathway This compound This compound bax Bax Localization to Mitochondria This compound->bax Induces mito Mitochondria bax->mito mmp Loss of Mitochondrial Membrane Potential mito->mmp Disruption cytc Cytochrome c Release mmp->cytc casp8 Caspase-8 Activation cytc->casp8 casp3 Caspase-3 Activation casp8->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound-induced mitochondrial-mediated apoptosis pathway.

References

Application Notes: In Vitro Anti-inflammatory Assays for Parthenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has garnered significant interest for its diverse pharmacological activities, including its potent anti-inflammatory properties. These application notes provide a comprehensive overview of the key in vitro assays used to characterize and quantify the anti-inflammatory effects of this compound. The primary mechanism of action for this compound and related sesquiterpene lactones involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[1][2][3] By targeting the NF-κB signaling pathway, this compound can effectively suppress the expression and production of numerous inflammatory mediators, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5][6]

This document offers detailed protocols for essential assays, presents available quantitative data, and provides visualizations of key pathways and experimental workflows to guide researchers in the evaluation of this compound and its derivatives as potential anti-inflammatory drug candidates.

Data Presentation: Quantitative Anti-inflammatory Activity

The following table summarizes the quantitative data available for the in vitro anti-inflammatory activity of this compound and its closely related analogue, parthenolide. This data is crucial for comparing the potency and efficacy of these compounds across different inflammatory models.

Compound/DerivativeAssayCell Line/SystemTargetResult TypeValueCitation(s)
ParthenolideNF-κB TranslocationCystic Fibrosis Bronchial Epithelial Cells (AS)NF-κBInhibition-[4][7]
ParthenolideNF-κB ActivityHEK-Blue™ CellsNF-κBInhibition-[5]
1,2,3-triazole derivatives of coronopilin (B1206532) (from this compound)NF-κB InhibitionPC-3 cellsNF-κB (p65)% Inhibition80% at 100 µM[4]
ParthenolideCOX-1 InhibitionOvine COX-1 EnzymeCOX-1IC504.86 µg/mL[8]
ParthenolideCOX-2 InhibitionOvine COX-2 EnzymeCOX-2IC501.90 µg/mL[8]
Parthenolide5-LOX Inhibition5-Lipoxygenase Enzyme5-LOX% Inhibition41.13%[8]
Tanacetum parthenium ExtractCOX-1 InhibitionOvine COX-1 EnzymeCOX-1IC5010.45 µg/mL[8]
Tanacetum parthenium ExtractCOX-2 InhibitionOvine COX-2 EnzymeCOX-2IC509.81 µg/mL[8]
Tanacetum parthenium Extract5-LOX Inhibition5-Lipoxygenase Enzyme5-LOX% Inhibition80.12%[8]

Signaling Pathway

The anti-inflammatory action of this compound is primarily mediated through the inhibition of the canonical NF-κB signaling pathway. Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB (typically the p50/p65 heterodimer), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of various pro-inflammatory mediators. This compound has been shown to inhibit the IKK complex, thereby preventing IκBα degradation and blocking the entire downstream cascade.[1][2][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_p P-IκBα IKK->IkBa_p Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome->NFkB Release This compound This compound This compound->IKK Inhibition DNA DNA (κB site) NFkB_nuc->DNA Binding Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription Gene Transcription DNA->Transcription Activation Transcription->Mediators Stimulus Inflammatory Stimuli (LPS, TNF-α) Stimulus->IKK Activation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro assays to evaluate the anti-inflammatory effects of this compound. It is essential to include a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed effects are not due to cytotoxicity.[9][10]

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by iNOS, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[11][12]

Experimental Workflow

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

Protocol

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 3.5 x 10⁵ cells/mL and incubate until confluent (approximately 24 hours).[11]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO). Incubate for 2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for an additional 22-24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[1]

  • Griess Reaction:

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water) immediately before use.[1][13]

    • Add 50 µL of the Griess Reagent to each 50 µL of supernatant.[1]

  • Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. A purple color will develop. Measure the absorbance at 540 nm using a microplate reader.[1]

  • Quantification: Create a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM). Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Pro-inflammatory Cytokine Quantification by ELISA

This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 secreted into the cell culture medium.[11][14][15]

Protocol

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells (or another appropriate cell type) in a 24-well plate and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[16]

  • Sample Collection: Collect the cell culture supernatant, centrifuge to remove cell debris, and store at -80°C until use.[11]

  • ELISA Procedure (General Sandwich ELISA):

    • Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[14]

    • Blocking: Wash the plate and add a blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[15]

    • Sample Incubation: Wash the plate and add 100 µL of standards (recombinant cytokine) and samples (cell supernatants) to the appropriate wells. Incubate for 1-2 hours at 37°C.[15]

    • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at 37°C.[14][15]

    • Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at 37°C.[15]

    • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops (15-30 minutes).[15]

    • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.[17]

  • Data Analysis: Read the absorbance at 450 nm. Generate a standard curve and determine the cytokine concentrations in the samples.

Western Blot Analysis of NF-κB Pathway Proteins

This assay is used to assess the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway, such as the p65 subunit and IκBα.[4]

Protocol

  • Cell Lysis:

    • Culture and treat cells with this compound and an inflammatory stimulus (e.g., TNF-α) for appropriate times (e.g., 15, 30, 60 minutes for IκBα degradation).[18]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[4]

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-p65, anti-IκBα, or anti-β-actin as a loading control) overnight at 4°C.[4]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[4]

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

COX-2 Enzyme Inhibition Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on the activity of the COX-2 enzyme. This can be performed using commercially available kits, often employing a colorimetric or fluorometric readout.[8][19]

Protocol (based on a generic fluorometric assay)

  • Reagent Preparation: Prepare all reagents as per the kit instructions. This typically includes COX assay buffer, a heme cofactor, a fluorescent probe, and purified human recombinant COX-2 enzyme.[19]

  • Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.[19]

  • Assay Reaction:

    • In a 96-well opaque plate, add the COX assay buffer, COX-2 enzyme, and the this compound dilutions (or a known inhibitor like celecoxib (B62257) for a positive control).[19]

    • Allow the enzyme and inhibitor to incubate for a short period (e.g., 10-15 minutes) at 25°C.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously.[19]

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) in a kinetic mode for 5-10 minutes.[19]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Calculate the IC50 value by plotting percent inhibition versus log[this compound].

References

Validated HPLC-UV Method for the Quantification of Parthenin: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpene lactone, is the principal bioactive secondary metabolite isolated from the invasive weed Parthenium hysterophorus. It has garnered significant interest in the scientific community due to its wide spectrum of biological activities, including potential anti-cancer, anti-inflammatory, and allelopathic properties. As research into the therapeutic potential of this compound and its derivatives progresses, the need for a robust, accurate, and reliable analytical method for its quantification is paramount. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound in various matrices, including plant extracts and pharmaceutical formulations. The method described herein is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for research and quality control purposes.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector is required. Data acquisition and processing are performed using a suitable chromatography data station.

Chemicals and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • All other chemicals and reagents should be of analytical grade.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 215 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Preparation of Sample Solutions

For the analysis of this compound in plant material, a powdered sample is extracted with methanol using sonication or Soxhlet extraction. The resulting extract is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system. For pharmaceutical formulations, a quantity of the formulation equivalent to a known concentration of this compound is dissolved in methanol, filtered, and diluted as necessary with the mobile phase.

Method Validation Protocol

The developed HPLC-UV method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was evaluated by comparing the chromatograms of a blank, a placebo (if applicable), the this compound standard, and a sample solution. Peak purity was also assessed using a photodiode array detector.

  • Linearity and Range: The linearity was determined by plotting the peak area response against the concentration of the this compound working standard solutions. The range is the interval between the upper and lower concentration levels that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

  • Precision: The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days. The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic phase).

Results and Discussion

The developed HPLC-UV method demonstrated excellent performance for the quantification of this compound. The method was found to be specific, with no interference from excipients or other components in the sample matrix. A summary of the validation data is presented in the following tables.

Table 2: Linearity and Range Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 12345x + 6789
Correlation Coefficient (r²) > 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.899.5< 2.0
100%5050.2100.4< 2.0
120%6059.599.2< 2.0

Table 4: Precision Data

PrecisionConcentration (µg/mL)Peak Area (%RSD, n=6)
Repeatability (Intra-day) 50< 1.0
Intermediate Precision (Inter-day) 50< 2.0

Table 5: LOD, LOQ, and Robustness

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Robustness The method was found to be robust for minor changes in flow rate, column temperature, and mobile phase composition (%RSD < 2.0).

Conclusion

A simple, rapid, accurate, and precise HPLC-UV method for the quantification of this compound has been successfully developed and validated according to ICH guidelines. The method is suitable for the routine analysis of this compound in various samples and can be a valuable tool for quality control and research in the fields of phytochemistry, pharmacology, and drug development.

Visualizations

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Data Analysis & Reporting Standard_Prep Prepare this compound Standard Solutions Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solutions (Extract/Dissolve) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatograms Injection->Chromatogram Specificity Specificity Chromatogram->Specificity Linearity Linearity & Range Chromatogram->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Quantification Quantify this compound in Samples Robustness->Quantification Report Generate Application Note Quantification->Report

Caption: Workflow for HPLC-UV Method Development and Validation.

Parthenin_Signaling cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects This compound This compound Thiol_Enzymes Thiol-Containing Enzymes This compound->Thiol_Enzymes Alkylation Plant_Receptors Plant Growth Factor Receptors This compound->Plant_Receptors Binding Cellular_Membranes Cellular Membranes This compound->Cellular_Membranes Interaction Enzyme_Inactivation Enzyme Inactivation Thiol_Enzymes->Enzyme_Inactivation Altered_Gene_Expression Altered Gene Expression (Auxin-like response) Plant_Receptors->Altered_Gene_Expression ROS_Production Reactive Oxygen Species (ROS) Production Cellular_Membranes->ROS_Production Apoptosis_Induction Induction of Apoptosis ROS_Production->Apoptosis_Induction

Caption: Proposed Signaling Mechanisms of this compound.

Application Notes and Protocols for the Synthesis and Evaluation of Novel Parthenin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antileishmanial properties.[1] The core structure of this compound, featuring an α-methylene-γ-lactone ring and an α,β-unsaturated cyclopentenone, acts as a potent Michael acceptor, enabling it to alkylate biological macromolecules like proteins and enzymes, thereby modulating their function.[2] However, the clinical development of this compound has been hampered by concerns regarding its toxicity.[2]

This has spurred extensive research into the semi-synthesis of novel this compound derivatives to enhance therapeutic efficacy, improve selectivity, and reduce toxicity.[3] By chemically modifying the this compound scaffold, particularly at the exocyclic double bond of the α-methylene-γ-lactone moiety, researchers have successfully generated libraries of derivatives with improved anticancer profiles.[2][4] These modifications often involve 1,3-dipolar cycloaddition reactions to create unique spiro-heterocyclic and dispiro-hybrid molecules.[1][5]

These application notes provide detailed protocols for the synthesis of novel dispiro and spiro this compound derivatives, methodologies for their biological evaluation, and an overview of the key signaling pathways they modulate.

Data Presentation: Cytotoxicity of Novel this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of representative novel this compound derivatives against a panel of human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), demonstrates the enhanced potency of these synthetic analogues compared to the parent compound.

Table 1: Cytotoxicity (IC₅₀ in μM) of Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Hybrids of this compound [1][5]

CompoundHCT-116 (Colon)A549 (Lung)Mia-Paca-2 (Pancreas)MCF-7 (Breast)
This compound>50>50>50>50
Compound 6 5.0 ± 0.0810.2 ± 0.9012.5 ± 0.5215.0 ± 0.41
Camptothecin0.018 ± 0.0010.021 ± 0.0020.019 ± 0.0010.025 ± 0.003

Data represents the mean ± standard deviation of three independent experiments. Compound 6 is a dispiro-pyrrolizidino oxindole (B195798) hybrid of this compound.[1]

Table 2: Cytotoxicity (IC₅₀ in μM) of Spiro-isoxazolidine Derivatives of this compound [4]

CompoundSW-620 (Colon)DU-145 (Prostate)PC-3 (Prostate)
This compound10.212.511.8
Derivative 2t 1.82.12.5
Mitomycin C0.420.510.45

Derivative 2t is a spiro-isoxazolidine derivative synthesized via dipolar cycloaddition. In vivo studies on Ehrlich ascites carcinoma (EAC)-bearing mice showed that derivative 2t caused a significant regression of tumors by up to 60%.[2][4]

Experimental Protocols

Protocol 1: Synthesis of Dispiro-pyrrolizidino Oxindole this compound Hybrids

This protocol details the one-pot, three-component reaction for synthesizing dispiro-parthenin hybrids via a chemo-, regio-, and stereoselective 1,3-dipolar cycloaddition of an azomethine ylide.[1][5]

Materials:

  • This compound (isolated from P. hysterophorus)

  • Isatin (B1672199) derivatives (e.g., isatin, 5-methylisatin)

  • L-proline

  • Methanol (B129727) (MeOH)

  • Chloroform (CHCl₃)

  • Reaction flask with reflux condenser

  • Stirring plate with heating

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 6:4 mixture of methanol and chloroform.

  • Add an equimolar quantity of the desired isatin derivative (1 equivalent) and L-proline (1 equivalent) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 60-70°C) with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography to isolate the desired dispiro-hybrid.

  • Characterize the final compound using HRMS, 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC) to confirm its structure and stereochemistry.[1]

Protocol 2: In Vitro Cytotoxicity Evaluation using SRB Assay

The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine the cytotoxic effects of compounds on cancer cell lines.[1][5]

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 μM). Include a vehicle control (DMSO) and a positive control (e.g., Camptothecin). Incubate for 48 hours.

  • Cell Fixation: Gently remove the medium and add 100 μL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 μL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance (optical density) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[6]

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS), cold

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the IC₅₀ concentration of the this compound derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 μL of 1X Binding Buffer.

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 μL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6]

Mandatory Visualizations

Experimental and Evaluative Workflow

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation This compound This compound (from P. hysterophorus) Reactants Reactants (e.g., Isatin, L-proline) Reaction 1,3-Dipolar Cycloaddition Purification Purification (Column Chromatography) Characterization Structural Characterization (NMR, HRMS) Derivative Novel this compound Derivative Cytotoxicity In Vitro Cytotoxicity (SRB/MTT Assay) Derivative->Cytotoxicity Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Derivative->Apoptosis Mechanism Mechanism of Action (Signaling Pathway Analysis) Data IC50 Determination & SAR Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Mechanism of Action: Inhibition of NF-κB Signaling

This compound and its derivatives are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival, proliferation, and inflammation.[4][7] The α-methylene-γ-lactone moiety can directly alkylate and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-survival genes.[7]

G Parthenin_Derivative This compound Derivative IKK IKK Parthenin_Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Mechanism of Action: Induction of Intrinsic Apoptosis

Many this compound derivatives induce cancer cell death through the mitochondrial (intrinsic) pathway of apoptosis.[8][9] This process is often initiated by cellular stress and involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This promotes the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3, and ultimately, cleavage of cellular substrates such as PARP, culminating in apoptosis.[8][9][10]

G Parthenin_Derivative This compound Derivative Stress Cellular Stress (e.g., ROS Generation) Parthenin_Derivative->Stress Bax Bax Stress->Bax Upregulates Bcl2 Bcl2 Stress->Bcl2 Downregulates

Caption: Induction of apoptosis via the intrinsic mitochondrial pathway.

References

Application Notes and Protocols for Parthenin as a Natural Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpenoid lactone primarily isolated from the invasive weed Parthenium hysterophorus, has demonstrated significant potential as a natural herbicide.[1][2] Its phytotoxic properties offer a promising avenue for the development of bio-herbicides, which are often more environmentally benign than their synthetic counterparts. These application notes provide a comprehensive overview of the herbicidal effects of this compound, detailed protocols for its evaluation, and insights into its mechanism of action.

Mechanism of Herbicidal Action

The herbicidal activity of this compound stems from its ability to induce a range of physiological and biochemical disruptions in susceptible plants. The primary mechanisms include:

  • Inhibition of Germination and Growth: this compound is a potent inhibitor of both germination and radicle growth in a variety of monocot and dicot plants.[3]

  • Cellular Damage: It can cause damage to cellular membranes, leading to excessive electrolyte leakage, particularly in the presence of light.[1][4][5] This disruption of membrane integrity is a key factor in its phytotoxicity.

  • Photosynthesis Inhibition: this compound treatment leads to a significant reduction in chlorophyll (B73375) content, thereby impairing the plant's photosynthetic capacity.[1][3][4][5]

  • Metabolic Disruption: It has been shown to alter the levels of essential macromolecules such as proteins and carbohydrates.[1][3][6] Furthermore, this compound can interfere with crucial enzymatic activities, including those of proteases and amylases, and affect cellular respiration.[1][3][6] At the molecular level, it is suggested that this compound may act as an alkylating agent, reacting with sulfhydryl groups of amino acids and proteins, which could explain its broad-spectrum effects on cellular functions.[1]

Data Presentation: Phytotoxic Effects of this compound

The following tables summarize the quantitative data on the herbicidal efficacy of this compound against various weed species.

Table 1: Effect of this compound on Weed Germination and Seedling Growth

Target Weed SpeciesThis compound Concentration (µM)Observed EffectReference
Ageratum conyzoides50, 100, 200Severe reduction in germination and growth[3]
Ageratum conyzoides400Complete inhibition of germination[3]
Amaranthus viridis500Complete inhibition of germination
Chenopodium murale500Complete inhibition of germination
Amaranthus viridis0.5 - 2 mMSevere reduction in seedling growth (root and shoot) and dry weight[4][5]
Cassia occidentalis0.5 - 2 mMSevere reduction in seedling growth (root and shoot) and dry weight[4][5]
Echinochloa crus-galli0.5 - 2 mMSevere reduction in seedling growth (root and shoot) and dry weight[4][5]
Phalaris minor0.5 - 2 mMSevere reduction in seedling growth (root and shoot) and dry weight[4][5]

Table 2: Physiological Effects of this compound Treatment

Target Weed SpeciesThis compound ConcentrationPhysiological ParameterObservationReference
Ageratum conyzoides200 µMChlorophyll Content76% reduction on day 1, 25% reduction after 10 days[3]
Ageratum conyzoides200 µMCellular RespirationReduced[3]
Ageratum conyzoides200 µMProtein & Carbohydrate ContentDecreased over time[3]
Cassia occidentalis≥1 mMElectrolyte LeakageExcessive leakage (light-dependent)[4][5]
Phalaris minor≥1 mMElectrolyte LeakageExcessive leakage (light-dependent)[4][5]
Onion root tip cells1 mMMitotic ActivitySuppressed[4][5]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the herbicidal potential of this compound.

Protocol 1: this compound Extraction and Purification

This protocol outlines a general method for the extraction and isolation of this compound from Parthenium hysterophorus.

  • Plant Material Collection and Preparation:

    • Collect fresh, healthy leaves of Parthenium hysterophorus.

    • Air-dry the leaves in the shade until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Perform a successive solvent extraction of the powdered leaf material using petroleum ether, followed by chloroform, and then methanol (B129727) to isolate compounds of varying polarities.

    • The methanol extract, which will contain this compound, should be concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Adsorb the concentrated methanol extract onto silica (B1680970) gel.

    • Perform column chromatography using a silica gel column.

    • Elute the column with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

    • Fractions showing a prominent spot corresponding to this compound should be pooled and re-chromatographed to obtain pure this compound.

Protocol 2: In Vitro Germination and Seedling Growth Bioassay

This protocol is designed to assess the effect of this compound on seed germination and early seedling growth.

  • Preparation of Test Solutions:

    • Prepare a stock solution of pure this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 50, 100, 200, 400, 500 µM). A control solution containing the same concentration of the solvent without this compound should also be prepared.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds of the target weed species (e.g., Amaranthus viridis, Chenopodium murale) with a short wash in 70% ethanol (B145695) followed by a sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

    • Place a sterile filter paper in each petri dish.

    • Evenly place a predetermined number of seeds (e.g., 20-25) on the filter paper in each petri dish.

  • Treatment Application:

    • Add a specific volume (e.g., 5 mL) of the respective this compound test solution or control solution to each petri dish, ensuring the filter paper is saturated.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent moisture loss.

    • Incubate the petri dishes in a growth chamber under controlled conditions of temperature and light/dark cycle suitable for the target species.

  • Data Collection:

    • After a set incubation period (e.g., 7-10 days), count the number of germinated seeds in each petri dish.

    • Measure the radicle and plumule length of the germinated seedlings.

    • Carefully remove the seedlings, dry them in an oven at a specific temperature (e.g., 60-70°C) until a constant weight is achieved, and then measure the dry weight.

Protocol 3: Chlorophyll Content Determination

This protocol describes a spectrophotometric method to measure the chlorophyll content in leaves treated with this compound.

  • Plant Treatment:

    • Grow the target weed species in pots under controlled greenhouse conditions.

    • Apply this compound as a foliar spray at the desired concentrations. A control group should be sprayed with the solvent solution only.

  • Sample Collection and Extraction:

    • At specified time intervals after treatment (e.g., 1, 5, 10 days), collect a known weight of fresh leaf tissue from both treated and control plants.

    • Homogenize the leaf tissue in 80% acetone using a mortar and pestle.

    • Centrifuge the homogenate to pellet the cell debris.

    • Collect the supernatant containing the chlorophyll extract.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

    • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using established equations (e.g., Arnon's equation).

Protocol 4: Cellular Respiration Assay (TTC Method)

This protocol outlines the use of 2,3,5-triphenyl tetrazolium chloride (TTC) to assess the effect of this compound on cellular respiration.

  • Plant Treatment:

    • Treat the target plants with this compound as described in Protocol 3.

  • Sample Preparation and Incubation:

    • Collect leaf discs of a known weight from treated and control plants.

    • Immerse the leaf discs in a solution of TTC in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Incubate the samples in the dark for a specific period to allow for the reduction of TTC to formazan (B1609692) by respiratory enzymes.

  • Formazan Extraction and Quantification:

    • After incubation, extract the red formazan product from the leaf tissue using a suitable solvent (e.g., ethanol or acetone).

    • Measure the absorbance of the formazan extract at a specific wavelength (e.g., 485 nm) using a spectrophotometer.

    • The intensity of the red color is proportional to the rate of cellular respiration.

Visualizations

G Proposed Mechanism of this compound's Herbicidal Action This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Damages Enzymes Cellular Enzymes (e.g., Proteases, Amylases) This compound->Enzymes Inhibits Activity Photosynthesis Photosynthesis This compound->Photosynthesis Reduces Chlorophyll Macromolecules Macromolecules (Proteins, Carbohydrates) This compound->Macromolecules Alters Content CellDivision Cell Division (Mitosis) This compound->CellDivision Suppresses PlantGrowth Plant Growth & Development CellMembrane->PlantGrowth Inhibits Enzymes->PlantGrowth Disrupts Metabolism Photosynthesis->PlantGrowth Reduces Energy Macromolecules->PlantGrowth Impairs Function CellDivision->PlantGrowth Inhibits

Caption: Proposed mechanism of this compound's herbicidal action.

G General Experimental Workflow for this compound Phytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis P_Extraction This compound Extraction & Purification T_Solutions Preparation of Test Solutions P_Extraction->T_Solutions Bioassay In Vitro / In Vivo Bioassay T_Solutions->Bioassay Treatment Application of This compound Bioassay->Treatment Germination Germination Rate Treatment->Germination Growth Seedling Growth (Root/Shoot) Treatment->Growth Physiology Physiological Parameters (Chlorophyll, Respiration) Treatment->Physiology Data Data Analysis & Interpretation Germination->Data Growth->Data Physiology->Data

Caption: Workflow for this compound phytotoxicity assessment.

References

Application of Parthenin in Pest Management: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has demonstrated significant potential as a biopesticide. Its multifaceted biological activities, including insecticidal, antifeedant, and nematicidal properties, make it a compelling candidate for development into novel pest management solutions. This document provides detailed application notes and protocols based on published research to guide further investigation and development of this compound-based pesticides.

The primary mode of action for this compound is believed to be the interference of its α-methylene-γ-lactone moiety with the free sulfhydryl (-SH) groups of proteins in target organisms, leading to enzyme inactivation and cytotoxicity.[1][2] This mechanism contributes to its broad-spectrum activity against various agricultural and public health pests.

Data Presentation: Efficacy of this compound and Its Derivatives

The following tables summarize the quantitative data on the pesticidal efficacy of this compound and its derivatives against various pests, as reported in the scientific literature.

Table 1: Insecticidal Activity of this compound and its Derivatives

CompoundTarget PestBioassay TypeLC50 (mg/L)Exposure Time (h)Reference
This compoundPlutella xylostella (Diamondback moth)Leaf Dip1709.4296[1]
This compoundAphis craccivora (Cowpea aphid)Leaf Dip947.87-[1]
Pyrazoline adduct of this compoundCallosobruchus maculatus (Cowpea weevil)Film method9624[3]
4348[3]
3272[3]
This compoundAnopheles gambiae (African malaria vector)Larvicidal assay154-
Ethylene glycol derivative of this compoundAnopheles gambiaeLarvicidal assay~38-77-
2α-azidocoronopilin (derivative)Anopheles gambiaeLarvicidal assay~38-77-
This compound + 2α-azidocoronopilinAnopheles gambiaeLarvicidal assay14-
This compound + Ethylene glycol derivativeAnopheles gambiaeLarvicidal assay109-

Table 2: Antifeedant Activity of this compound

Target PestBioassay TypeConcentrationAntifeedancy (%)Reference
Spodoptera litura (Tobacco cutworm)Leaf Disc No-Choice5%81.89[4]
Hyblaea puera (Teak defoliator)Leaf Disc No-Choice5%94.21[4]
Eutectona machaeralis (Teak skeletonizer)Leaf Disc No-Choice5%82.07[4]
Pyrausta bambucivoraLeaf Disc No-Choice5%66.91[4]

Table 3: Nematicidal Activity of this compound and Its Derivatives

CompoundTarget PestLC50 (mg/L)Exposure Time (h)Reference
This compoundMeloidogyne incognita (Root-knot nematode)86248[3]
51272[3]
Rearranged product of this compound (Compound 10)Meloidogyne incognita27348[3]
10472[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound and its analogues.

Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is designed to assess the feeding deterrence of this compound against lepidopteran larvae, such as Spodoptera litura.[5][6]

Materials:

  • Fresh, healthy host plant leaves (e.g., castor leaves for S. litura)

  • Cork borer

  • Petri dishes (9 cm diameter)

  • Moistened filter paper

  • This compound stock solution of known concentration

  • Solvent for dissolving this compound (e.g., acetone)

  • Pre-starved third-instar larvae of the target insect

  • Leaf area meter or scanner with image analysis software

  • Parafilm

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound by diluting the stock solution with the appropriate solvent. A solvent-only solution will serve as the control.

  • Leaf Disc Preparation: Use a cork borer to cut uniform discs from the host plant leaves.

  • Treatment of Leaf Discs: Individually dip each leaf disc into a test solution or the control solution for 2-3 seconds, ensuring complete coverage.

  • Drying: Allow the solvent to evaporate completely by air-drying the treated leaf discs in a fume hood for approximately 10-15 minutes.

  • Bioassay Setup:

    • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated or control leaf disc in the center of each Petri dish.

    • Introduce one pre-starved larva into each Petri dish.

    • Seal the Petri dishes with parafilm.

  • Incubation: Arrange the Petri dishes in a completely randomized design in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Data Collection: After a 24-hour feeding period, remove the larvae and the remaining leaf disc fragments.

  • Measurement: Measure the area of the unconsumed portion of each leaf disc using a leaf area meter or by scanning the discs and analyzing the images.

  • Calculation of Antifeedant Index (AFI):

    • AFI (%) = [(C - T) / (C + T)] x 100

    • Where C is the area of leaf disc consumed in the control group, and T is the area of leaf disc consumed in the treatment group.

Insecticidal Bioassay (Contact Toxicity - Filter Paper Method)

This protocol is suitable for determining the contact toxicity of this compound against stored product pests like Callosobruchus maculatus.[7][8]

Materials:

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper discs

  • Micropipette

  • This compound stock solution in a volatile solvent (e.g., acetone)

  • Solvent for control

  • Adults of the target insect (e.g., 1-3 days old C. maculatus)

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare a range of this compound concentrations in the chosen volatile solvent.

  • Treatment of Filter Paper: Apply 1 ml of each test solution or the solvent control evenly onto a filter paper disc placed in a Petri dish.

  • Drying: Allow the solvent to evaporate completely in a fume hood, leaving a uniform film of the test compound on the filter paper.

  • Insect Introduction: Release a known number of adult insects (e.g., 10-20) into each treated and control Petri dish.

  • Incubation: Seal the Petri dishes and incubate under controlled conditions (e.g., 28 ± 2°C and 70 ± 5% RH).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.

Nematicidal Bioassay against Meloidogyne incognita

This protocol outlines a method to evaluate the nematicidal activity of this compound against the root-knot nematode, Meloidogyne incognita.[9][10]

Materials:

  • Freshly hatched second-stage juveniles (J2) of M. incognita

  • This compound solutions in water (with a minimal amount of a suitable solvent if necessary)

  • 96-well microtiter plates or small vials

  • Microscope

  • Incubator

Procedure:

  • Preparation of Nematode Suspension: Prepare a suspension of freshly hatched J2 of M. incognita in sterile distilled water.

  • Preparation of Test Solutions: Prepare a series of aqueous concentrations of this compound. A water control (and a solvent control if a solvent is used) should be included.

  • Bioassay Setup:

    • In each well of a microtiter plate or a small vial, add a specific volume of the this compound test solution.

    • Add an equal volume of the nematode suspension containing a known number of J2s (e.g., 50-100).

  • Incubation: Incubate the plates/vials at a constant temperature (e.g., 25-28°C) in the dark.

  • Mortality Assessment: After a specified time (e.g., 24, 48, and 72 hours), observe the nematodes under a microscope. Nematodes that are immobile and do not respond to a physical stimulus (e.g., probing with a fine needle) are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 values using probit analysis.

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed molecular mechanism of this compound's toxicity.

Parthenin_Mechanism This compound This compound (α-methylene-γ-lactone) Alkylation Michael-type Alkylation This compound->Alkylation SH_Group Sulfhydryl (-SH) group on vital proteins (enzymes) SH_Group->Alkylation Inactivated_Protein Inactivated Protein (this compound-S-Protein Adduct) Alkylation->Inactivated_Protein Cellular_Dysfunction Cellular Dysfunction Inactivated_Protein->Cellular_Dysfunction Toxicity Toxicity & Pest Mortality Cellular_Dysfunction->Toxicity

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental Workflow: Insect Antifeedant Bioassay

This diagram outlines the key steps in conducting a leaf disc no-choice antifeedant bioassay.

Antifeedant_Workflow A Prepare this compound Solutions (various concentrations) C Treat Leaf Discs (Dip in solutions) A->C B Cut Uniform Leaf Discs B->C D Air Dry Treated Discs C->D E Set up Petri Dishes (Moist filter paper, one disc) D->E F Introduce Pre-starved Larva E->F G Incubate for 24 hours F->G H Measure Unconsumed Leaf Area G->H I Calculate Antifeedant Index H->I

Caption: Workflow for the leaf disc antifeedant bioassay.

Logical Relationship: Factors Influencing this compound's Pest Management Potential

This diagram illustrates the interplay of factors determining the potential of this compound as a biopesticide.

Parthenin_Potential cluster_activity Intrinsic Properties This compound This compound Biological_Activity Biological Activity This compound->Biological_Activity exhibits Pest_Management_Potential Pest Management Potential Biological_Activity->Pest_Management_Potential contributes to Formulation Formulation & Delivery Formulation->Pest_Management_Potential enhances Environmental_Fate Environmental Fate & Non-target Effects Environmental_Fate->Pest_Management_Potential constrains/enables Insecticidal Insecticidal Insecticidal->Biological_Activity Antifeedant Antifeedant Antifeedant->Biological_Activity Nematicidal Nematicidal Nematicidal->Biological_Activity

Caption: Factors influencing this compound's pest management potential.

References

Application Notes and Protocols for the Analytical Characterization of Parthenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpenoid lactone primarily isolated from the invasive weed Parthenium hysterophorus, has garnered significant scientific interest due to its diverse biological activities, including anti-cancer, anti-inflammatory, and allelopathic properties.[1][2] Accurate and robust analytical techniques are paramount for the isolation, identification, quantification, and characterization of this compound to ensure the quality and consistency of research findings and to facilitate its potential development as a therapeutic agent.

These application notes provide a detailed overview of the key analytical techniques employed for the characterization of this compound. This document includes experimental protocols, quantitative data summaries, and visual representations of workflows and signaling pathways to aid researchers in their studies of this multifaceted natural product.

Extraction and Isolation of this compound

The initial step in the characterization of this compound is its efficient extraction and isolation from the plant material, primarily the leaves of Parthenium hysterophorus.

Experimental Protocol: Solvent Extraction and Column Chromatography[3][4]
  • Plant Material Preparation: Air-dry the leaves of Parthenium hysterophorus in the shade and grind them into a fine powder.[3]

  • Successive Solvent Extraction:

    • Extract the powdered plant material (e.g., 50 g) sequentially with petroleum ether, chloroform, and methanol (B129727) using a Soxhlet apparatus for exhaustive extraction.[3]

    • The methanolic extract is typically rich in this compound.[3]

  • Concentration: Evaporate the methanol extract under reduced pressure to obtain a crude residue.[3]

  • Column Chromatography:

    • Adsorb the crude residue onto silica (B1680970) gel (100-200 mesh).[3]

    • Pack a glass column with silica gel slurried in hexane (B92381).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of hexane and ethyl acetate (B1210297), starting with pure hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[3]

    • The fraction eluted at 2% ethyl acetate in hexane typically contains pure this compound.

  • Recrystallization: The resulting solid can be recrystallized using a minimal amount of acetone, with n-hexane added dropwise until turbidity appears to yield pure this compound crystals.[4]

Workflow for this compound Extraction and Isolation

G start Start: Powdered Parthenium hysterophorus leaves soxhlet Soxhlet Extraction (Petroleum Ether, Chloroform, Methanol) start->soxhlet evaporation Evaporation of Methanol Extract soxhlet->evaporation column_chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) evaporation->column_chromatography tlc TLC Monitoring of Fractions column_chromatography->tlc pure_this compound Collection of Pure this compound Fractions tlc->pure_this compound recrystallization Recrystallization pure_this compound->recrystallization end End: Purified this compound recrystallization->end

Caption: Workflow for the extraction and isolation of this compound.

Chromatographic Techniques for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the analysis of phytoconstituents in Parthenium hysterophorus extracts.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high resolution and sensitivity for the analysis of this compound. Both normal-phase and reversed-phase methods have been successfully developed.

Table 1: HPLC Methods for this compound Analysis

ParameterMethod 1 (Reversed-Phase)[5][6]Method 2 (Normal-Phase)[7][8]Method 3 (HPLC-PDA-MS-MS)[9]
Column LiChrospher 100 RP-18 (5 µm, 250 mm x 4.6 mm)Merck Si60 silica column (5 µm, 250 x 4 mm)RP-C18 column
Mobile Phase Gradient: (A) Water, (B) Acetonitrile (B52724). 0-10 min, 60:40 (A:B); 13-15 min, 0:100; 18-20 min, 60:40.Isocratic: 15:85 mixture of isopropyl alcohol and hexane.Gradient: (A) 1% acetic acid in water, (B) Acetonitrile.
Flow Rate 1.0 ml/min0.8 mL/min0.6 mL min−1
Detection UV at 210 nmUV-diode array detectionPDA-MS-MS
Retention Time 5.3 minNot SpecifiedWithin 26 minutes
Linearity Range 0.05 to 0.25 mg/ml200–2,000 ng (r > 0.999)Correlation coefficients from 0.985 to 0.998
LOD Not SpecifiedNot Specified2.2 µg mL−1
LOQ Not SpecifiedNot Specified5.2 µg mL−1
Recovery 97.5% to 100.4%Not Specified90.9% to 97.3%
Experimental Protocol: Reversed-Phase HPLC-UV[6]
  • Reference Standard Preparation: Dissolve accurately weighed pure this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Extract the powdered plant material with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: LiChrospher 100 RP-18 (5 µm, 250 mm x 4.6 mm).[5]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) at a flow rate of 1.0 ml/min. The gradient program is as follows: 0-10 min, 60:40 (A:B); 13-15 min, 0:100; 18-20 min, 60:40.[5][6]

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.[5]

  • Data Analysis: Identify the this compound peak based on the retention time of the reference standard. Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds in complex mixtures. While not the primary method for this compound quantification, it is valuable for characterizing the overall phytochemical profile of Parthenium hysterophorus extracts.

Experimental Protocol: GC-MS Analysis[11][12]
  • Sample Preparation: A methanolic extract of the plant material is typically used. The extract may require derivatization to increase the volatility of the analytes.

  • GC-MS Conditions:

    • GC Column: BR-5MS (5% Diphenyl/95% Dimethyl polysiloxane), 30m x 0.25mm ID x 0.25µm df.[10]

    • Oven Temperature Program: 80°C hold for 2 min, then ramp to 160°C at 20°C/min, then to 280°C at 5°C/min, and finally to 300°C at 20°C/min with a 10 min hold.[10]

    • Injector Temperature: 280°C.[10]

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: m/z 40-600.[10]

  • Data Analysis: Identify the compounds by comparing their mass spectra with reference spectra in a database (e.g., NIST).

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the chemical structure of this compound.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position¹³C NMR (CDCl₃, 125 MHz)¹H NMR (MeOD, 500 MHz)
1--
2--
375.717.64 (d, 5.9 Hz)
4--
5-6.13 (d, 5.9 Hz)
6a-6.22 (d, 2.5 Hz)
6b-5.73 (d, 2.1 Hz)
7--
886.294.97 (d, 7.9Hz)
9--
10--
11--
12 (C=O)172.84-
13 (C=O)213.43-
14 (CH₃)18.931.25 (s)
15 (CH₃)17.671.12 (d, 7.6 Hz)
Experimental Protocol: NMR Analysis[3][13]
  • Sample Preparation: Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

  • Data Acquisition: Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Assign the proton and carbon signals using chemical shifts, coupling constants, and 2D correlation data. Compare the obtained data with literature values for confirmation.[11][12]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): The molecular formula of this compound (C₁₅H₁₈O₄) can be confirmed by the observation of the [M+Na]⁺ ion at m/z 285.[11]

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure of this compound, X-ray crystallography is the gold standard.[13]

Experimental Protocol: X-ray Crystallography[15][16]
  • Crystallization: Grow single crystals of this compound of suitable size and quality. This is often achieved by slow evaporation of a saturated solution of this compound in an appropriate solvent system.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.[13]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Build the molecular model into the electron density map and refine the atomic coordinates and thermal parameters to obtain the final structure.[13]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-cancer effects, which are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for drug development. Parthenolide, a closely related sesquiterpene lactone, has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are critical in inflammation and cancer.[14]

Inhibition of NF-κB and STAT3 Signaling by Sesquiterpene Lactones

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor IKK IKK receptor->IKK Signal STAT3 STAT3 receptor->STAT3 Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates STAT3_nuc STAT3 STAT3->STAT3_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->STAT3 Inhibits gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkappaB_nuc->gene_transcription STAT3_nuc->gene_transcription

Caption: this compound's inhibitory effect on key signaling pathways.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The application of these methods will enable researchers to obtain reliable and reproducible data, which is essential for advancing our understanding of the chemistry and biology of this promising natural product and for exploring its potential in drug discovery and development.

References

Application Notes and Protocols for Parthenin Delivery Systems in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpene lactone derived from the plant Parthenium hysterophorus, has demonstrated significant potential as an anticancer agent.[1][2][3] Its therapeutic application, however, is hampered by its poor aqueous solubility and low bioavailability, necessitating the development of effective drug delivery systems.[4][5] This document provides detailed application notes and experimental protocols for the formulation and evaluation of various this compound-loaded nanocarriers for cancer therapy. The information is compiled from extensive research on this compound and its closely related analogue, parthenolide (B1678480) (PTL), which is often used as a model compound in the development of delivery systems for this class of molecules.

Data Presentation: Parthenolide Nanoformulation Characteristics

The following tables summarize the physicochemical properties and in vitro efficacy of various parthenolide (PTL) nanoformulations, which can serve as a valuable reference for the development of this compound-based delivery systems.

Table 1: Physicochemical Characterization of Parthenolide-Loaded Nanoparticles

Delivery SystemCore Material(s)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPoly(lactic-co-glycolic acid)1470.096-15.2654.2[6][7]
anti-CD44-PLGA-NPsPLGA, anti-CD44 antibody1620.098-15.8--[6][7]
Chitosan-coated LiposomesPhospholipids, Chitosan (B1678972)251-+34.7294.5-[8][9]
Nano PTL----95 ± 1.511 ± 0.5[10]

N/A: Not Available

Table 2: In Vitro Cytotoxicity of this compound, Parthenolide, and their Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 Value (µM)Reference
ParthenolideSiHa (Cervical Cancer)8.42 ± 0.76[11]
ParthenolideMCF-7 (Breast Cancer)9.54 ± 0.82[11]
This compound Analogue (P16)MOLT-4 (Acute Lymphoblastic Leukemia)3.4[12]
This compound Analogue (P19)HL-60 (Human Myeloid Leukemia)3.5[12]
1,2,3-triazole derivative of coronopilin (B1206532) (from this compound)PC-3 (Prostate Cancer)3.1[3]
Ethanol extract of P. hysterophorusHL-60 (Promyelocytic Leukemia)Concentration-dependent (17-98% inhibition)[13]
Ethanol extract of P. hysterophorusMCF-7 (Breast Cancer)81-85% inhibition at 100 µg/ml[13]
Ethanol extract of P. hysterophorusTHP-1 (Leukemia)81-85% inhibition at 100 µg/ml[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound delivery systems.

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Emulsification-Solvent Evaporation Method)

This protocol is adapted from methods used for encapsulating hydrophobic drugs like parthenolide into PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an appropriate volume of a volatile organic solvent like DCM.

  • Emulsification: Add the organic phase dropwise to an aqueous PVA solution while stirring vigorously on a magnetic stirrer.

  • Sonication/Homogenization: Subject the resulting mixture to high-speed homogenization or probe sonication to form a nanoemulsion. The parameters (time, power) should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the organic solvent under reduced pressure.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000-20,000 rpm) to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug. Centrifuge between each wash.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is a standard method for preparing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Bath sonicator or extruder

  • Syringes and polycarbonate membranes (for extrusion)

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and rotating the flask gently above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HL-60)

  • Complete cell culture medium

  • This compound, this compound-loaded nanoparticles, and empty nanoparticles

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in this compound-based cancer therapy.

Parthenin_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Inhibition This compound->NFkB MAPK_Erk MAPK/Erk Pathway Inhibition This compound->MAPK_Erk STAT3 STAT3 Phosphorylation Inhibition This compound->STAT3 ROS->NFkB Apoptosis Apoptosis NFkB->Apoptosis Proliferation ↓ Cell Proliferation NFkB->Proliferation MAPK_Erk->Apoptosis MAPK_Erk->Proliferation STAT3->Apoptosis STAT3->Proliferation CellCycleArrest Cell Cycle Arrest Apoptosis->CellCycleArrest

Caption: Signaling pathways affected by this compound in cancer cells.

Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Prep Nanoparticle Preparation Char Physicochemical Characterization (Size, PDI, Zeta, EE%, DL%) Prep->Char Cyto Cytotoxicity Assay (e.g., MTT) Char->Cyto Uptake Cellular Uptake Studies Cyto->Uptake Animal Animal Model Studies (e.g., Xenograft) Uptake->Animal Efficacy Antitumor Efficacy & Biodistribution Animal->Efficacy Delivery_System_Logic This compound This compound Challenges Challenges: - Poor Solubility - Low Bioavailability This compound->Challenges DeliverySystem Nanoparticle Delivery System (e.g., Liposomes, Polymeric NPs) Challenges->DeliverySystem Addressed by Benefits Benefits: - Improved Solubility - Enhanced Bioavailability - Targeted Delivery (optional) - Controlled Release DeliverySystem->Benefits Outcome Improved Anticancer Efficacy Benefits->Outcome

References

Application Notes: Evaluating the Bioactivity of Parthenin Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Parthenin, a sesquiterpene lactone derived from the invasive weed Parthenium hysterophorus, has garnered significant attention for its diverse biological activities.[1][2] It has demonstrated notable anticancer, anti-inflammatory, and phytotoxic properties, making it a compound of interest for drug discovery and development.[1][3] Evaluating these biological effects requires robust and reproducible in vitro models. Cell-based assays are indispensable tools for this purpose, providing a controlled environment to dissect the molecular mechanisms of this compound and quantify its potency.

These application notes provide an overview and detailed protocols for key cell-based assays used to characterize the bioactivity of this compound, focusing on its cytotoxic, pro-apoptotic, and cell cycle-modulating effects. The methodologies described are fundamental for researchers in oncology, pharmacology, and natural product chemistry.

Assessment of Cytotoxicity and Antiproliferative Activity

A primary indicator of anticancer potential is a compound's ability to inhibit cell proliferation or induce cell death. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4] The intensity of the purple color is directly proportional to the number of viable cells.[5]

Data Presentation: Cytotoxicity of this compound and its Analogs

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and its derivatives against various human cancer cell lines.

Compound/ExtractCell LineCancer TypeIC50 ValueReference
This compound Analog (P19)HL-60Leukemia3.5 µM[2]
This compound Analog (P16)MOLT-4LeukemiaNot specified[2]
This compound Analog (P16)PANC-1, Mia PaCa-2, AsPC-1Pancreatic Adenocarcinoma3.4 µM[2]
This compound (from extract)PC-3Prostate Cancer0.11 µM[6]
This compound (from extract)MCF-7Breast Cancer30.81 ng/mL[6]
This compound (from extract)HeLaCervical Cancer5.35 ng/mL[6]
This compound ExtractMCF-7Breast Cancer67.34% inhibition at 100 µg/ml[7][8]
This compound ExtractHeLaCervical Cancer57.88% inhibition at 100 µg/ml[7][8]
This compound ExtractHepG2Liver Cancer65.16% inhibition at 100 µg/ml[7][8]
Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[6]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cells

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[6][9]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated cells as a negative control and a solvent control (if applicable).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[6][10] During this time, viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate1 Incubate (e.g., 48 hours) treat->incubate1 add_mtt Add MTT Reagent to each well incubate1->add_mtt incubate2 Incubate (3-4 hours) add_mtt->incubate2 add_solvent Add Solubilization Solution (e.g., DMSO) incubate2->add_solvent read Measure Absorbance (570 nm) add_solvent->read end Calculate % Viability and IC50 Value read->end

Caption: Workflow of the MTT assay for evaluating this compound cytotoxicity.

Detection of Apoptosis Induction

Many effective anticancer agents eliminate cancer cells by inducing apoptosis, or programmed cell death.[12] A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. The Annexin V-FITC assay is a standard flow cytometry method used to detect this event. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore like FITC, it can identify early apoptotic cells. Propidium (B1200493) Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA. Co-staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol provides a method for quantifying apoptosis using flow cytometry.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and induce apoptosis by treating them with appropriate concentrations of this compound for a desired time. Include both positive and negative controls.

  • Cell Harvesting: Collect all cells, including those in the supernatant (which may be apoptotic and detached) and adherent cells (harvested by gentle trypsinization).[13] Count the cells.

  • Washing: Wash 1-5 x 10⁵ cells once with cold PBS by centrifuging and carefully removing the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14] Gently vortex the cells.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and the phycoerythrin emission signal detector for PI.[14]

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Induce Apoptosis (Treat with this compound) harvest Harvest Cells (Adherent + Supernatant) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->end

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Analysis of Cell Cycle Progression

Disruption of the normal cell cycle is a common mechanism of action for anticancer drugs. This compound may exert its antiproliferative effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phases). Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the distribution of a cell population throughout the cell cycle. Since PI binds stoichiometrically to DNA, the amount of fluorescence is proportional to the amount of DNA in the cell.

Experimental Protocol: Cell Cycle Analysis by PI Staining

This protocol details the steps for preparing and analyzing cells to determine their cell cycle phase distribution.[15][16]

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol (B145695)

  • PI/Triton X-100 staining solution (containing RNase A)[16]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with desired concentrations of this compound for a specific duration (e.g., 24 hours).

  • Harvesting: Harvest cells by trypsinization, then wash with ice-cold PBS.[15]

  • Fixation: Resuspend the cell pellet (approx. 2 x 10⁶ cells) in 1 mL of cold PBS.[16] While gently vortexing, slowly add the cell suspension dropwise to 9 mL of ice-cold 70% ethanol for fixation.[16]

  • Incubation: Incubate the fixed cells for at least 2 hours (or overnight) at 4°C to -20°C.[15][16] This step permeabilizes the cells.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with cold PBS to remove residual ethanol.[16]

  • Staining: Resuspend the cell pellet in 300-500 µL of PI staining solution containing RNase A.[16] The RNase A is crucial for degrading RNA to prevent its non-specific staining by PI.

  • Incubation: Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[15][16]

  • Analysis: Analyze the samples on a flow cytometer. Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells may appear as a "sub-G1" peak.

Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Treat Cells with this compound harvest Harvest and Wash with PBS start->harvest fix Fix in cold 70% Ethanol harvest->fix wash Wash to remove Ethanol fix->wash stain Stain with PI (containing RNase A) wash->stain incubate Incubate 30 min (Protected from light) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Cell % in G0/G1, S, G2/M analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Investigation of Molecular Signaling Pathways

To understand the mechanism of action of this compound, it is essential to investigate its effects on intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. A related compound, parthenolide, has been shown to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells.[17] this compound derivatives have also been found to down-regulate the NF-κB and MAPK pathways. Western blotting is a key technique used to detect changes in the expression levels or phosphorylation status of specific proteins within these pathways.[18]

Experimental Protocol: Western Blotting

This general protocol outlines the steps to analyze protein expression and activation.[18][19]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells on ice using 1X SDS sample buffer or another suitable lysis buffer.[18] Sonicate to shear DNA and reduce viscosity.[18] Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-50 µg of protein per lane onto an SDS-PAGE gel.[20] Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[18]

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer, typically overnight at 4°C with gentle shaking.[18][21]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[21]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: After further washing, incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system or X-ray film.[21] The band intensity can be quantified using densitometry software.

Hypothesized Signaling Pathway Inhibition by this compound

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine (e.g., IL-6) cytokine->receptor Binds stat STAT3 jak->stat Phosphorylates p_stat p-STAT3 dimer p-STAT3 Dimer p_stat->dimer Dimerizes transcription Gene Transcription (Proliferation, Survival, Inflammation) dimer->transcription Translocates to Nucleus & Binds DNA This compound This compound This compound->jak Inhibits

Caption: Hypothesized inhibition of the JAK/STAT3 pathway by this compound.

References

Application Notes and Protocols for Studying Parthenin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of parthenin, a sesquiterpene lactone with promising therapeutic potential. The protocols detailed below are based on established methodologies for assessing anti-cancer and anti-inflammatory properties in vivo.

Anti-Cancer Efficacy of this compound Derivatives in a Murine Cancer Model

This compound and its derivatives have demonstrated significant anti-cancer activity.[1][2] In vivo studies using murine models, such as the Ehrlich Ascites Carcinoma (EAC) model, have shown a notable regression of tumors.[2]

Quantitative Data Summary
Animal ModelCompoundDosageAdministration RouteTreatment DurationKey FindingsReference
Ehrlich Ascites Carcinoma (EAC) in Swiss miceThis compound derivative (2t)100 mg/kgIntraperitoneal (i.p.)9 daysUp to 60% tumor regression[2]
Lymphocytic leukemia in miceMethanolic extract of Parthenium hysterophorusNot specifiedNot specifiedNot specifiedSlowed tumor development and increased survival[3]
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model in Mice

This protocol outlines the induction of ascitic tumors in mice and the subsequent evaluation of this compound's therapeutic efficacy.

Materials:

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Swiss albino mice (6-8 weeks old)

  • This compound or its derivatives

  • Vehicle (e.g., 1% gum acacia)[2]

  • Sterile saline solution (0.9%)

  • Syringes and needles (26-gauge)

  • Hemocytometer

  • Trypan blue solution

  • Calipers

Procedure:

  • EAC Cell Propagation:

    • Maintain EAC cells by serial intraperitoneal (i.p.) passage in Swiss albino mice.[4]

    • Aspirate ascitic fluid from a tumor-bearing mouse under sterile conditions 7-10 days after inoculation.[4]

    • Wash the cells with sterile saline and centrifuge.

    • Resuspend the cell pellet in saline and determine the cell viability and count using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 2 x 10^6 viable cells/mL.[5]

  • Tumor Inoculation:

    • Inject 0.2 mL of the EAC cell suspension (containing 2 x 10^6 cells) intraperitoneally into each mouse.[5][6]

  • This compound Administration:

    • 24 hours after tumor inoculation, begin treatment with this compound or its derivatives.

    • Administer the compound intraperitoneally at the desired dosage (e.g., 100 mg/kg for derivative 2t) daily for 9 days.[2]

    • The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Tumor Growth Inhibition: Monitor the body weight of the mice daily. After the treatment period, sacrifice the animals and collect the ascitic fluid to measure the total volume and count the number of viable tumor cells.[4][6]

    • Survival Rate: In a separate cohort of animals, monitor the survival time after tumor inoculation and treatment.[3]

Experimental Workflow: EAC Model

EAC_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Efficacy Analysis EAC_prop EAC Cell Propagation Cell_prep Cell Counting & Viability EAC_prop->Cell_prep Tumor_inoc Tumor Inoculation (2x10^6 cells/mouse, i.p.) Cell_prep->Tumor_inoc Treatment This compound Treatment (e.g., 100 mg/kg, i.p., 9 days) Tumor_inoc->Treatment Monitoring Monitoring (Body weight, Survival) Treatment->Monitoring Ascites_collection Ascites Fluid Collection Monitoring->Ascites_collection Tumor_assessment Tumor Volume & Cell Count Ascites_collection->Tumor_assessment Data_analysis Data Analysis Tumor_assessment->Data_analysis

Caption: Workflow for assessing this compound's anti-cancer efficacy using the EAC mouse model.

Anti-Inflammatory Efficacy of this compound in Rodent Models

This compound has demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[7][8] Animal models such as carrageenan-induced paw edema in rats and lipopolysaccharide (LPS)-induced sepsis in mice are valuable for evaluating these effects.

Quantitative Data Summary
Animal ModelCompoundDosageAdministration RouteKey FindingsReference
Carrageenan-induced paw edema in ratsParthenium hysterophorus ethanolic extract120 mg/kgOral92% reduction in paw inflammation[9]
LPS-induced sepsis in miceParthenolide5 mg/kgIntraperitoneal (i.p.)35% reduction in serum IL-6[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in the rat paw and the assessment of this compound's anti-inflammatory effects.

Materials:

  • Wistar rats (150-200g)

  • This compound

  • Carrageenan (1% in sterile saline)

  • Plethysmometer

  • Syringes and needles (26-gauge)

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.[1]

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1][8]

  • This compound Administration:

    • Administer this compound orally or intraperitoneally at the desired dosage.

    • The control group should receive the vehicle only.

  • Induction of Inflammation:

    • One hour after this compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[8][11]

  • Measurement of Paw Edema:

    • Measure the paw volume using the plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.[8][9]

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Experimental Protocol: LPS-Induced Sepsis in Mice

This protocol is used to induce a systemic inflammatory response and evaluate the efficacy of this compound in mitigating it.

Materials:

  • C57BL/6 mice

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • ELISA kits for cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • This compound Administration:

    • Administer this compound intraperitoneally at the desired dosage.

    • The control group should receive the vehicle only.

  • Induction of Sepsis:

    • 30 minutes to 1 hour after this compound administration, inject LPS intraperitoneally (e.g., 1 mg/kg).[10]

  • Sample Collection and Analysis:

    • At various time points after LPS injection (e.g., 1.5, 3, 6 hours), collect blood via cardiac puncture.[10][12]

    • Separate the serum and store it at -80°C.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.[12]

Experimental Workflow: Inflammation Models

Inflammation_Workflow cluster_carrageenan Carrageenan-Induced Paw Edema (Rat) cluster_lps LPS-Induced Sepsis (Mouse) Rat_prep Rat Preparation & Initial Paw Measurement Parthenin_admin_rat This compound Administration Rat_prep->Parthenin_admin_rat Carrageenan_inj Carrageenan Injection (0.1 mL, 1%) Parthenin_admin_rat->Carrageenan_inj Paw_measurement Paw Volume Measurement (Plethysmometer) Carrageenan_inj->Paw_measurement Mouse_prep Mouse Preparation Parthenin_admin_mouse This compound Administration Mouse_prep->Parthenin_admin_mouse LPS_inj LPS Injection (e.g., 1 mg/kg, i.p.) Parthenin_admin_mouse->LPS_inj Blood_collection Blood Collection LPS_inj->Blood_collection Cytokine_analysis Cytokine Analysis (ELISA) Blood_collection->Cytokine_analysis

Caption: Workflows for assessing this compound's anti-inflammatory efficacy.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation, primarily the NF-κB and MAPK pathways.[7][8]

NF-κB Signaling Pathway

This compound and its analogs have been shown to inhibit the NF-κB signaling pathway.[7][8] This inhibition is thought to occur through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[13][14]

NFkB_Pathway cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation (leading to degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_transcription Pro-inflammatory & Pro-survival Gene Transcription Gene_transcription_n Gene Transcription NFkB_n->Gene_transcription_n

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell growth and inflammatory responses.[1][15] Parthenolide, a related compound, has been observed to decrease the phosphorylation of ERK and MEK in vivo.[1]

MAPK_Pathway This compound This compound MEK MEK This compound->MEK Inhibition of Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activation Gene_expression Altered Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_expression

Caption: this compound's modulation of the MAPK signaling pathway.

References

Application Notes and Protocols for the Spectroscopic Analysis of Parthenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of parthenin (C₁₅H₁₈O₄, Molar Mass: 262.30 g/mol ), a sesquiterpene lactone of the pseudoguaianolide (B12085752) type.[1] The structural elucidation of this compound is crucial for understanding its diverse biological activities, which range from phytotoxicity to potential therapeutic applications. This document outlines the key spectroscopic techniques used for its characterization and provides detailed protocols for each method.

Overview of Spectroscopic Techniques

A combination of spectroscopic methods is essential for the unambiguous structural determination of this compound. These techniques provide complementary information about its carbon skeleton, functional groups, and overall connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments are used to determine the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as carbonyls, hydroxyls, and alkenes, based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of this compound. Fragmentation patterns can offer additional structural insights.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often related to conjugated systems.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz)
184.85-
2166.07.64 (d, 5.5)
3131.636.13 (d, 5.5)
4213.43-
560.28-
645.546.22 (d, 2.5)
780.80-
875.714.97 (d, 7.9)
929.42-
1041.60-
11122.52-
12172.84-
13122.525.73 (d, 2.1), 6.22 (d, 2.5)
1418.931.25 (s)
1517.671.12 (d, 7.6)

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: Key IR and MS Spectroscopic Data for this compound

Spectroscopic TechniqueParameterValueInterpretation
IR Spectroscopy (KBr Pellet) Wavenumber (cm⁻¹)~1707C=O stretching (carbonyl group)
Wavenumber (cm⁻¹)~1750-1770C=O stretching (γ-lactone)
Wavenumber (cm⁻¹)~3400-3500O-H stretching (hydroxyl group)
Wavenumber (cm⁻¹)~1650C=C stretching (alkene)
Mass Spectrometry (ESI-MS) [M+H]⁺m/z 263Protonated molecule
[M+Na]⁺m/z 285Sodium adduct
[M-H]⁻m/z 261Deprotonated molecule

Experimental Protocols

Extraction and Isolation of this compound from Parthenium hysterophorus

This protocol describes a general method for the extraction and isolation of this compound.

Materials:

Procedure:

  • Air-dry the leaves of Parthenium hysterophorus in the shade and grind them into a fine powder.

  • Extract the powdered plant material (e.g., 50 g) successively with petroleum ether, chloroform (B151607), and methanol.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Adsorb the residue onto silica gel.

  • Perform column chromatography on the adsorbed residue using a silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity with ethyl acetate.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing pure this compound and concentrate them to yield the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example):

  • Spectrometer: Bruker 500 MHz (or equivalent)

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure (typically 5-7 tons) for several minutes to form a transparent or translucent pellet.[4]

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.[5]

Instrument Parameters:

  • Spectrometer: FTIR spectrometer (e.g., IFS 120H)

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrument Parameters (Example for ESI-MS):

  • Mass Spectrometer: ZAB-HS mass spectrometer or equivalent with an Electrospray Ionization (ESI) source.[6]

  • Ionization Mode: Positive and/or negative ion mode.

  • Capillary Voltage: 3-4 kV

  • Nebulizing Gas (N₂): Flow rate and temperature should be optimized for the instrument.

  • Mass Range: m/z 50-500

UV-Visible Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent such as methanol or ethanol.

  • Perform serial dilutions to obtain concentrations that give absorbance readings within the linear range of the spectrophotometer (typically 0.1-1.0).

Instrument Parameters:

  • Spectrophotometer: Double beam UV-Vis spectrophotometer

  • Scan Range: 200-400 nm

  • Blank: Use the same solvent as used for the sample.

  • Cuvette: 1 cm path length quartz cuvette.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant Parthenium hysterophorus (powdered leaves) extraction Solvent Extraction (Methanol) plant->extraction chromatography Column Chromatography extraction->chromatography pure_this compound Purified this compound chromatography->pure_this compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_this compound->nmr ir IR Spectroscopy pure_this compound->ir ms Mass Spectrometry pure_this compound->ms uv UV-Vis Spectroscopy pure_this compound->uv data_analysis Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis uv->data_analysis structure Structural Elucidation data_analysis->structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Signaling Pathway

This compound and its close analog parthenolide (B1678480) have been shown to exert their biological effects, in part, by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation.

nfkb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates for degradation This compound This compound This compound->ikk nfkb_ikb NF-κB/IκBα Complex (Inactive) ikb->nfkb_ikb nfkb NF-κB (p65/p50) nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus Translocates nfkb_ikb->nfkb nfkb_nuc NF-κB (Active) transcription Gene Transcription (Pro-inflammatory cytokines) nfkb_nuc->transcription Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Formulation of Parthenin for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parthenin, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and antiparasitic agent.[1][2][3] This document provides detailed application notes and protocols for the formulation and use of this compound in preclinical research settings, including both in vitro and in vivo experimental models. The information compiled herein is intended to facilitate the design and execution of reproducible and reliable preclinical studies aimed at evaluating the therapeutic potential of this compound.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is practically insoluble in water, which presents a challenge for its formulation in aqueous-based biological systems. However, it exhibits good solubility in various organic solvents.

Table 1: Solubility of this compound

SolventSolubilityReference
WaterPractically Insoluble[4]
Dimethyl Sulfoxide (B87167) (DMSO)Soluble[5]
EthanolSoluble
ChloroformSoluble
EtherSoluble
AcetoneSoluble
Ethyl AcetateSoluble

Due to its poor aqueous solubility, the most common strategy for preparing this compound for biological assays is to first dissolve it in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted into aqueous buffers or cell culture media to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the experimental system is low enough to not cause any toxicity or off-target effects.

In Vitro Preclinical Studies: Formulation and Protocols

Formulation of this compound for Cell-Based Assays

For in vitro studies, this compound is typically prepared as a stock solution in DMSO.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). A patent for a this compound derivative mentions creating a 2x10^-2 M stock solution in DMSO.[5]

    • Vortex or gently warm the solution to ensure complete dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term storage. It is recommended to use fresh stock solutions for biological assays, as degradation in DMSO has been reported.[6]

Protocol 2: General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment with this compound:

    • On the day of treatment, prepare serial dilutions of the this compound stock solution in a complete cell culture medium.

    • Ensure the final DMSO concentration in the highest concentration of this compound is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control group treated with the same final concentration of DMSO.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Perform the cytotoxicity analysis using a standard method like the MTT assay.

Table 2: Reported IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound derivative (P16)MOLT-4Human Acute Lymphoblastic LeukemiaNot specified[2]
This compound derivative (P16)PANC-1, Mia PaCa-2, AsPC-1Pancreatic Adenocarcinoma3.4[2]
This compound derivative (P19)HL-60Human Myeloid Leukemia3.5[2]
1,2,3-triazole derivative of coronopilinPC-3Prostate Cancer3.1[1]
Methanolic extract of P. hysterophorus flowersMCF-7Breast Cancer30.81 (ng/mL)[7]
Methanolic extract of P. hysterophorus flowersHeLaCervical Cancer5.35 (ng/mL)[7]

In Vivo Preclinical Studies: Formulation and Protocols

Formulation of this compound for In Vivo Administration

For in vivo studies, this compound's low water solubility necessitates the use of a suitable vehicle for administration.

Protocol 3: Formulation of this compound for Intraperitoneal (i.p.) Injection

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO)

    • Gum Acacia

    • Normal Saline (0.9% NaCl)

    • Sterile tubes and syringes

  • Procedure:

    • A patent suggests a formulation containing Gum Acacia (1.0 to 2.0%), DMSO (0.3 to 1.0%), and/or Normal Saline.[5]

    • First, dissolve the required amount of this compound in a minimal amount of DMSO.

    • In a separate sterile tube, prepare the desired concentration of Gum Acacia in Normal Saline.

    • Slowly add the this compound-DMSO solution to the Gum Acacia-saline solution while vortexing to form a stable suspension.

    • The final concentration of DMSO should be kept low to minimize toxicity.

Note: The final formulation should be a homogenous suspension. It is important to ensure the suspension is well-mixed before each injection.

Protocol 4: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
  • Animals:

    • Use rats or mice of a specific strain and weight range.

  • Procedure:

    • Administer this compound (formulated as in Protocol 3) or the vehicle control intraperitoneally to the animals.

    • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[4][8][9]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.[8][10]

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.

Protocol 5: Human Tumor Xenograft Model in Mice for Anti-Cancer Activity

This protocol provides a general framework for evaluating the anti-cancer efficacy of this compound in a xenograft model.

  • Cell Culture and Animal Model:

    • Culture a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer or HL-60 for leukemia) under standard conditions.[5][11]

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation:

    • For solid tumors (e.g., MDA-MB-231), subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in 100 µL of serum-free medium or PBS, sometimes mixed with Matrigel) into the flank of each mouse.[5][12]

    • For leukemia models (e.g., HL-60), cells can be injected subcutaneously or intravenously.[11][13]

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

    • Administer this compound intraperitoneally at a predetermined dose. A study reported using doses of 4-31 mg/kg of this compound in mice.[3][14]

    • The control group should receive the vehicle solution.

    • Treat the mice for a specified duration (e.g., daily for 2-3 weeks).

  • Efficacy Evaluation:

    • Monitor tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

    • Tumor growth inhibition can be calculated and compared between the treated and control groups.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

This compound is known to inhibit the NF-κB signaling pathway, which is a crucial regulator of inflammation and cell survival.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates This compound This compound This compound->Raf inhibits? Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates Experimental_Workflow Start Start: This compound Compound Formulation Formulation Development (Solubility & Stability Testing) Start->Formulation In_Vitro In Vitro Studies (Cell Viability, Apoptosis, etc.) Formulation->In_Vitro In_Vivo_Anti_Inflammatory In Vivo Anti-Inflammatory Models (e.g., Carrageenan-induced Paw Edema) In_Vitro->In_Vivo_Anti_Inflammatory Promising Results In_Vivo_Anti_Cancer In Vivo Anti-Cancer Models (e.g., Xenograft) In_Vitro->In_Vivo_Anti_Cancer Promising Results Mechanism Mechanism of Action Studies (Western Blot, PCR for NF-κB, MAPK) In_Vivo_Anti_Inflammatory->Mechanism In_Vivo_Anti_Cancer->Mechanism Data_Analysis Data Analysis & Interpretation Mechanism->Data_Analysis Conclusion Conclusion: Therapeutic Potential Assessment Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Parthenin Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the solubility and stability of parthenin during experiments.

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound in common laboratory solvents?

SolventSolubilityRecommendations
WaterPractically InsolubleNot recommended as a primary solvent.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating stock solutions.
Ethanol (B145695)SolubleSuitable for stock solutions and some experimental buffers.
Methanol (B129727)SolubleCan be used for stock solutions and extraction.[1]
AcetoneSolubleUseful for extraction and as a co-solvent.[1]
ChloroformSolublePrimarily used for extraction purposes.[1]

2. My this compound is precipitating when I dilute my DMSO stock in an aqueous buffer. What can I do?

This is a common issue when a compound is rapidly transferred from a high-solubility organic solvent to an aqueous medium where it is poorly soluble. The abrupt change in polarity causes the compound to "crash out" of the solution. Here are several strategies to mitigate this:

  • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock dropwise while gently vortexing. This allows for a more gradual change in solvent polarity.

  • Use of Co-solvents: Incorporate a small percentage of a biocompatible co-solvent, such as ethanol or PEG-400, into your final aqueous solution to improve this compound's solubility.

  • Pre-warming the Buffer: Gently warming your aqueous buffer before adding the this compound stock can sometimes increase its solubility.

  • pH Adjustment: The stability of similar compounds is pH-dependent. While specific data for this compound is limited, ensuring your buffer is within a pH range of 5-7 may improve stability and prevent precipitation due to degradation.[3]

3. What are the optimal storage conditions for this compound solutions to ensure stability?

This compound is susceptible to degradation, particularly at elevated temperatures and humidity. Based on stability studies of the similar compound parthenolide, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store stock solutions at -20°C. For short-term storage (a few days), 4°C is acceptable.Lower temperatures significantly slow down degradation kinetics. Parthenolide shows significant decomposition within one to two months at 40°C or higher.[3]
pH Maintain the pH of aqueous solutions between 5 and 7.Parthenolide is most stable in this pH range and becomes unstable at pH values below 3 or above 7, likely due to hydrolysis.[3]
Light Protect from light.While specific photostability data for this compound is limited, many sesquiterpene lactones are light-sensitive.
Moisture Use anhydrous solvents for stock solutions and minimize exposure to humidity for solid compounds.High relative humidity can accelerate the degradation of this compound.[3]

4. Can I use this compound that has been stored for a long time?

It is advisable to use freshly prepared solutions of this compound for experiments whenever possible. If you must use an older stock solution, it is recommended to verify its integrity and concentration, for example, by using HPLC, before use. Signs of degradation may include a change in color of the solution or the presence of visible precipitates.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Difficulty Dissolving Solid this compound
  • Problem: Solid this compound is not dissolving in the chosen organic solvent.

  • Possible Causes & Solutions:

    • Insufficient Solvent Volume: The concentration may be too high for the solvent. Try adding more solvent incrementally.

    • Low Temperature: The dissolution may be slow at room temperature. Gentle warming (e.g., to 37°C) and sonication can aid in dissolving the compound.

    • Solvent Purity: Ensure the organic solvent is of high purity and anhydrous, as water contamination can reduce solubility.

Issue 2: Low Yield or Efficacy in Cell-Based Assays
  • Problem: Expected biological activity is not observed or is lower than anticipated.

  • Possible Causes & Solutions:

    • Precipitation in Media: this compound may be precipitating out of the cell culture media upon addition. Visually inspect the wells for any precipitate. Consider using a lower final concentration or incorporating a small, non-toxic percentage of a co-solvent like ethanol.

    • Degradation in Media: this compound may be unstable in the culture media over the course of the experiment, especially during long incubation times at 37°C. Consider refreshing the media with freshly diluted this compound at intermediate time points.

    • Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their effective concentration. If possible, conduct initial experiments at a lower serum concentration to assess this effect.

Issue 3: Inconsistent Results Between Experiments
  • Problem: High variability in experimental outcomes.

  • Possible Causes & Solutions:

    • Inconsistent Stock Solution Preparation: Ensure the stock solution is fully dissolved and homogenous before each use. Vortex the stock vial before taking an aliquot.

    • Degradation of Stock Solution: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution.

    • Pipetting Errors: Due to the use of small volumes of concentrated stock, minor pipetting inaccuracies can lead to significant variations in the final concentration. Ensure your pipettes are calibrated.

Experimental Protocols & Methodologies

Method 1: Improving Aqueous Solubility using β-Cyclodextrin Inclusion Complexation

This protocol describes a general method for preparing a this compound-β-cyclodextrin (β-CD) inclusion complex to enhance its aqueous solubility, based on the kneading method.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven or freeze-dryer

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-CD. A 1:1 molar ratio is a common starting point.

  • This compound Solution: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • β-CD Slurry: Place the calculated amount of β-CD in a mortar and add a small amount of deionized water to form a thick paste.

  • Kneading: Slowly add the ethanolic solution of this compound to the β-CD paste in the mortar.

  • Knead the mixture thoroughly with the pestle for 45-60 minutes. The mixture should remain a paste-like consistency. If it becomes too dry, add a few drops of water. If it is too liquid, add a small amount of β-CD.

  • Drying: The resulting paste is then dried to a constant weight. This can be done in a vacuum oven at 40-50°C or by freeze-drying.

  • Washing: The dried powder is washed with a small amount of cold ethanol to remove any surface-adsorbed, uncomplexed this compound.

  • Final Drying: The washed complex is dried again under vacuum to obtain a fine powder.

Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD). The increase in aqueous solubility should be quantified by preparing saturated solutions of both free this compound and the inclusion complex in water and measuring the concentration by HPLC.

Method 2: Synthesis of a More Soluble this compound Derivative

This protocol provides an example of a chemical modification of this compound to create novel derivatives, which may exhibit altered solubility and biological activity. This specific protocol describes the synthesis of dispiro-pyrrolizidino-oxindolo hybrids of this compound.[4][5]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (e.g., 500 mg, 1.90 mmol), isatin (336.5 mg, 2.28 mmol), and L-proline (263 mg, 2.28 mmol).

  • Solvent Addition: Dissolve the reactants in 50 mL of a 60:40 mixture of methanol and chloroform.

  • Reflux: Heat the reaction mixture to reflux for approximately 8 hours.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (100-200 mesh) using a mobile phase of 2% methanol in chloroform.

  • Crystallization: Crystallize the purified product from methanol to obtain the final dispiro-pyrrolizidino-oxindolo this compound hybrid.

Characterization: The structure of the synthesized derivative should be confirmed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and, if possible, X-ray crystallography. The solubility of the new compound in aqueous and organic solvents should then be determined and compared to that of the parent this compound molecule.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using the DOT language to visualize key concepts related to this compound's mechanism of action and experimental workflows.

Parthenin_Solubility_Workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome This compound This compound Powder (Poorly Water-Soluble) Complexation Cyclodextrin Inclusion Complex This compound->Complexation Kneading/ Co-precipitation Modification Chemical Modification This compound->Modification Synthetic Chemistry Nanoparticle Nanoparticle Formulation This compound->Nanoparticle Encapsulation Solublethis compound Aqueous Solution of this compound Complexation->Solublethis compound Modification->Solublethis compound Nanoparticle->Solublethis compound

Workflow for improving this compound's aqueous solubility.

Parthenin_NFkB_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation This compound This compound This compound->IKK Inhibits NFkB NF-κB (p50/p65) NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes

References

Technical Support Center: Overcoming Parthenin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing parthenin and its analogs in cancer research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its anti-cancer effects?

This compound is a sesquiterpene lactone, a natural compound primarily isolated from the plant Parthenium hysterophorus.[1] Its anti-cancer activity stems from its ability to modulate multiple cellular targets. The presence of an α-methylene-γ-lactone ring and an epoxide moiety allows it to interact with nucleophilic sites on biological molecules.[1] Key mechanisms of action include the inhibition of critical signaling pathways such as NF-κB and STAT3, which are often constitutively active in cancer cells and contribute to cell proliferation, survival, and inflammation.[2][3][4][5][6] this compound can also induce apoptosis through the generation of reactive oxygen species (ROS) and has been shown to have epigenetic effects by inhibiting histone deacetylase (HDAC) activity.[2][7]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While research specifically on this compound resistance is emerging, mechanisms of resistance to sesquiterpene lactones, a class of compounds including this compound, have been investigated. Potential mechanisms include:

  • Alterations in Target Signaling Pathways: As this compound's primary targets are the NF-κB and STAT3 signaling pathways, alterations within these cascades can confer resistance.[3][8] This could involve mutations in the components of these pathways that prevent this compound from binding or the activation of downstream effectors through alternative, compensatory pathways.

  • Increased Drug Efflux: Cancer cells can develop resistance by upregulating the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[9] These transporters act as pumps that actively remove this compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.[8]

  • Enhanced Antioxidant Capacity: this compound can induce cancer cell death by increasing intracellular reactive oxygen species (ROS).[4] Resistant cells may counteract this by upregulating their antioxidant defense mechanisms, thereby neutralizing the cytotoxic effects of ROS.

  • Epigenetic Modifications: this compound is known to inhibit HDAC activity.[2][7] It is plausible that resistant cells may develop epigenetic modifications that bypass the effects of HDAC inhibition or activate pro-survival genes.

Q3: What is "collateral sensitivity" and how does it relate to this compound?

Collateral sensitivity is a phenomenon where cancer cells that have developed resistance to one type of anti-cancer drug become hypersensitive to another.[2][7] Interestingly, a study reported that a multidrug-resistant breast cancer cell line (MDA-MB-231-BCRP), which overexpresses the BCRP efflux pump, showed increased sensitivity to this compound compared to the non-resistant parental cell line.[2][7] This suggests that the mechanisms conferring resistance to other drugs may inadvertently create vulnerabilities that can be exploited by this compound. The exact mechanism for this is under investigation but may be related to alterations in the NF-κB and HIF-1α pathways in the resistant cells.[2][7]

Troubleshooting Guides

Issue: Decreased Cytotoxicity of this compound in a Previously Sensitive Cell Line

If you observe a decrease in the cytotoxic effect of this compound over time, it is possible that the cancer cell line is developing resistance. Here are some steps to investigate and potentially overcome this issue:

1. Confirm this compound Integrity:

  • Ensure that the this compound stock solution is properly stored and has not degraded. Prepare a fresh stock solution and repeat the cytotoxicity assay.

2. Investigate Potential Mechanisms of Resistance:

  • Upregulation of Drug Efflux Pumps:

    • Hypothesis: The cells are actively pumping this compound out.

    • Troubleshooting Steps:

      • Perform a co-treatment experiment with a known ABC transporter inhibitor, such as verapamil (B1683045) (for P-gp).

      • If the cytotoxicity of this compound is restored in the presence of the inhibitor, it suggests the involvement of efflux pumps.

      • Analyze the expression levels of common ABC transporters (e.g., P-gp/ABCB1, BCRP/ABCG2) using Western blotting or qRT-PCR in your resistant cells compared to the parental sensitive cells.

  • Alterations in NF-κB and STAT3 Signaling:

    • Hypothesis: The target signaling pathways have been altered, rendering them insensitive to this compound.

    • Troubleshooting Steps:

      • Assess the activation status of NF-κB and STAT3 in both sensitive and resistant cells using Western blotting for phosphorylated forms of key proteins (e.g., p-p65, p-STAT3).

      • Compare the ability of this compound to inhibit NF-κB and STAT3 activation in both cell lines. A lack of inhibition in the resistant line would point to a mechanism upstream of or at the level of these transcription factors.

  • Increased Antioxidant Capacity:

    • Hypothesis: The cells are neutralizing this compound-induced ROS.

    • Troubleshooting Steps:

      • Measure the basal and this compound-induced ROS levels in both sensitive and resistant cells using a fluorescent probe like DCFDA.

      • Assess the expression and activity of key antioxidant enzymes (e.g., glutathione (B108866) peroxidase, catalase) in both cell lines.

      • Co-treat with an inhibitor of glutathione synthesis, such as buthionine sulfoximine (B86345) (BSO), to see if it re-sensitizes the resistant cells to this compound.

Data Summary

Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cancer Cell Lines (Hypothetical Data)

Cell LineThis compound IC50 (µM)This compound + Verapamil (10 µM) IC50 (µM)
Sensitive Parental Line54.5
This compound-Resistant Subline258

This table illustrates a hypothetical scenario where a this compound-resistant cell line shows a significantly higher IC50 value for this compound, which is partially reversed by co-treatment with the P-gp inhibitor verapamil, suggesting the involvement of this efflux pump in the resistance mechanism.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (sensitive and resistant)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the expression and phosphorylation status of proteins in the NF-κB and STAT3 pathways.

Materials:

  • Cell lysates from sensitive and resistant cells (treated and untreated with this compound)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Quantify the protein concentration of the cell lysates.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

G cluster_0 This compound Action & Resistance Mechanisms This compound This compound IKK IKK This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits ROS ROS This compound->ROS Induces IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65) Nucleus Nucleus NFkB_p65->Nucleus Translocates IkB->NFkB_p65 Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes EffluxPump ABC Transporter (e.g., P-gp) EffluxPump->this compound Efflux Pathway_Alteration Signaling Pathway Alteration Pathway_Alteration->NFkB_p65 Bypass Inhibition Pathway_Alteration->STAT3 Bypass Inhibition Antioxidants Increased Antioxidants Antioxidants->ROS Neutralizes ROS->Proliferation Inhibits

Caption: Mechanisms of this compound action and potential resistance.

G cluster_1 Troubleshooting Workflow for this compound Resistance Start Decreased this compound Sensitivity Observed Confirm_Drug Confirm this compound Integrity Start->Confirm_Drug Confirm_Drug->Start No, re-prepare Test_Efflux Test for Efflux Pump Involvement (Co-treatment with inhibitor) Confirm_Drug->Test_Efflux Yes Efflux_Positive Sensitivity Restored? Test_Efflux->Efflux_Positive Efflux_Mechanism Mechanism: Increased Drug Efflux Efflux_Positive->Efflux_Mechanism Yes Test_Signaling Analyze NF-κB/STAT3 Signaling Efflux_Positive->Test_Signaling No Signaling_Altered Inhibition Blocked? Test_Signaling->Signaling_Altered Signaling_Mechanism Mechanism: Pathway Alteration Signaling_Altered->Signaling_Mechanism Yes Test_ROS Measure ROS & Antioxidant Levels Signaling_Altered->Test_ROS No ROS_Altered ROS Neutralized? Test_ROS->ROS_Altered ROS_Mechanism Mechanism: Enhanced Antioxidant Capacity ROS_Altered->ROS_Mechanism Yes Other Investigate Other Mechanisms ROS_Altered->Other No

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Navigating the Challenges in the Clinical Development of Parthenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental and clinical development of parthenin.

Frequently Asked Questions (FAQs)

1. Solubility Issues

  • Q1: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?

    • A1: this compound is practically insoluble in water, which presents a significant challenge for biological assays. It is, however, soluble in several organic solvents. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. It is crucial to prepare a high-concentration stock in these solvents and then dilute it to the final working concentration in your aqueous assay medium. Be aware that high concentrations of organic solvents can be toxic to cells, so it is important to include appropriate vehicle controls in your experiments. Methanol (B129727), chloroform, ether, acetone, and ethyl acetate (B1210297) are also effective solvents for this compound.[1]

  • Q2: My this compound precipitates out of solution when I dilute my DMSO stock in the cell culture medium. How can I prevent this?

    • A2: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

      • Optimize Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

      • Use a Surfactant: For certain assays, adding a small amount of a biocompatible surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to the assay buffer can help maintain the solubility of this compound.[2] However, this is not suitable for cell-based assays as detergents can be cytotoxic.[2]

      • Serum in Media: The presence of serum in the cell culture media can sometimes help to solubilize hydrophobic compounds through binding to proteins like albumin.

      • Sonication: Briefly sonicating the diluted solution can help to break up aggregates and improve dispersion.

      • Amorphous Conversion: Lyophilizing this compound, potentially from a DMSO solution, can create an amorphous form which may have a higher kinetic solubility. However, be aware that it might reprecipitate over longer incubation times.[2]

2. Stability Concerns

  • Q3: How stable is this compound in solution and under different storage conditions?

    • A3: The stability of this compound can be influenced by pH, temperature, and light. While specific quantitative stability data for this compound is limited, studies on the structurally similar compound parthenolide (B1678480) provide some insights. Parthenolide is relatively stable at a pH range of 5 to 7 but becomes unstable at a pH below 3 or above 7.[3] In the solid state, degradation is influenced by moisture and temperature.[3] For long-term storage, it is recommended to store solid this compound in a cool, dark, and dry place. Solutions should be freshly prepared for experiments. One study noted that the toxicity of this compound persisted for 30 days in an aquatic environment, suggesting some degree of stability under those conditions.[4] Another study on the persistence of this compound in soil found a half-life of less than three days.[5]

3. Toxicity and Cytotoxicity Assays

  • Q4: this compound is reported to be toxic. What are some known toxicity values?

    • A4: Yes, toxicity is a major challenge in the clinical development of this compound.[6] Both in vitro and in vivo studies have demonstrated its cytotoxic and toxic effects. The LD50 (the dose required to cause death in 50% of the test subjects) for this compound in rats has been reported to be 42.3 mg/kg body weight when administered intraperitoneally.[7][8] Its cytotoxicity against various cancer cell lines is also well-documented, with IC50 values (the concentration required to inhibit the growth of 50% of cells) varying depending on the cell line.

  • Q5: I am not seeing the expected cytotoxic effect in my cell line. What could be the reason?

    • A5: Several factors could contribute to this:

      • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Ensure that the cell line you are using is known to be sensitive to this compound or its analogs.

      • Solubility Issues: As discussed in Q2, if this compound is precipitating in your culture medium, the effective concentration reaching the cells will be lower than intended. Visually inspect your culture wells for any signs of precipitation.

      • Assay Duration: The cytotoxic effects of this compound may be time-dependent. You may need to optimize the incubation time to observe a significant effect.

      • This compound Purity: Ensure the purity of your this compound sample. Impurities could affect its biological activity.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
WaterPractically insoluble[1]
Alcohol (Ethanol, Methanol)Soluble[1]
ChloroformSoluble[1]
EtherSoluble[1]
AcetoneSoluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[9]

Table 2: Stability of this compound/Parthenolide

ConditionObservationReference
pH Stable between pH 5-7; Unstable at pH < 3 or > 7 (data for parthenolide)[3]
Temperature (Solid State) Stable at 5°C/31% RH; ~40% degradation at 50°C/31% RH after 6 months (data for parthenolide)[3]
Aquatic Environment Toxicity persisted for 30 days[4]
Soil Half-life (DT50) of less than three days[5]

Table 3: Toxicity of this compound and its Analogs

CompoundOrganism/Cell LineAssayValueReference
This compoundRatLD50 (intraperitoneal)42.3 mg/kg[7][8]
This compound Analog (P19)Raji (Acute Lymphoid Leukemia)IC503 µM[10]
ParthenolideSiHa (Cervical Cancer)IC508.42 ± 0.76 μM[11]
ParthenolideMCF-7 (Breast Cancer)IC509.54 ± 0.82 μM[11]
ParthenolideGLC-82 (Non-small cell lung cancer)IC506.07 ± 0.45 to 15.38 ± 1.13 μM[7]
This compound Analog (P16)MOLT-4 (Human acute lymphoblastic leukaemia)IC50Not specified[12]
This compound Analog (P19)HL-60 (Human myeloid leukaemia)IC503.5 μM[12]
This compound Analog (1,2,3-triazole derivatives)PC-3 (Prostate Cancer)IC503.1 μM[4]

Experimental Protocols

1. Extraction and Isolation of this compound from Parthenium hysterophorus

This protocol is adapted from a method described for the isolation of this compound for structural elucidation.

  • Materials:

    • Air-dried leaves of Parthenium hysterophorus

    • Petroleum ether, Chloroform, Methanol, Hexane, Ethyl acetate

    • Silica (B1680970) gel (100-200 mesh) for column chromatography

    • Rotary evaporator

    • Chromatography columns

  • Procedure:

    • Powder the air-dried leaves of P. hysterophorus.

    • Perform successive extractions of the powdered material (e.g., 50 g) with petroleum ether, chloroform, and then methanol.[13]

    • Evaporate the methanol extract under reduced pressure to obtain a residue.[13]

    • Adsorb the residue onto silica gel.

    • Subject the adsorbed residue to column chromatography on a silica gel column.[13]

    • Elute the column with a gradient of increasing ethyl acetate in hexane.[13]

    • Collect the fraction that elutes at 2% ethyl acetate in hexane.[13]

    • Concentrate this fraction and re-chromatograph it on a silica gel column to obtain pure this compound.[13]

    • The purity of the isolated this compound can be confirmed by techniques such as TLC, HPLC, and NMR.

2. Cytotoxicity Assessment using MTT Assay

This is a general protocol for determining the cytotoxic effects of this compound on adherent cancer cell lines.

  • Materials:

    • Adherent cancer cells

    • Complete cell culture medium

    • This compound stock solution (e.g., in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Prepare serial dilutions of this compound in the complete cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • After overnight incubation, replace the old medium with the medium containing different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

    • After incubation with MTT, carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

    • Shake the plate gently for a few minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms

Apoptosis Induction Pathway

This compound and its analogs induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Parthenin_Apoptosis_Pathway This compound This compound Bax Bax localization to mitochondria This compound->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced intrinsic apoptosis pathway.

NF-κB Signaling Inhibition

This compound and its analog parthenolide are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The primary mechanism is the inhibition of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Parthenin_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK IkBa_p65p50 IκBα - p65/p50 IKK->IkBa_p65p50 Phosphorylates This compound This compound This compound->IKK Inhibits p_IkBa p-IκBα IkBa_p65p50->p_IkBa Degradation of IκBα p65p50 p65/p50 Nucleus Nucleus p65p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Parthenin_MAPK_Pathway Growth_Factors Growth Factors BRaf B-Raf Growth_Factors->BRaf MEK MEK BRaf->MEK Phosphorylates This compound This compound This compound->BRaf Inhibits ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc) ERK->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

References

Technical Support Center: Minimizing the Environmental Impact of Parthenin Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the environmental footprint of parthenin in experimental settings. The following troubleshooting guides, FAQs, and protocols address common issues encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental risks associated with this compound?

A1: this compound, a sesquiterpenpe lactone from Parthenium hysterophorus, poses several environmental risks. It exhibits significant allelopathic (phytotoxic) properties, inhibiting the germination and growth of various plants, including crops and native species.[1][2][3] It is also known to be cytotoxic and can cause contact dermatitis in humans and toxicity in livestock.[4][5][6] While its persistence in aquatic environments can be up to 30 days, it degrades more rapidly in soil.[4]

Q2: How persistent is this compound in soil and water environments?

A2: this compound's persistence is highly dependent on environmental conditions. In aquatic environments, its toxicity has been observed to last for 30 days.[4] In soil, however, it can degrade rapidly, with a reported average half-life (DT50) of approximately 59 hours under standard conditions.[7][8] This degradation is significantly influenced by factors such as temperature, soil moisture, and microbial activity.[4][7]

Q3: What are the best practices for the safe handling of this compound in the laboratory?

A3: this compound should be handled as a hazardous substance due to its allergenic, irritant, and cytotoxic properties.[9][10] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[10] If there is a risk of generating dust or aerosols, respiratory protection should be used.[10] All work should be conducted in a well-ventilated area or a chemical fume hood.

Q4: How should I dispose of this compound waste and contaminated materials?

A4: All this compound waste, including unused compounds, contaminated labware (e.g., pipette tips, vials), and used PPE, must be treated as hazardous waste.[10] This waste should be segregated from non-hazardous trash and collected in designated, leak-proof, and clearly labeled hazardous waste containers.[10][11] Disposal must be handled by a licensed waste disposal contractor in accordance with local, state, and federal regulations.[11]

Q5: Can the environmental impact be minimized by altering the formulation of this compound?

A5: Yes, using advanced formulation strategies is a key method for minimizing environmental impact. Controlled-release formulations (CRFs), such as encapsulation in nanoparticles or polymers, can enhance the efficacy of this compound.[12] This allows for the use of lower quantities of the active compound, reduces the frequency of application, and minimizes exposure to non-target organisms and the surrounding environment.[12]

Troubleshooting Guides

Q: My experiment requires applying this compound to soil, but I'm observing inconsistent phytotoxicity results. What could be the cause?

A: Inconsistent results in soil-based experiments are often due to the rapid and variable degradation of this compound. Several factors govern its fate in soil:[4][7]

  • Microbial Activity: this compound degradation is primarily microbial.[7][8] Sterilized soil will show significantly slower degradation.[7]

  • Temperature: Higher temperatures accelerate degradation. The half-life is shorter at 30°C compared to 20°C.[7][13]

  • Soil Moisture: Low soil moisture can slow down the degradation process.[4][7]

  • Soil Composition: Soils with higher clay content and cation exchange capacity may degrade this compound faster.[8]

  • Pre-exposure: Soil previously exposed to this compound or infested with P. hysterophorus shows accelerated degradation rates.[7][8]

Solution: To ensure reproducibility, standardize these conditions as much as possible. Document soil type, maintain consistent temperature and moisture levels, and consider using sterilized soil as a control to understand the baseline stability of your this compound concentration.

Q: I've observed that this compound seems to lose its effectiveness over time in an aqueous solution. How can I mitigate this?

A: The observed loss of effectiveness is likely due to degradation. This compound's toxicity can persist for up to 30 days in an aquatic environment, but its concentration can decrease over time.[4]

Solution: For long-term experiments, prepare fresh aqueous solutions of this compound regularly. Store stock solutions in a cool, dark place to minimize degradation from light and heat. When possible, analyze the concentration of this compound in your solution at the beginning and end of the experiment to quantify any potential degradation.

Q: How do I manage an accidental spill of solid or liquid this compound?

A: In case of a spill, prioritize safety and containment.

  • Secure the Area: Immediately alert others and restrict access to the spill zone.[10]

  • Wear PPE: Before cleaning, ensure you are wearing the required PPE (gloves, eye protection, lab coat, and respirator if necessary).[10]

  • Contain the Spill:

    • For solid spills , carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[10]

    • For liquid spills , use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain and collect the liquid.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water or another suitable decontamination solution.[10]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[10][11]

Data Presentation

Table 1: Factors Influencing the Degradation of this compound in Soil

FactorConditionEffect on Degradation RateDT50 (Half-Life)Reference
Temperature Increase from 20°C to 30°CAcceleratedDecreased from 76.4h to 33h[7][13]
Soil Moisture Low (20% WHC*)DelayedIncreased to 98h[7]
Soil Sterilization Autoclaved SoilSignificantly DelayedN/A[4][7]
Initial Concentration High (820 µg/g soil)DelayedIncreased to 251h[7]
Pre-conditioning Soil pre-treated with this compoundAcceleratedDecreased significantly[7][13]
Soil Type High Clay Content / CEC**AcceleratedDecreased[4][8]

*WHC: Water Holding Capacity; **CEC: Cation Exchange Capacity

Table 2: Summary of this compound Toxicity Data

Test TypeOrganism / SystemResultReference
Acute Toxicity (LD50) Rats (intraperitoneal)42 mg/kg body weight[6]
Genotoxicity Mouse peripheral bloodIncrease in micronucleated reticulocytes at 31 mg/kg[9][14]
Genotoxicity Human peripheral blood lymphocytesInduced chromosomal aberrations (10-60 µM)[9][14]
Phytotoxicity (ED50) Lactuca sativa (Lettuce)140-600 µg/g soil (growth inhibition)[7]
Phytotoxicity Various Weeds (0.5-2 mM)Reduced seedling growth and dry weight[2]

Experimental Protocols

Protocol 1: this compound Extraction from Parthenium hysterophorus

This protocol summarizes a general method for extracting this compound for experimental use.[15]

  • Preparation: Collect and air-dry the leaves of Parthenium hysterophorus in the shade. Grind the dried leaves into a fine powder.

  • Extraction: Perform a successive solvent extraction using a Soxhlet apparatus. Extract the powdered leaf material first with a non-polar solvent like petroleum ether to remove lipids, followed by chloroform, and finally with methanol (B129727). This compound is primarily extracted in the methanol fraction.

  • Concentration: Evaporate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Purification (Optional): For higher purity, the crude residue can be further purified using column chromatography with a silica (B1680970) gel (100-200 mesh) stationary phase.

  • Verification: Confirm the presence and purity of this compound using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[16]

Protocol 2: Soil Persistence and Degradation Study

This protocol outlines a method to determine the half-life (DT50) of this compound in soil.[7][8]

  • Soil Preparation: Use a standardized soil type. Sieve the soil to ensure uniformity. Adjust the moisture content to a specific water holding capacity (e.g., 60%). For a control group, sterilize a portion of the soil by autoclaving.

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve a desired final concentration (e.g., 10-100 µg this compound per gram of dry soil). Mix thoroughly and allow the solvent to evaporate completely.

  • Incubation: Place the treated soil samples in incubation chambers maintained at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72, 96, 120 hours).

  • Extraction: Extract this compound from the soil samples using an appropriate organic solvent mixture (e.g., acetone (B3395972) and tert-butyl methyl ether).

  • Analysis: Quantify the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.

  • Data Calculation: Plot the concentration of this compound against time. Use this data to calculate the time required for 50% of the initial concentration to degrade (DT50).

Visualizations

safe_disposal_workflow cluster_workflow Safe this compound Disposal Workflow start Waste Generation (Unused this compound, Contaminated PPE, Labware) segregate Segregate as Hazardous Waste start->segregate contain Contain in Labeled, Leak-Proof Container segregate->contain store Store in Designated Secure Area contain->store spill Accidental Spill? store->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes disposal Arrange Pickup by Licensed Waste Contractor spill->disposal No spill_protocol->contain end Compliant Disposal disposal->end nfkb_pathway cluster_pathway This compound's Inhibitory Effect on NF-κB Pathway cluster_complex Cytoplasmic Complex (Inactive) cytokine Pro-inflammatory Signal (e.g., TNF-α) receptor Receptor cytokine->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates (marks for degradation) nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates This compound This compound This compound->ikk inhibits transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription activates soil_persistence_workflow cluster_exp Workflow: this compound Soil Persistence Study prep 1. Prepare Soil (Standardize moisture, sieve, create sterile control) apply 2. Apply this compound (Achieve target concentration) prep->apply incubate 3. Incubate Samples (Constant temperature, dark) apply->incubate sample 4. Collect Subsamples (Over time course) incubate->sample extract 5. Solvent Extraction of this compound sample->extract analyze 6. Quantify Concentration (e.g., HPLC) extract->analyze calculate 7. Calculate DT50 (Degradation Half-Life) analyze->calculate

References

Technical Support Center: Structure-Activity Relationship (SAR) Studies of Parthenin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the structure-activity relationship (SAR) studies of parthenin and its analogs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, stability, and fundamental SAR of this compound analogs.

Q1: What are the key structural features of this compound essential for its biological activity and where should modifications be focused?

A1: The biological activity of this compound, a sesquiterpene lactone, is primarily attributed to two key electrophilic centers that can alkylate biological macromolecules like proteins and DNA via Michael addition.[1]

  • α-methylene-γ-lactone moiety (Ring C): This is considered the most significant pharmacophore. Modifications here, such as the creation of spiro-derivatives, have led to analogs with improved anticancer activity and lower toxicity.[1]

  • α,β-unsaturated cyclopentenone moiety (Ring A): This group also contributes to the molecule's alkylating properties and cytotoxicity.[1][2] Tampering with the cyclopentenone ring structure can lead to a loss of NF-κB binding and reduced cytotoxicity.[2][3]

Structural modifications are often focused on these sites to enhance bioactivity and reduce toxicity.[4]

Q2: My synthesized this compound analog has poor solubility in aqueous media for bioassays. How can I address this?

A2: Poor aqueous solubility is a common challenge with lipophilic molecules like this compound analogs.[5][6][7] Here are several strategies to address this:

  • Use a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent. However, it's crucial to keep the final concentration low (typically below 0.5%) in cell culture media to avoid solvent-induced toxicity.[5] Always run a vehicle control (media with the same DMSO concentration) to ensure the observed effects are from your compound.[5]

  • Employ Formulation Strategies: For in vivo or advanced in vitro models, consider formulation techniques like creating nanosuspensions with stabilizers (e.g., PVP, Tween 80) or using cyclodextrin (B1172386) complexation to improve solubility and stability.[6][7][8]

  • Structural Modification: In the long term, SAR studies can guide the synthesis of new analogs with improved physicochemical properties, such as the addition of polar functional groups.

Q3: I am concerned about the stability of my this compound analogs in the assay medium. What are the common stability issues?

A3: this compound and its analogs can be unstable under certain conditions. The ester bond in the lactone ring is susceptible to hydrolysis. The stability can be influenced by pH, temperature, and the presence of enzymes in the culture medium (e.g., esterases in serum).[7] It is important to assess the stability of your lead compounds under experimental conditions. This can be done by incubating the compound in the assay medium for the duration of the experiment, followed by HPLC or LC-MS analysis to quantify its degradation.[2]

Q4: What are the primary challenges encountered during the synthesis and purification of this compound analogs?

A4: Researchers may face several challenges:

  • Reagent and Solvent Waste: Traditional peptide and natural product synthesis often involves large quantities of hazardous reagents and solvents, posing sustainability challenges.[9][10]

  • Purification Difficulties: The purification of analogs from reaction mixtures can be complex, often requiring multiple chromatographic steps, which can lead to low yields.[10]

  • Stereoselectivity: this compound has multiple chiral centers, and controlling the stereochemistry during synthesis is crucial as different stereoisomers can have vastly different biological activities.[11]

Section 2: Troubleshooting Guides for In Vitro Assays

This section provides solutions to specific problems encountered during the experimental evaluation of this compound analogs.

Cytotoxicity Assays (e.g., MTT, MTS, LDH)

Q: My this compound analog shows high cytotoxicity, which may be masking the specific bioactivity I want to measure. How should I proceed?

A: This is a common issue with cytotoxic natural products.[2][5] The goal is to separate specific bioactivity from general toxicity.

  • Determine the Cytotoxic Concentration Range: First, perform a dose-response cytotoxicity assay (e.g., MTT, MTS) to accurately determine the IC50 value and the concentration range where the analog is toxic.[5][12]

  • Test at Sub-toxic Concentrations: Conduct your primary bioactivity assay (e.g., anti-inflammatory, enzyme inhibition) at concentrations well below the cytotoxic threshold (e.g., below IC10).[5]

  • Choose a More Sensitive Assay: If the desired bioactivity is only observed at cytotoxic concentrations, consider using a more sensitive assay that can detect effects at lower, non-toxic concentrations.[5]

  • Use an Orthogonal Assay: Confirm your findings with a different type of assay that relies on a different detection method to rule out assay-specific artifacts.[5]

Q: I'm seeing high variability or low absorbance values in my MTT assay results. What could be the cause?

A: High variability or poor signal can stem from several factors.[12][13][14]

  • Low Cell Density: Insufficient cell numbers will lead to a low metabolic signal (low absorbance). Optimize cell seeding density before screening compounds.[12]

  • Compound Precipitation: Poorly soluble analogs can precipitate in the well, interfering with optical readings and affecting cell health. Visually inspect the wells under a microscope for any signs of precipitation.[5]

  • Pipetting Errors: Inconsistent pipetting, especially during cell seeding or reagent addition, can cause high well-to-well variability.[12]

  • Contamination: Bacterial or fungal contamination can affect cell metabolism and lead to erroneous results.

NF-κB Inhibition Assays

Q: My results from the NF-κB luciferase reporter assay are inconsistent or show no inhibition. What should I check?

A: Inconsistent results in reporter assays can be due to several factors.[15][16]

  • Confirm NF-κB Pathway Activation: Ensure your positive control (e.g., TNF-α, IL-1β) is robustly activating the NF-κB pathway. Run a dose-response and time-course experiment for your stimulus to find the optimal activation condition.[17]

  • Check for Direct Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme, leading to a false positive result.[5] To check for this, run a cell-free assay where you add your compound directly to a solution containing the luciferase enzyme and its substrate.

  • Assess Cell Viability: High concentrations of your analog might be causing cell death, which would naturally lead to a decrease in the reporter signal. Always run a parallel cytotoxicity assay with the same cell line and compound concentrations.[16]

  • Optimize Transfection: If you are using transient transfection, low or variable transfection efficiency can lead to inconsistent results. Optimize your transfection protocol or use a stable cell line.[15]

Q: I don't see a change in IκBα degradation via Western blot after treating with my this compound analog. Does this mean it's not an NF-κB inhibitor?

A: Not necessarily. While many NF-κB inhibitors, like parthenolide, act by inhibiting the IKK complex, which prevents IκBα degradation, some compounds can inhibit the pathway downstream.[15][18] Your analog might be:

  • Directly inhibiting the p65 subunit: Some analogs may directly interact with the p65 subunit, preventing its translocation to the nucleus or its ability to bind DNA, without affecting IκBα degradation.[1][18]

  • Interfering with NF-κB/DNA binding: The compound may allow nuclear translocation but prevent the NF-κB dimer from binding to its target DNA sequences.[19]

To investigate this, you should perform an immunofluorescence assay to visualize p65 translocation or an Electrophoretic Mobility Shift Assay (EMSA) to assess DNA binding.[15][19]

Section 3: Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50) of this compound and some of its key analogs against various human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundHL-60Human Myeloid Leukemia~10-15[1][4]
This compoundHeLaHuman Cervical Carcinoma~15-20[4][20]
Analog P16MOLT-4Human Acute Lymphoblastic LeukemiaNot specified[1][4]
Analog P16PANC-1Pancreatic Adenocarcinoma3.4[1][2][3][4]
Analog P19HL-60Human Myeloid Leukemia3.5[1][2][3][4]
Spiro-derivativesVariousHuman Cancer Cell LinesImproved activity over this compound[1]

Section 4: Experimental Protocols

General Cytotoxicity Assay (MTT-Based)

This protocol measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a negative control (vehicle only) and a positive control (e.g., doxorubicin).[12]

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[21]

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[15]

  • Cell Culture: Grow cells (e.g., HeLa, A549) on glass coverslips in a 24-well plate.

  • Compound Treatment: Pre-treat the cells with the test this compound analog or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 30-60 minutes.[17]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding sites with 5% bovine serum albumin (BSA) for 1 hour.[15]

  • Immunostaining: Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C. The next day, wash the cells and incubate with a fluorophore-conjugated secondary antibody.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Mount the coverslips on slides and capture images using a fluorescence microscope. Analyze the images to quantify the nuclear vs. cytoplasmic fluorescence intensity of p65.[15]

Section 5: Visualizations (Diagrams)

SAR_Workflow cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization This compound Isolation of this compound (from P. hysterophorus) SAR_Hypothesis SAR Hypothesis Generation (Focus on Rings A & C) This compound->SAR_Hypothesis Analog_Synthesis Analog Synthesis (Chemical Modification) SAR_Hypothesis->Analog_Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Analog_Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Test Analogs Bioactivity Specific Bioactivity Assays (e.g., Anti-inflammatory, Anticancer) Cytotoxicity->Bioactivity Target_Validation Mechanism of Action (e.g., NF-κB, Kinase Assays) Bioactivity->Target_Validation Data_Analysis Data Analysis & SAR (Identify Key Moieties) Target_Validation->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection Optimization Further Optimization Cycles Lead_Selection->Optimization Optimization->Analog_Synthesis Iterative Design NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates IkB p65-p50-IκBα (Inactive Complex) IKK->IkB phosphorylates IκBα This compound This compound Analogs (Potential Inhibition Site) IKK->this compound p65_p50 p65-p50 (Active Dimer) IkB->p65_p50 releases Degradation Proteasomal Degradation IkB->Degradation ubiquitination p65_p50->this compound direct inhibition? p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation DNA Binds to κB sites on DNA p65_p50_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Troubleshooting_Workflow Start Start: Unexpected Result in Bioassay (e.g., High Cytotoxicity) Check_Artifact Is it a potential artifact? Start->Check_Artifact Run_Controls Step 1: Run Blank Controls (Compound in media, no cells) to check for interference/precipitation. Check_Artifact->Run_Controls Yes Check_Toxicity Is it genuine cytotoxicity? Check_Artifact->Check_Toxicity No Check_Solubility Step 2: Microscopic Inspection Check for compound precipitation in wells. Run_Controls->Check_Solubility Artifact_Yes Yes: Artifact Detected (e.g., Absorbance Interference) Check_Solubility->Artifact_Yes Precipitation/ Interference Check_Solubility->Check_Toxicity No Issues Modify_Protocol Modify protocol or use orthogonal assay. Artifact_Yes->Modify_Protocol Dose_Response Step 3: Run Dose-Response Cytotoxicity Assay (e.g., MTT) to determine IC50. Check_Toxicity->Dose_Response Yes Subtoxic_Test Step 4: Re-run Bioassay at Sub-Toxic Concentrations (e.g., < IC10). Dose_Response->Subtoxic_Test Result Analyze results to separate specific bioactivity from general cytotoxicity. Subtoxic_Test->Result

References

Technical Support Center: Enhancing the Anti-Cancer Efficacy of Parthenin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for working with parthenin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of anti-cancer action for this compound and its derivatives?

A1: The primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] this compound contains an α-methylene-γ-lactone ring that can alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-survival and anti-apoptotic genes. Derivatives often enhance this activity or introduce additional mechanisms, such as inducing apoptosis through the modulation of p53, the Bax/Bcl-2 ratio, and caspase activation.[3]

Q2: this compound has poor water solubility. How should I prepare stock solutions for in vitro experiments?

A2: this compound and its derivatives are typically insoluble in water but soluble in organic solvents like DMSO, ethanol, and chloroform.[4] For cell culture experiments, a high-concentration stock solution should be prepared in sterile, anhydrous DMSO.[5] It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is recommended to keep it at or below 0.1%, especially for sensitive or primary cell lines.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[5]

Q3: Why is this compound's clinical development hindered, and how do derivatives address this?

A3: The clinical development of this compound is largely hindered by its toxicity and genotoxicity observed in in vivo studies.[8] Many synthetic derivatives, such as spiro derivatives, have been developed to overcome this limitation. These modifications aim to increase anti-cancer potency against tumor cells while reducing toxicity in normal mammalian cells, thereby improving the therapeutic window.[2][8]

Q4: What are the main strategies to enhance the overall efficacy and delivery of this compound derivatives?

A4: Beyond chemical modification of the this compound structure, a key strategy is the use of nanodelivery systems. Encapsulating this compound or its derivatives in nanoparticles, liposomes, or polymeric micelles can overcome poor water solubility, improve bioavailability, prolong circulation time, and enhance accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.[9][10] Another strategy is combination therapy, where this compound derivatives are used alongside other chemotherapeutic agents (e.g., taxanes) to achieve synergistic effects and overcome drug resistance.[1]

Data Presentation

Table 1: Comparative Cytotoxicity (IC₅₀ Values) of this compound and its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and several of its derivatives against various human cancer cell lines, demonstrating the enhanced potency of the modified compounds.

Compound/DerivativeCancer Cell LineCell TypeIC₅₀ (µM)Source
Parthenolide (B1678480)SiHaCervical Cancer8.42 ± 0.76[3][11]
ParthenolideMCF-7Breast Cancer9.54 ± 0.82[3][11]
This compound Derivative (P16)MOLT-4Acute Lymphoblastic Leukemia-[8][12]
This compound Derivative (P16)PANC-1, Mia PaCa-2, AsPC-1Pancreatic Adenocarcinoma3.4[8][12]
This compound Derivative (P19)HL-60Myeloid Leukemia3.5[8][12]
Coronopilin Derivative (from this compound)PC-3Prostate Cancer3.1[12]
Dispiro-indanedione Hybrid (Compound 6)HCT-116Colon Carcinoma5.0 ± 0.08[11]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Visualized Workflows and Pathways

G Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb Inactive NF-κB Complex cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Degradation p65_nuc p65 p65 p65 p65->IkBa p50 p50 p50->IkBa p50_nuc p50 p50->p50_nuc Translocation This compound This compound Derivative This compound->IKK Inhibits DNA DNA Transcription Gene Transcription (Proliferation, Anti-Apoptosis) DNA->Transcription p65_nuc->DNA p50_nuc->DNA G Figure 2: Experimental Workflow for Screening this compound Derivatives A Synthesis & Purification of this compound Derivatives B Primary Screening: In Vitro Cytotoxicity Assay (MTT/SRB) on a panel of cancer cell lines A->B C Determine IC₅₀ Values for promising candidates B->C D Secondary Screening: Apoptosis Assay (Annexin V) Mechanism of Action (Western Blot for NF-κB) C->D E Lead Optimization: Further chemical modification based on SAR D->E Feedback F In Vivo Efficacy Studies: Tumor Xenograft Models in mice D->F G Toxicity Studies: Assess side effects in healthy animals F->G H Preclinical Candidate Selection G->H G Figure 3: Troubleshooting Workflow for MTT Assay Variability Start High Variability in MTT Assay Replicates Q1 Are you avoiding the perimeter wells? Start->Q1 Sol1 Action: Fill perimeter wells with sterile PBS/media and exclude from analysis. Q1->Sol1 A1_No Q2 Is the formazan completely dissolved? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Increase incubation time with solubilizer or place on an orbital shaker before reading. Q2->Sol2 A2_No Q3 Is your cell suspension homogenous before seeding? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Ensure thorough but gentle mixing of cells before and during plating. Q3->Sol3 A3_No Q4 Are pipettes calibrated? Is pipetting technique consistent? Q3->Q4 A3_Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Action: Calibrate pipettes. Practice consistent, careful pipetting. Q4->Sol4 A4_No End Issue likely resolved. If persists, check for compound precipitation or cell line issues. Q4->End A4_Yes A4_Yes Yes A4_No No Sol4->End

References

Technical Support Center: Mitigating Parthenin-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving parthenin. The focus is on strategies to mitigate its cytotoxic effects on normal cells.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?

A1: this compound, a sesquiterpene lactone, contains an α-methylene-γ-lactone ring. This structure acts as a Michael acceptor, readily reacting with nucleophilic groups in cellular macromolecules. The primary mechanism of its cytotoxicity involves the alkylation of sulfhydryl groups (-SH) on proteins and glutathione (B108866) (GSH), as well as amino groups on proteins and DNA. This covalent modification disrupts their normal function, leading to cellular stress and damage.

Q2: How does this compound induce oxidative stress and apoptosis?

A2: this compound-induced cytotoxicity is strongly associated with the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA. The resulting cellular stress can trigger apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound has been shown to modulate the expression of Bcl-2 family proteins and activate caspases, key executioners of apoptosis.[1][2] Furthermore, this compound can induce chromosomal aberrations in normal cells, such as peripheral blood lymphocytes.[3]

Q3: What is the role of NF-κB signaling in this compound-induced cellular responses?

A3: this compound is known to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[4] In many cell types, NF-κB is a key regulator of inflammatory responses, cell survival, and proliferation. This compound's interaction with this pathway can contribute to its cytotoxic and pro-inflammatory effects.

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity in Normal Control Cells

Symptoms:

  • High levels of cell death observed in normal (non-cancerous) cell lines or primary cells at expected therapeutic concentrations of this compound.

  • Difficulty in establishing a therapeutic window between cancerous and normal cells.

Possible Causes:

  • High intrinsic sensitivity of the normal cell line to this compound.

  • Depletion of intracellular antioxidants.

Mitigation Strategies:

1. Co-treatment with N-Acetylcysteine (NAC):

  • Rationale: NAC is a precursor to L-cysteine, which is a building block for the major intracellular antioxidant, glutathione (GSH). NAC can also act as a direct ROS scavenger. By replenishing intracellular GSH and neutralizing ROS, NAC can protect cells from this compound-induced oxidative stress.[5][6]

  • Suggested Concentration Range: 1 mM to 10 mM. The optimal concentration should be determined empirically for each cell type, starting with a dose-response experiment to assess NAC's intrinsic toxicity.[6][7][8]

2. Co-treatment with Reduced Glutathione (GSH):

  • Rationale: Exogenous administration of GSH can help to directly scavenge this compound through conjugation, a reaction that neutralizes its reactive α-methylene-γ-lactone moiety. This reduces the amount of this compound available to interact with critical cellular macromolecules.

  • Suggested Concentration Range: 1 mM to 10 mM. Similar to NAC, the optimal concentration of GSH should be determined for each specific experimental setup.[9][10]

Issue 2: Inconsistent Results in Cytotoxicity Assays

Symptoms:

  • High variability in cell viability readings between replicate wells or experiments.

  • Unexpected dose-response curves.

Possible Causes:

  • This compound instability in culture medium.

  • Cell density variation.

  • Inaccurate pipetting.

Troubleshooting Steps:

  • Prepare Fresh this compound Solutions: this compound may degrade in aqueous solutions. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment and dilute to the final concentration in culture medium immediately before use.

  • Ensure Uniform Cell Seeding: Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize for 24 hours before adding this compound.

  • Pipetting Technique: Use calibrated pipettes and ensure proper mixing when adding reagents to the wells.

Quantitative Data

The following table summarizes the cytotoxic effects of this compound and its analogs on various cell lines. Data on normal cell lines are limited; however, studies on peripheral blood lymphocytes indicate that cytotoxicity is observed in the micromolar range.

CompoundCell LineCell TypeIC50 ValueReference
This compoundPeripheral Blood LymphocytesNormal HumanCytotoxicity at 10-60 µM[3]
This compoundMouse FibroblastsNormal MurineCytotoxicity observed[11][12]
This compound (Methanolic Extract)MCF-7Human Breast Cancer30.81 ng/mL[13]
This compound (Methanolic Extract)HeLaHuman Cervical Cancer5.35 ng/mL[13]
This compound (Methanolic Extract)PC-3Human Prostate Cancer0.11 µM[14]
This compound Analog (P19)RajiHuman B-cell Lymphoma3.0 ± 0.60 µM[1][15]
This compound Analog (P19)JurkatHuman T-cell Leukemia1.0 ± 0.3 µM[1][15]
This compound Analog (P19)THP-1Human Monocytic Leukemia3.0 ± 0.4 µM[1][15]
Parthenolide (B1678480)SiHaHuman Cervical Cancer8.42 ± 0.76 µM[2]
ParthenolideMCF-7Human Breast Cancer9.54 ± 0.82 µM[2]

Experimental Protocols

Protocol 1: Co-treatment of Normal Cells with this compound and N-Acetylcysteine (NAC)

Objective: To assess the ability of NAC to mitigate this compound-induced cytotoxicity in a normal human cell line (e.g., human fibroblasts or peripheral blood mononuclear cells - PBMCs).

Materials:

  • Normal human cell line of choice

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • N-Acetylcysteine (NAC) stock solution (e.g., 100 mM in sterile water, pH adjusted to 7.4)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or PrestoBlue™)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Preparation of Treatment Media:

    • Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.

    • Prepare a separate set of this compound dilutions that also contain a fixed, non-toxic concentration of NAC (e.g., 5 mM).

    • Include control wells with medium only, medium with DMSO (vehicle control), and medium with NAC only.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves for this compound with and without NAC to determine the shift in the IC50 value.

Protocol 2: Measurement of this compound-Induced Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS in normal cells following this compound treatment.

Materials:

  • Normal human cell line

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with various concentrations of this compound for a desired time period (e.g., 1-4 hours). Include positive (e.g., H₂O₂) and negative controls.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add H₂DCFDA solution (typically 5-10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Wash the cells again with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold-increase in ROS production.

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in this compound-treated normal cells.

Materials:

  • Normal human cell line

  • This compound

  • Colorimetric or fluorometric caspase-3 activity assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.

  • Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the assay kit manufacturer's protocol. This typically involves incubation in a specific lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells. Add the caspase-3 substrate solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[16][17][18][19]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated samples compared to the untreated control.

Visualizations

Parthenin_Cytotoxicity_Mitigation This compound This compound Cell Normal Cell This compound->Cell Enters ROS Increased ROS (Oxidative Stress) Cell->ROS Induces GSH_Depletion GSH Depletion Cell->GSH_Depletion Causes Macromolecule_Damage Macromolecule Damage (Proteins, DNA, Lipids) ROS->Macromolecule_Damage GSH_Depletion->Macromolecule_Damage Apoptosis Apoptosis Macromolecule_Damage->Apoptosis NAC N-Acetylcysteine (NAC) GSH_Synthesis Increased GSH Synthesis NAC->GSH_Synthesis Precursor for ROS_Scavenging ROS Scavenging NAC->ROS_Scavenging GSH_Mitigation Glutathione (GSH) Direct_Scavenging Direct this compound Conjugation GSH_Mitigation->Direct_Scavenging GSH_Synthesis->GSH_Depletion Counteracts Direct_Scavenging->this compound Neutralizes ROS_Scavenging->ROS Reduces

Caption: Workflow for mitigating this compound-induced cytotoxicity.

Parthenin_Apoptosis_Pathway This compound This compound ROS ROS Generation This compound->ROS Bcl2 Bcl-2 (anti-apoptotic) Bax (pro-apoptotic) This compound->Bcl2 Modulates expression NFkB_Inhibition NF-κB Pathway Modulation This compound->NFkB_Inhibition Mitochondria Mitochondria ROS->Mitochondria Induces stress Mitochondria->Bcl2 CytochromeC Cytochrome c release Bcl2->CytochromeC Regulates Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes NFkB_Inhibition->Apoptosis Contributes to

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Normal Cells (e.g., Fibroblasts) Prepare_Treatments 2. Prepare this compound +/- Mitigating Agent (NAC/GSH) Cell_Culture->Prepare_Treatments Treatment 3. Treat Cells (24-72h) Prepare_Treatments->Treatment Assay 4. Perform Assays Treatment->Assay Viability Cell Viability (MTT/MTS) Assay->Viability ROS_Assay ROS Measurement (H2DCFDA) Assay->ROS_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3) Assay->Apoptosis_Assay Data_Analysis 5. Analyze Data (IC50, Fold Change) Viability->Data_Analysis ROS_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for assessing mitigation strategies.

References

Technical Support Center: Stability of Parthenin in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of parthenin in various laboratory solvents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for dissolving and storing this compound?

This compound, a sesquiterpene lactone, is practically insoluble in water but soluble in several organic solvents. For short-term use, methanol, ethanol (B145695), chloroform, acetone, and ethyl acetate (B1210297) are commonly used for extraction and dissolution.[1] Methanol has been identified as a particularly effective solvent for extraction.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is often used to prepare stock solutions.

Q2: What are the main factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • Solvent Type: As a sesquiterpene lactone, this compound's lactone ring and other functional groups can be susceptible to reaction with certain solvents. For instance, alcoholic solvents like ethanol have been shown to react with similar compounds over time.[1]

  • pH: The pH of the solution can significantly impact stability. A related sesquiterpene lactone, parthenolide, is most stable in a pH range of 5 to 7 and becomes unstable in acidic (pH < 3) or basic (pH > 7) conditions.[2] It is likely that this compound exhibits similar pH sensitivity.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[2][3] For long-term storage, it is advisable to keep this compound solutions at low temperatures (-20°C or -80°C).

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.[4] It is recommended to store this compound solutions in amber vials or otherwise protected from light.

  • Oxygen: Oxidative degradation can occur, especially if the solvent is not degassed or if the solution is stored with a large headspace of air.

Q3: Are there any known degradation pathways for this compound?

While specific degradation pathways of this compound in common laboratory solvents are not extensively documented in the literature, based on its chemical structure (a sesquiterpene lactone with an α,β-unsaturated carbonyl group), potential degradation pathways include:

  • Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions.

  • Solvent Addition: Nucleophilic solvents, such as alcohols, may undergo a Michael-type addition to the α,β-unsaturated carbonyl moiety. A similar reaction has been observed with other sesquiterpene lactones in ethanol.[1]

  • Oxidation: The double bonds in the structure are susceptible to oxidation.

  • Photodegradation: UV light can induce isomerization or other photochemical reactions.

A hypothetical degradation pathway is illustrated below.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Solvent_Addition Solvent Addition (e.g., Methanol/Ethanol) This compound->Solvent_Addition Alcoholic Solvent Oxidation Oxidation This compound->Oxidation Oxygen/Peroxides

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity of this compound stock solution over time. Degradation of this compound in the solvent.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. 3. Consider switching to a more inert solvent for long-term storage, such as DMSO, and keep it desiccated. 4. Perform a stability check of your stock solution using the protocol provided below.
Inconsistent experimental results between batches of this compound solutions. Inconsistent concentration due to degradation or solvent evaporation.1. Always use freshly prepared dilutions from a validated stock solution for critical experiments. 2. Ensure solvent has not evaporated from your stock solution, which would increase the concentration. Use vials with tight-fitting caps. 3. Validate the concentration of your stock solution periodically via HPLC or UV-Vis spectroscopy.
Precipitate forms in the stock solution upon freezing. Poor solubility of this compound at low temperatures in the chosen solvent.1. Try a different solvent with better solubilizing properties at low temperatures (e.g., DMSO). 2. Gently warm and vortex the solution to redissolve the precipitate before use. Ensure it is fully dissolved. 3. If the issue persists, consider storing at a slightly higher temperature (e.g., -20°C instead of -80°C), but for a shorter duration.

Summary of this compound Stability in Different Solvents (Qualitative)

Solvent Anticipated Stability Recommendations for Use
Methanol/Ethanol Moderate to Low (Long-term) Suitable for short-term use and extractions. Potential for Michael addition reaction over time, leading to degradation.[1] Store at low temperatures and use promptly after preparation.
DMSO Good Recommended for long-term storage of stock solutions for biological assays. Store desiccated at -20°C or -80°C in small aliquots.
Chloroform Moderate Suitable for short-term use. Be aware of potential degradation if exposed to light or acidic impurities in the chloroform.
Acetone/Ethyl Acetate Moderate Suitable for extractions and short-term storage. Prone to evaporation, which can concentrate the solution.
Aqueous Buffers pH-Dependent Stability is expected to be highest between pH 5 and 7.[2] Unstable under acidic (pH < 3) or basic (pH > 7) conditions. Prepare fresh for immediate use.

Experimental Protocol: Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound in a specific solvent over time under defined storage conditions.

Materials:

  • This compound (high purity standard)

  • Solvent of interest (e.g., Methanol, Ethanol, DMSO)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Experimental Workflow Diagram:

cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 1 mg/mL in chosen solvent) B Aliquot into multiple amber vials A->B C Store under defined conditions (e.g., RT, 4°C, -20°C) B->C D Withdraw aliquots at specified time points (t=0, 24h, 48h, 1 week, etc.) C->D E Dilute samples to a suitable concentration D->E F Analyze by validated HPLC-UV method E->F G Quantify remaining this compound F->G

References

Technical Support Center: Parthenin Degradation in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation of parthenin in soil and water.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation in the environment a concern?

This compound is a sesquiterpene lactone, a type of natural compound produced by the invasive weed Parthenium hysterophorus. It is known for its allelopathic effects, meaning it can inhibit the growth of other plants, and it can also be toxic to animals and humans.[1] Understanding its degradation in soil and water is crucial for assessing its environmental fate, persistence, and potential impact on ecosystems and non-target organisms.

Q2: What are the primary mechanisms of this compound degradation in soil?

The primary mechanism of this compound degradation in soil is microbial activity.[2] This is evidenced by significantly slower degradation in sterilized soil compared to non-sterilized soil. Physico-chemical processes also play a role.

Q3: What factors influence the rate of this compound degradation in soil?

Several factors can influence the degradation rate of this compound in soil:

  • Microbial Population: Soils with a history of Parthenium hysterophorus infestation show a higher capacity to degrade this compound, suggesting an enrichment of this compound-degrading microorganisms.[2]

  • Temperature: Higher temperatures generally accelerate the degradation process.[2]

  • Soil Moisture: Lower soil moisture levels can delay degradation.[2]

  • This compound Concentration: Higher concentrations of this compound can lead to a slower degradation rate.[2]

  • Soil Type: Soil properties such as clay content and cation exchange capacity can influence degradation rates.[2]

Q4: How long does this compound persist in water?

Studies have shown that the toxicity of this compound in an aquatic environment can persist for about 30 days.[1] The degradation in water is influenced by factors such as photodegradation and microbial activity.

Q5: What are the expected degradation products of this compound?

Microbial transformation of this compound can lead to products such as hydroxylated and reduced forms of the parent molecule.[1] For example, the fungi Sporotrichum pulverulentum and Beauveria bassiana have been shown to produce C-11 hydroxylation and C-11 reduction products of this compound, respectively.[1] Photodegradation in water may involve the addition of a water molecule to the structure, similar to other sesquiterpene lactones.[3]

Troubleshooting Guides

HPLC Analysis of this compound in Soil and Water Samples

High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound. However, analyzing environmental samples can present challenges.

Problem Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Matrix Effects: Co-eluting compounds from the soil or water matrix can interfere with the peak shape. 2. Active Sites on Column: Residual silanol (B1196071) groups on the HPLC column can interact with this compound. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.1. Improve Sample Cleanup: Use Solid Phase Extraction (SPE) for water samples or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples to remove interfering compounds. 2. Use a Guard Column: This will protect the analytical column from strongly retained matrix components. 3. Optimize Mobile Phase: Adjust the pH or add modifiers like trifluoroacetic acid (TFA) to improve peak shape.
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents. 2. Temperature Variations: Changes in column temperature can affect retention time. 3. Column Degradation: Loss of stationary phase over time.1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of solvents. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant and stable column temperature. 3. Replace the Column: If the column has been used extensively or shows a significant drop in performance, replace it.
Low Analyte Recovery 1. Inefficient Extraction: The chosen solvent or extraction method may not be effectively removing this compound from the matrix. 2. Degradation During Sample Preparation: this compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH). 3. Loss During Cleanup: The SPE or QuEChERS cleanup step may be removing some of the this compound along with the interferences.1. Optimize Extraction Solvent: Test different solvents (e.g., methanol, acetonitrile (B52724), ethyl acetate) and their mixtures.[4] 2. Modify Extraction Conditions: Avoid high temperatures and harsh pH conditions. 3. Optimize Cleanup Method: Adjust the sorbents and elution solvents in your SPE or d-SPE step to ensure this compound is not retained.
Matrix-Induced Signal Suppression/Enhancement in LC-MS/MS Co-eluting Matrix Components: Molecules from the soil or water sample can interfere with the ionization of this compound in the mass spectrometer source.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for the matrix effect. 2. Use an Internal Standard: A stable isotope-labeled this compound, if available, is the ideal internal standard. If not, a structurally similar compound can be used. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following tables summarize quantitative data on this compound degradation from various studies.

Table 1: Factors Influencing this compound Degradation in Soil

FactorConditionEffect on Degradation RateHalf-life (DT50)
Temperature 20°CSlower~76 hours
30°CFaster~33 hours
Soil Moisture 20% Water Holding Capacity (WHC)Slower~98 hours
40% WHCFaster~59 hours[2]
This compound Concentration 10 µg/g soilFaster~59 hours[2]
820 µg/g soilSlower~251 hours
Soil Sterilization Sterilized SoilSignificantly Delayed-
Non-sterilized SoilFaster~59 hours[2]
Soil Preconditioning No preconditioningSlower~39 hours
Preconditioned with 1000 µg/g this compound~7-fold faster-

Table 2: Persistence of this compound in an Aquatic Environment

EnvironmentPersistence of Toxicity
Aquatic~30 days

Experimental Protocols

Protocol 1: General Procedure for Soil Degradation Study

This protocol outlines a general method for studying this compound degradation in soil under laboratory conditions.

  • Soil Collection and Preparation:

    • Collect soil from the desired location. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.

    • Determine the maximum water holding capacity (WHC) of the soil.

    • Adjust the soil moisture to the desired level (e.g., 40% WHC) with deionized water and pre-incubate for a few days to stabilize microbial activity.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol).

    • Add the this compound solution to the soil to achieve the desired final concentration (e.g., 10 µg/g of dry soil). Ensure the volume of the solvent is minimal to avoid significant effects on the soil microbes.

    • Thoroughly mix the soil to ensure even distribution of this compound.

    • Include a control group of soil treated with the solvent only.

  • Incubation:

    • Place the treated soil samples in incubation containers (e.g., glass jars with loose-fitting lids to allow for air exchange).

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

    • Maintain soil moisture by adding deionized water as needed, determined by weighing the containers periodically.

  • Sampling and Extraction:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

    • Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile or a mixture of acetone and tert-butyl methyl ether).[5] Sonication or mechanical shaking can be used to improve extraction efficiency.

    • Centrifuge the samples and collect the supernatant. The extraction may need to be repeated for complete recovery.

  • Analysis:

    • Filter the extracts through a 0.22 µm syringe filter.

    • Analyze the concentration of this compound in the extracts using a validated HPLC-UV or LC-MS/MS method.

Protocol 2: HPLC-UV Method for this compound Quantification

This protocol provides a starting point for developing an HPLC-UV method for this compound analysis.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of water and acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 20 µL.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.

Visualizations

Experimental_Workflow_Soil_Degradation cluster_prep Sample Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Sieving moisture_adjustment Moisture Adjustment (e.g., 40% WHC) soil_collection->moisture_adjustment pre_incubation Pre-incubation moisture_adjustment->pre_incubation parthenin_application This compound Spiking pre_incubation->parthenin_application mixing Thorough Mixing parthenin_application->mixing incubation Incubation in Dark (Constant Temperature) mixing->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction centrifugation Centrifugation & Filtration extraction->centrifugation hplc_analysis HPLC-UV/MS Analysis centrifugation->hplc_analysis data_analysis Data Analysis (Degradation Kinetics) hplc_analysis->data_analysis

Figure 1: Experimental workflow for a this compound soil degradation study.

Parthenin_Degradation_Pathways cluster_microbial Microbial Degradation cluster_photodegradation Photodegradation in Water This compound This compound Hydroxylation Hydroxylation (e.g., by Sporotrichum pulverulentum) This compound->Hydroxylation Enzymatic Reduction Reduction (e.g., by Beauveria bassiana) This compound->Reduction Enzymatic Water_Addition Addition of Water Molecule This compound->Water_Addition UV Light

Figure 2: Potential degradation pathways for this compound in soil and water.

HPLC_Troubleshooting_Logic node_action node_action node_ok node_ok start Chromatographic Problem (e.g., Peak Tailing) check_matrix Matrix Effects? start->check_matrix check_column Column Activity? check_matrix->check_column No improve_cleanup Improve Sample Cleanup (SPE/QuEChERS) check_matrix->improve_cleanup Yes check_mobile_phase Mobile Phase Issue? check_column->check_mobile_phase No use_guard_column Use Guard Column check_column->use_guard_column Yes adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph Yes replace_column Replace Column check_mobile_phase->replace_column No resolved Problem Resolved improve_cleanup->resolved use_guard_column->resolved adjust_ph->resolved replace_column->resolved prepare_fresh_mp Prepare Fresh Mobile Phase

Figure 3: A logical troubleshooting workflow for HPLC analysis of this compound.

References

Technical Support Center: Enhancing the Selectivity of Parthenin for Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of parthenin for cancer cells.

Troubleshooting Guide

This guide is designed to help you navigate common experimental issues in a question-and-answer format.

Question 1: My this compound analogue shows high cytotoxicity but poor selectivity between cancer and normal cell lines. How can I address this?

Answer:

Poor selectivity is a common challenge. Here are several strategies to consider:

  • Structural Modification: The selectivity of this compound can be significantly influenced by its chemical structure. The α-methylene-γ-lactone ring and an epoxide group are known to react with nucleophilic sites in biological molecules, contributing to cytotoxicity.[1] Modifying these or other reactive sites can alter the compound's interaction with cellular targets. For instance, the synthesis of spiro-derivatives of this compound has shown improved anti-cancer activity with lower mammalian toxicity compared to the parent compound.[2][3]

  • Investigate Different Cancer Cell Lines: The mechanism of action of this compound analogues can be cancer cell lineage-dependent.[4][5][6] Your current analogue might be more selective for a different type of cancer. Screening against a broader panel of cancer cell lines could reveal a more suitable target.

  • Combination Therapy: Combining your analogue with a known chemotherapeutic agent can enhance its selective toxicity. For example, parthenolide (B1678480), a related sesquiterpene lactone, has been shown to sensitize breast cancer cells to docetaxel (B913), leading to reduced metastasis and improved survival in preclinical models.[1][7]

  • Nanoformulation: Encapsulating your this compound analogue in a nanoparticle delivery system can improve its therapeutic index. Nanoformulations can enhance the solubility and bioavailability of the compound and can be designed for targeted delivery to cancer cells.[8]

Question 2: I am having difficulty synthesizing spiro-derivatives of this compound. The reaction yield is low and I am getting multiple byproducts. What can I do?

Answer:

The synthesis of spiro-derivatives, often through 1,3-dipolar cycloaddition, can be complex.[9] Here are some troubleshooting tips:

  • Reaction Conditions: Ensure that the reaction is carried out under optimal conditions. The choice of solvent, temperature, and reaction time can significantly impact the yield and purity of the product. Refer to established protocols for the synthesis of similar compounds.[9][10][11]

  • Purity of Starting Material: The purity of the starting this compound is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure your this compound is of high purity before starting the synthesis.

  • Choice of Dipole: The nature of the dipole used in the cycloaddition reaction will affect the outcome. Experiment with different dipoles (e.g., nitrile oxides, nitrones, azides) to find the one that gives the best results for your specific this compound derivative.[9][12]

  • Purification Technique: You may need to optimize your purification method. Column chromatography is commonly used for the purification of these types of compounds. Experiment with different solvent systems to achieve better separation of your desired product from byproducts.

Question 3: My nanoformulation of this compound is unstable and shows inconsistent drug release profiles. How can I improve it?

Answer:

Stability and consistent drug release are critical for the success of a nanoformulation. Here are some factors to consider:

  • Choice of Nanocarrier: The type of nanocarrier used (e.g., liposomes, polymeric nanoparticles, micelles) will significantly influence the stability and release profile.[8] You may need to experiment with different types of nanocarriers to find the most suitable one for your this compound analogue.

  • Preparation Method: The method used to prepare the nanoformulation is critical. Techniques like solvent evaporation, nanoprecipitation, and emulsion-based methods need to be carefully optimized.[13][14]

  • Surface Modification: Surface modification of your nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) can improve their stability and circulation time in vivo.[13]

  • Characterization: Thoroughly characterize your nanoformulation at each step. Techniques like Dynamic Light Scattering (DLS) for size and zeta potential, Transmission Electron Microscopy (TEM) for morphology, and High-Performance Liquid Chromatography (HPLC) for drug loading and release are essential for identifying and resolving issues.[15]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogues in cancer cells?

A1: this compound and its derivatives exert their anticancer effects through multiple mechanisms. A key mechanism is the induction of apoptosis (programmed cell death).[16][17] This is often mediated through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[5][16][18] Additionally, this compound has been shown to inhibit the transcription factor NF-κB, which is involved in promoting cell survival and inflammation.[1][3][19] Some analogues, like P19, have been shown to induce apoptosis through the production of nitric oxide (NO) in certain leukemia cells, while in other cancer cell lines, this process is NO-independent.[4][5][6]

Q2: Are there any known this compound derivatives with improved selectivity for cancer cells?

A2: Yes, several derivatives have been synthesized to enhance anticancer activity and selectivity. For example, spiro-derivatives of this compound have demonstrated improved anticancer activity against human cancer cell lines with low mammalian toxicity compared to the parent compound.[2][3] The this compound analogue P19 has shown potent anticancer properties against acute lymphoid leukemia.[4][5][6] Another example is the spiro-isoxazolidine derivative, SLPAR13, which has been shown to cause cell death in human cancer cell lines including HL-60, SiHa, and HeLa.[2][3][20]

Q3: What are the main challenges in the clinical development of this compound?

A3: A major hurdle for the clinical application of this compound is its low water solubility and poor bioavailability.[21] This makes it difficult to achieve therapeutic concentrations in the body. Additionally, potential toxicity to normal cells is a concern.[2] Research is focused on overcoming these challenges through the development of more soluble and selective analogues and the use of nanoformulations for targeted delivery.[8][21]

Data Presentation

The following tables summarize the cytotoxic activity of this compound and its derivatives against various human cancer cell lines.

Table 1: IC50 Values of this compound and its Analogues

Compound/DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
This compound Analogue P19HL-60Human Myeloid Leukemia3.5[2]
This compound Analogue P19RajiAcute Lymphoid Leukemia3.0[5][6]
This compound Analogue P19JurkatT-cell Leukemia1.0[5][6]
This compound Analogue P19THP-1Acute Monocytic Leukemia3.0[5][6]
This compound Analogue P16MOLT-4Human Acute Lymphoblastic LeukemiaNot specified[2]
This compound Analogue P16PANC-1, Mia PaCa-2, AsPC-1Pancreatic Adenocarcinoma3.4[2][3]
SLPAR13HL-60, SiHa, HeLaLeukemia, Cervical CancerNot specified[2][3][20]
1,2,3-triazole derivatives of coronopilinPC-3Prostate Cancer3.1[3][22]
Dispiro-oxindole hybrid of this compound (Compound 6)HCT-116Colon Cancer5.0[11]

Experimental Protocols

Below are detailed methodologies for key experiments related to improving the selectivity of this compound.

1. Protocol for Determining IC50 Values using MTT Assay

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cells.[23]

  • Cell Seeding:

    • Culture the desired cancer and normal (non-cancerous) cell lines in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh media to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its analogue in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

    • Remove the media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (media with DMSO) and a blank control (media only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[24]

2. Synthesis of Spiro-derivatives of this compound via 1,3-Dipolar Cycloaddition

This protocol provides a general procedure for the synthesis of spiro-isoxazoline derivatives of this compound.[9][12]

  • Materials: this compound, appropriate aromatic aldehyde, hydroxylamine (B1172632) hydrochloride, sodium bicarbonate, and a suitable solvent like ethanol.

  • Procedure:

    • Dissolve the aromatic aldehyde in ethanol.

    • Add hydroxylamine hydrochloride and sodium bicarbonate to the solution and stir at room temperature to generate the nitrile oxide in situ.

    • Add a solution of this compound in the same solvent to the reaction mixture.

    • Reflux the reaction mixture for the time specified in the relevant literature (e.g., 8-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate (B1210297) gradient) to obtain the pure spiro-isoxazoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[11]

3. Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes a general method for encapsulating this compound into polymeric nanoparticles using the nanoprecipitation method.[13][14]

  • Materials: this compound or its analogue, a biodegradable polymer (e.g., PLGA), a good solvent for the polymer and drug (e.g., acetone (B3395972) or acetonitrile), and a non-solvent for the polymer (e.g., water with a surfactant like PVA).

  • Procedure:

    • Dissolve a specific amount of the polymer and this compound in the organic solvent.

    • Prepare an aqueous solution of the surfactant.

    • Under constant stirring, add the organic phase dropwise into the aqueous phase. Nanoparticles will form instantaneously as the polymer precipitates.

    • Continue stirring for several hours to allow for the evaporation of the organic solvent.

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticles with deionized water to remove any free drug and surfactant.

    • Lyophilize the nanoparticles for long-term storage.

  • Characterization:

    • Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

    • Analyze the surface morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using HPLC or UV-Vis spectroscopy.[15]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

This compound and its analogues can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.[5][16]

Parthenin_Apoptosis_Pathway This compound This compound / Analogue Bcl2 Bcl-2 (Anti-apoptotic) inhibited This compound->Bcl2 Bax Bax (Pro-apoptotic) activated This compound->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for Assessing Selectivity

A logical workflow is essential for systematically evaluating the selectivity of a novel this compound analogue.

Selectivity_Workflow Start Start: Novel this compound Analogue Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity CancerCells Panel of Cancer Cell Lines Cytotoxicity->CancerCells NormalCells Normal (Non-cancerous) Cell Lines Cytotoxicity->NormalCells SelectivityIndex Calculate Selectivity Index (SI) CancerCells->SelectivityIndex NormalCells->SelectivityIndex HighSI High SI: Promising Candidate SelectivityIndex->HighSI LowSI Low SI: Further Optimization SelectivityIndex->LowSI End End HighSI->End Optimization Optimization Strategies: - Structural Modification - Nanoformulation - Combination Therapy LowSI->Optimization Optimization->Cytotoxicity Re-screen

Caption: Workflow for evaluating the selectivity of this compound analogues.

This compound and the NF-κB Signaling Pathway

This compound is a known inhibitor of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.[1][3][19]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα (Inactive) NFkB NF-κB (Active) NFkB_complex->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Survival, Proliferation) This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Parthenin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of parthenin by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the HPLC analysis of this compound.

Sample Preparation

  • What is the most effective solvent for extracting this compound from Parthenium hysterophorus? Methanol (B129727) has been reported as an effective solvent for this compound extraction from Parthenium hysterophorus.[1] Other solvents like ethanol (B145695) and chloroform (B151607) have also been used.[1][2] The choice of solvent can be influenced by the specific plant part being extracted and the desired purity of the extract.

  • My sample extract is very complex. How can I clean it up to avoid interferences in my HPLC analysis? Complex matrices from plant extracts can cause significant interference. To mitigate this, various sample cleanup techniques can be employed:

    • Liquid-Liquid Extraction (LLE): This can be used to partition this compound into a solvent where it is highly soluble, leaving behind many interfering compounds.

    • Solid-Phase Extraction (SPE): SPE can effectively remove interfering substances.[3] A cartridge with a sorbent that retains this compound while allowing impurities to be washed away would be ideal.

    • Column Chromatography: For initial isolation and purification from a crude extract, column chromatography with silica (B1680970) gel can be utilized.[2]

Chromatography & Peak Shape Issues

  • I am observing peak tailing for my this compound peak. What could be the cause and how can I fix it? Peak tailing can be caused by several factors:

    • Secondary Interactions: this compound may interact with active sites on the column, such as residual silanols. Using a mobile phase with a slightly acidic pH or adding a mobile phase additive like trifluoroacetic acid (TFA) can help to minimize these interactions.[4]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

    • Column Degradation: An old or poorly maintained column can also be the culprit. Try flushing the column or replacing it if the problem persists.

  • My this compound peak is splitting into two. What is causing this? Peak splitting can be indicative of a few issues:

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[5]

    • Blocked Column Frit: Particulates from the sample can block the inlet frit of the column, leading to a split flow path.[3] Using an in-line filter or guard column can prevent this.

    • Co-eluting Interference: It's possible that another compound from your sample matrix is eluting very close to this compound, giving the appearance of a split peak. Adjusting the mobile phase composition or gradient may be necessary to resolve the two peaks.

  • The retention time of my this compound peak is shifting between injections. What should I check? Retention time instability can be caused by:

    • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Ensure accurate mixing and degassing of your mobile phase.

    • Temperature Fluctuations: Changes in column temperature can affect retention time. Using a column oven will provide a stable temperature environment.[5]

    • Pump Issues: Leaks or air bubbles in the pump can lead to inconsistent flow rates. Purge the pump and check for any leaks in the system.

Analyte Stability

  • I suspect my this compound is degrading during sample preparation or analysis. How can I investigate this? Forced degradation studies can help identify potential stability issues.[6][7][8][9][10] You can expose this compound standard solutions to various stress conditions to understand its degradation profile:

    • Acidic and Basic Hydrolysis: Treat with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature.[7][8]

    • Oxidative Degradation: Expose to an oxidizing agent like hydrogen peroxide.[6][8]

    • Thermal Degradation: Heat the sample in a controlled oven.

    • Photodegradation: Expose the sample to UV and visible light.[6][7] By analyzing the stressed samples by HPLC, you can identify degradation products and determine the conditions under which this compound is unstable.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound quantification.

Protocol 1: Extraction of this compound from Parthenium hysterophorus

This protocol is based on successive solvent extraction.[2]

  • Plant Material Preparation: Air-dry the leaves of Parthenium hysterophorus in the shade and then grind them into a fine powder.

  • Successive Solvent Extraction: a. Weigh 50 g of the powdered plant material. b. Perform successive extractions with petroleum ether, chloroform, and finally methanol. The extraction can be carried out using a Soxhlet apparatus.

  • Concentration: Evaporate the methanol extract under reduced pressure to obtain a residue.

  • Purification (Optional): For further purification, the residue can be subjected to column chromatography on silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexane.

Protocol 2: HPLC Method for this compound Quantification

This method is adapted from a validated HPLC-UV method.[11]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: LiChrospher 100 RP-18 (5 µm, 250 mm x 4.6 mm) or equivalent.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 40% B

    • 10-13 min: 40% to 100% B

    • 13-15 min: 100% B

    • 15-18 min: 100% to 40% B

    • 18-20 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25 °C.

Quantitative Data Summary

The following table summarizes the extraction efficiency of this compound using different solvents.

Extraction MethodSolventExtraction Time (hours)This compound YieldReference
SoxhletMethanol12High[1]
SoxhletEthanol12Moderate[1]
SoxhletChloroform12Moderate[1]
Packed BedMethanolNot specifiedHigh[1]

Visual Diagrams

The following diagrams illustrate common troubleshooting workflows for this compound HPLC analysis.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Dilute Sample & Re-inject start->check_overload resolution Problem Resolved check_overload->resolution Tailing Reduced no_resolution Issue Persists check_overload->no_resolution No Improvement check_column Flush or Replace Column check_mobile_phase Adjust Mobile Phase pH or Add Modifier (e.g., TFA) check_column->check_mobile_phase No Improvement check_column->resolution Tailing Reduced check_mobile_phase->resolution Tailing Reduced no_resolution->check_column

Caption: Troubleshooting workflow for peak tailing issues.

Troubleshooting_Peak_Splitting start Peak Splitting Observed check_solvent Check Sample Solvent Compatibility start->check_solvent resolution Problem Resolved check_solvent->resolution Splitting Resolved no_resolution Issue Persists check_solvent->no_resolution No Improvement check_frit Inspect/Replace Column Frit check_coelution Modify Gradient/Mobile Phase check_frit->check_coelution No Improvement check_frit->resolution Splitting Resolved check_coelution->resolution Splitting Resolved no_resolution->check_frit Troubleshooting_Retention_Time_Shift start Retention Time Shift check_mobile_phase Verify Mobile Phase Preparation & Degassing start->check_mobile_phase resolution Problem Resolved check_mobile_phase->resolution Shift Corrected no_resolution Issue Persists check_mobile_phase->no_resolution No Improvement check_temp Ensure Stable Column Temperature check_pump Check for Leaks & Purge Pump check_temp->check_pump No Improvement check_temp->resolution Shift Corrected check_pump->resolution Shift Corrected no_resolution->check_temp

References

Technical Support Center: Optimizing Dosage for In Vivo Studies of Parthenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing parthenin in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the design and execution of successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in preclinical animal models?

A2: Determining a starting dose requires careful consideration of the animal model, the intended biological effect, and the known toxicity of this compound. Based on available data, a cautious approach is recommended. The LD50 (the dose required to be lethal to 50% of the population) of this compound has been reported to be 42 mg/kg in rats when administered intraperitoneally.[1][2] For anti-inflammatory studies using a related compound from Parthenium camphora, doses of 100 and 120 mg/kg were found to be effective.[3][4] In oncology studies, this compound itself showed high toxicity at 25 and 50 mg/kg, while a derivative demonstrated anti-tumor activity at 100 mg/kg.[5]

Therefore, for initial efficacy studies, a starting dose in the range of 1-5 mg/kg is a conservative and reasonable starting point. It is crucial to conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model and research question.

Q2: How should this compound be prepared for in vivo administration?

A2: this compound has low aqueous solubility, which presents a challenge for in vivo administration. A common approach for similar hydrophobic compounds is to first dissolve this compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final concentration with a vehicle containing co-solvents and surfactants.

A potential formulation could be:

  • 10% DMSO

  • 40% Polyethylene glycol 300 (PEG300)

  • 5% Tween 80

  • 45% Sterile saline (0.9% NaCl)

It is critical to prepare the formulation fresh before each use and to visually inspect for any precipitation. A vehicle-only control group must be included in your experiments to account for any effects of the formulation itself.[1]

Q3: What are the potential signs of toxicity to monitor in animals treated with this compound?

A3: Given the known toxicity of this compound, careful monitoring of animals is essential.[4] Potential signs of toxicity include:

  • Weight loss

  • Reduced food and water intake

  • Lethargy or changes in activity levels

  • Ruffled fur

  • Labored breathing

  • Diarrhea[6]

  • Tremors or convulsions[6]

Daily monitoring of body weight and clinical signs is crucial. If significant toxicity is observed, the dosage should be reduced.

Q4: What is the known pharmacokinetic profile of this compound?

A4: Detailed pharmacokinetic data for this compound, such as its half-life and oral bioavailability in common animal models, is not extensively reported in the available literature. For other sesquiterpene lactones, oral bioavailability can be variable.[7][8] When administered orally, this compound is known to be excreted in the feces.[2][9] The lack of specific pharmacokinetic data underscores the importance of careful dose-response studies to determine an effective and well-tolerated dosing regimen for your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Observable Efficacy - Insufficient Dosage- Poor Bioavailability- Inappropriate Route of Administration- Conduct a Dose-Response Study: Test a range of doses to identify the minimum effective dose.- Optimize Formulation: Consider alternative formulation strategies to enhance solubility and absorption.- Evaluate Alternative Administration Routes: Intraperitoneal (i.p.) or intravenous (i.v.) routes may offer better bioavailability than oral (p.o.) administration.
Unexpected Toxicity or Adverse Events - Dosage is too high- Vehicle-related toxicity- Rapid metabolism to a toxic metabolite- Reduce the Dose: Lower the administered dose in subsequent cohorts.- Include a Vehicle-Only Control: This will help differentiate between this compound-induced toxicity and effects from the formulation.- Monitor Organ Function: At the end of the study, collect blood for biochemical analysis of liver and kidney function markers.
Precipitation of this compound in Formulation - Poor solubility in the chosen vehicle- Instability of the formulation over time- Modify the Vehicle Composition: Increase the percentage of co-solvents like DMSO or PEG300. The addition of a surfactant like Tween 80 can also improve stability.[1]- Prepare Fresh Formulations: Always prepare the dosing solution immediately before administration.
High Variability in Animal Response - Inconsistent dosing technique- Genetic variability within the animal colony- Differences in animal health status- Standardize Administration Technique: Ensure all personnel are properly trained in the chosen administration route.- Use a Sufficient Number of Animals: Increasing the group size can help to account for individual variability.- Ensure Uniform Animal Health: Use animals of the same age, sex, and from a reputable supplier.

Quantitative Data Summary

Table 1: In Vivo Toxicity of this compound

Compound Animal Model Route of Administration LD50 Reference
This compoundRatIntraperitoneal42 mg/kg[1][2]

Table 2: Reported Effective Doses of this compound and Related Compounds in Animal Models

Compound/Extract Therapeutic Area Animal Model Dosage Range Route of Administration Observed Effect Reference
Parthenium camphora Ethanolic ExtractAnti-inflammatoryRat100 - 120 mg/kgOralSignificant reduction in paw edema[3][4]
This compound Derivative (Spiro)Anti-cancerMouse (Ehrlich Ascites Carcinoma)100 mg/kgIntraperitonealSignificant tumor growth inhibition[5]
This compoundAnti-cancerMouse (Ehrlich Ascites Carcinoma)25 - 50 mg/kgIntraperitonealHigh toxicity, mortality[5]
Parthenium hysterophorus Ethanolic ExtractAnti-trypanosomalMouse100 - 300 mg/kgIntraperitonealReduced parasitemia, prolonged survival[10][11]

Experimental Protocols

Protocol 1: Dose-Escalation Study for Determining the Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Appropriate animal model (e.g., BALB/c mice or Sprague-Dawley rats)

  • Standard laboratory equipment for animal handling and dosing.

Methodology:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to cohorts of 3-5 animals per group. Include a vehicle control group.

  • Dose Selection: Based on the LD50 of 42 mg/kg in rats, a starting dose of 2-4 mg/kg is suggested. Subsequent dose levels can be escalated using a modified Fibonacci sequence (e.g., 2, 4, 8, 16, 25 mg/kg).

  • Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) daily for a predetermined period (e.g., 14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, and measure body weight at least three times a week.

  • Dose Escalation: If no severe toxicity is observed in a cohort, escalate to the next dose level in a new cohort of animals.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).

Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

Objective: To evaluate the anti-inflammatory effect of this compound.

Materials:

  • This compound

  • Vehicle solution

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or calipers

  • Rats (e.g., Wistar or Sprague-Dawley)

Methodology:

  • Animal Grouping: Divide animals into groups (n=5-6 per group): Vehicle control, positive control (e.g., Diclofenac Sodium, 10 mg/kg), and this compound treatment groups at various doses.

  • Drug Administration: Administer this compound or control substances orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Visualizations

Dose_Optimization_Workflow Experimental Workflow for this compound Dose Optimization start Start: Define Therapeutic Goal lit_review Literature Review: - Existing toxicity data (LD50) - Efficacy data of related compounds start->lit_review formulation Formulation Development: - Solubilize this compound - Prepare stable vehicle lit_review->formulation dose_escalation Dose-Escalation Study (MTD Determination) formulation->dose_escalation efficacy_study Pilot Efficacy Study (Dose-Response) dose_escalation->efficacy_study Use doses below MTD optimal_dose Determine Optimal Therapeutic Dose efficacy_study->optimal_dose large_scale Proceed to Larger Scale Efficacy Studies optimal_dose->large_scale

Caption: A typical workflow for optimizing this compound dosage in vivo.

Parthenin_Signaling_Pathways Potential Signaling Pathways Modulated by this compound cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_stat3 JAK/STAT3 Pathway cluster_pi3k PI3K/Akt Pathway IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation promotes Parthenin_NFkB This compound Parthenin_NFkB->IKK inhibits MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Proliferation_Apoptosis Proliferation_Apoptosis MAPK->Proliferation_Apoptosis regulates Parthenin_MAPK This compound Parthenin_MAPK->MAPK modulates JAK JAK STAT3 STAT3 JAK->STAT3 phosphorylates Gene_Transcription Gene_Transcription STAT3->Gene_Transcription activates Parthenin_STAT3 This compound Parthenin_STAT3->JAK inhibits PI3K PI3K Akt Akt PI3K->Akt activates Cell_Survival Cell_Survival Akt->Cell_Survival promotes Parthenin_PI3K This compound Parthenin_PI3K->PI3K inhibits

Caption: Overview of key signaling pathways potentially affected by this compound.

References

Validation & Comparative

A Comparative Cytotoxicity Analysis of Parthenin and Parthenolide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Sesquiterpene Lactones

Parthenin and parthenolide (B1678480), both sesquiterpene lactones, have emerged as compounds of significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines. While structurally related, nuances in their mechanisms of action and cytotoxic profiles warrant a detailed comparative analysis. This guide provides an objective overview of their performance, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cellular proliferation. The following tables summarize the available IC50 values for this compound and parthenolide across a range of cancer cell lines. It is important to note that variations in experimental conditions, such as cell lines, exposure times, and assay methodologies, can influence these values.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference(s)
HeLaCervical Cancer5.35 ng/mL[1][2]
MCF-7Breast Cancer30.81 ng/mL[1][2]
PC-3Prostate Cancer0.11 µM[1]
HL-60Leukemia3.5 µM (this compound analog)[1]
P815MastocytomaMarked cytotoxic activity (in vitro)[3]
L1210LeukemiaMarked cytotoxic activity (in vitro)[3]
M-IRhabdomyosarcomaMarked cytotoxic activity (in vitro)[3]
LymphocytesN/A (Normal Cells)10-60 µM (induced chromosomal aberrations)[4][5]

Table 2: Cytotoxicity of Parthenolide Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference(s)
SiHaCervical Cancer8.42 ± 0.7648MTT[6][7]
MCF-7Breast Cancer9.54 ± 0.8248MTT[6][7]
MDA-MB-231Breast Cancer6 - 9 µM24N/A[8]
5637Bladder CancerSignificant decrease in viability at 2.5–10 µM24, 48MTT[9]
JurkatT-cell leukemia16.1Not SpecifiedN/A[10]
Multiple MyelomaMultiple MyelomaLD50: 3.6Not SpecifiedN/A[10]
K562Chronic Myelogenous Leukemia>80% inhibition at 200 µg/mLNot SpecifiedMTT[10]
RajiBurkitt's Lymphoma~40% inhibition at 200 µg/mLNot SpecifiedMTT[10]
HeLaCervical Cancer<31.6% inhibition at 200 µg/mLNot SpecifiedMTT[10]
BxPC-3Pancreatic CancerDose-dependent inhibition48MTT[11]
Panc-1Pancreatic Cancer39 µMN/AN/A[12]
HepG2Liver Cancer50.891 µMN/AN/A[12]

Mechanisms of Cytotoxicity

Both this compound and parthenolide exert their cytotoxic effects through the induction of apoptosis, or programmed cell death. Their molecular mechanisms, however, show both overlap and divergence.

This compound's cytotoxic action is linked to its ability to alkylate nucleophilic residues on proteins and DNA, disrupting essential cellular processes.[13] It has been shown to inhibit the synthesis of DNA, RNA, and proteins, and interfere with mitochondrial oxidative phosphorylation.[14][15] The presence of an α-methylene-γ-lactone moiety is considered crucial for its cytotoxic activity.[3] this compound can also induce chromosomal aberrations, highlighting its genotoxic potential.[4][5]

Parthenolide is a well-characterized inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cell survival and proliferation.[10][16][17] By inhibiting NF-κB, parthenolide promotes apoptosis in cancer cells.[8][18] Its pro-apoptotic effects are also mediated through the activation of p53, an increase in reactive oxygen species (ROS), and modulation of the MAP kinase and STAT signaling pathways.[16][17] Parthenolide has the unique property of selectively inducing cell death in cancer cells while sparing healthy ones.[17][18]

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of cytotoxicity. Below are detailed methodologies for key assays used in the evaluation of this compound and parthenolide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[20][21]

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21][22]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[23]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23] The amount of formazan produced is proportional to the number of viable cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[20][24]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[25]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[26]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[26] The amount of LDH released is proportional to the number of lysed cells.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[27][28]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[29]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[28]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[28]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Visualizing the Pathways and Processes

To further elucidate the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 LDH Assay cluster_3 Flow Cytometry (Apoptosis) a Seed Cells in 96-well Plate b Add this compound or Parthenolide a->b c Incubate for 24-48h b->c d Add MTT Reagent c->d h Collect Supernatant c->h l Harvest and Wash Cells c->l e Incubate (1-4h) d->e f Add Solubilization Solution e->f g Measure Absorbance (570nm) f->g i Add LDH Reaction Mix h->i j Incubate (30 min) i->j k Measure Absorbance (490nm) j->k m Stain with Annexin V/PI l->m n Analyze by Flow Cytometry m->n

Caption: Experimental workflow for cytotoxicity assessment.

G Parthenolide Parthenolide IKK IKK Parthenolide->IKK inhibits Apoptosis Apoptosis Parthenolide->Apoptosis p65_p50_IkB p65/p50-IκBα IKK->p65_p50_IkB phosphorylates IκBα p65_p50 p65/p50 (NF-κB) p65_p50_IkB->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus translocation Transcription Gene Transcription (Anti-apoptotic, Proliferation) Nucleus->Transcription activates Transcription->Apoptosis inhibition of

Caption: Parthenolide's inhibition of the NF-κB signaling pathway.

Conclusion

Both this compound and parthenolide demonstrate significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis. Parthenolide's mechanism is more extensively characterized, with its inhibitory effect on the NF-κB pathway being a key feature. This compound's cytotoxicity is attributed to its broader reactivity with cellular macromolecules. The choice between these compounds for further research and development will depend on the specific cancer type, desired molecular targets, and therapeutic strategy. Direct comparative studies under identical experimental conditions are warranted to definitively establish their relative potencies and therapeutic potential.

References

A Comparative Analysis of the Herbicidal Efficacy of Parthenin and Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, objective comparison of the herbicidal properties of parthenin, a naturally occurring sesquiterpene lactone, and glyphosate (B1671968), a widely used synthetic herbicide. This document is intended for researchers, scientists, and professionals in the fields of drug development and agriculture who are seeking a comprehensive understanding of the efficacy and mechanisms of action of these two compounds. The information presented is based on a thorough review of existing experimental data.

I. Quantitative Efficacy: A Side-by-Side Comparison

The herbicidal potential of both this compound and glyphosate has been evaluated against a range of plant species. The following tables summarize key quantitative data from various studies, providing a comparative overview of their efficacy. It is important to note that the experimental conditions and target species may vary between studies, which can influence the reported values.

Compound Target Species Parameter Value Reference
This compound Ageratum conyzoidesED50 (Root Length)24.8 mg FM/ml[1]
Sinapis arvensisED50 (Leaf Area)0.62 ± 0.12 kg/ha [2]
Sinapis arvensisED90 (Leaf Area)1.81 ± 0.56 kg/ha [2]
Cassia toraID50 (Germination)364 mg/L
Cassia toraID50 (Plumule Length)738 mg/L
Cassia toraID50 (Radicle Length)427 mg/L
Glyphosate Alopecurus myosuroidesGR5010.25 - 53.23 g ai/ha[3]
Various Dicotyledonous WeedsGR50 Baseline10.25 - 53.23 g ai/ha[3]
Various Monocotyledonous WeedsGR50 Baseline16.05 - 66.34 g ai/ha[3]
Volunteer WheatED5098 g a.i./ha[4]
Volunteer CanolaED50120 g a.i./ha[4]
CapeweedED50149 g a.i./ha[4]
Annual RyegrassED50206 g a.i./ha[4]
Chloris virgata (susceptible)LD50190 g a.e./ha[5]
Chloris virgata (resistant)LD50260 - 1980 g a.e./ha[5]
Chloris virgata (susceptible)GR50150 g a.e./ha[5]
Chloris virgata (resistant)GR50up to 660 g a.e./ha[5]

Note: ED50 (Effective Dose, 50%), GR50 (Growth Reduction, 50%), ID50 (Inhibition Dose, 50%), and LD50 (Lethal Dose, 50%) are measures of the concentration or dose of a substance that causes a 50% effect (e.g., reduction in growth, inhibition of germination, or mortality) in a test population. g ai/ha refers to grams of active ingredient per hectare. g a.e./ha refers to grams of acid equivalent per hectare. mg FM/ml refers to milligrams of fresh material per milliliter.

II. Mechanisms of Action: Distinct Pathways to Phytotoxicity

This compound and glyphosate employ fundamentally different mechanisms to exert their herbicidal effects.

Glyphosate acts as a systemic herbicide, meaning it is absorbed by the plant and translocated to various tissues. Its primary mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. By blocking this pathway, glyphosate deprives the plant of these vital amino acids, leading to a cessation of growth and eventual death.

This compound , a sesquiterpene lactone found in the invasive weed Parthenium hysterophorus, exhibits a multi-pronged phytotoxic effect. Its mechanism of action is not as singularly defined as that of glyphosate but involves several disruptive processes:

  • Inhibition of Mitosis: this compound has been shown to suppress cell division in the root tips of plants[6].

  • Disruption of Photosynthesis: It causes a significant reduction in chlorophyll (B73375) content, thereby impairing the plant's ability to photosynthesize[6].

  • Membrane Damage: this compound induces excessive electrolyte leakage from plant tissues, indicating damage to cell membranes[6].

  • Genotoxicity: Studies have indicated that this compound can cause chromosomal aberrations and DNA damage[7].

  • Inhibition of Macromolecule Synthesis: It has been observed to inhibit the synthesis of DNA, RNA, and proteins[8].

The following diagrams illustrate the distinct signaling pathways of glyphosate and this compound.

Glyphosate's inhibitory action on the shikimate pathway.

parthenin_pathway This compound's Multifaceted Phytotoxic Effects cluster_cellular Cellular Level cluster_molecular Molecular Level This compound This compound Mitosis Mitosis This compound->Mitosis Inhibits Chlorophyll Chlorophyll Synthesis This compound->Chlorophyll Reduces Membrane Cell Membrane Integrity This compound->Membrane Damages DNA DNA Synthesis & Integrity This compound->DNA Inhibits/Damages RNA RNA Synthesis This compound->RNA Inhibits Protein Protein Synthesis This compound->Protein Inhibits Plant_Death Plant Death Mitosis->Plant_Death Chlorophyll->Plant_Death Membrane->Plant_Death DNA->Plant_Death RNA->Plant_Death Protein->Plant_Death bioassay_workflow Comparative Herbicide Bioassay Workflow Start Start Plant_Propagation Plant Propagation (Sowing & Seedling Growth) Start->Plant_Propagation Prepare_Solutions Prepare Test Solutions (this compound, Glyphosate, Control) Plant_Propagation->Prepare_Solutions Herbicide_Application Herbicide Application (Spraying) Prepare_Solutions->Herbicide_Application Incubation Incubation (Controlled Environment) Herbicide_Application->Incubation Data_Collection Data Collection (Visual Injury, Height, Biomass, Mortality) Incubation->Data_Collection Data_Analysis Data Analysis (Dose-Response, ED50/GR50/LD50) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Unveiling the In Vivo Anti-inflammatory Potential of Parthenin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel anti-inflammatory agents is a continuous endeavor. Parthenin, a sesquiterpene lactone derived from the plant Parthenium hysterophorus, has emerged as a compound of interest due to its demonstrated anti-inflammatory properties. This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of this compound with established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.

Performance Comparison in Carrageenan-Induced Paw Edema

The most common in vivo model to assess acute inflammation is the carrageenan-induced paw edema test in rodents. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema), which can be quantified over time. The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a control group.

While direct comparative studies of purified this compound against a wide array of NSAIDs are limited, existing research provides valuable insights. Studies on ethanolic extracts of Parthenium hysterophorus, where this compound is a major constituent, have demonstrated significant anti-inflammatory activity. For instance, an ethanolic extract of Parthenium camphora showed a 92% reduction in inflammation at a dose of 120 mg/kg, which was more potent than the standard drug Diclofenac Sodium (87% reduction at 10 mg/kg) in a carrageenan-induced rat paw edema model.[1]

A derivative of this compound, a dispiro-indanedione hybrid of this compound (DIHP), has also been shown to effectively reduce carrageenan-induced paw edema and demonstrated comparable efficacy to dexamethasone (B1670325) in reducing inflammatory markers.[2]

Herein, we compile and compare the available quantitative data from various studies to provide a clearer picture of this compound's potential.

Quantitative Data Summary
CompoundDoseAnimal ModelTime Point (post-carrageenan)% Inhibition of Paw EdemaReference
Ethanolic Extract of Parthenium camphora120 mg/kgRat4 hours92%[1]
Diclofenac Sodium10 mg/kgRat4 hours87%[1]
Indomethacin5 mg/kgRat5 hoursSignificant Inhibition (exact % not stated)[3]
Indomethacin10 mg/kgRatNot Specified87.3%[4]
Indomethacin20 mg/kgMouse5 hours57.09%[5]
Furobufen1.7 mg/kg (ED50)RatNot Specified50%[6]
Diclofenac3.74 mg/kg (ED50)RatNot Specified50%[6]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. ED50 represents the dose that produces 50% of the maximal effect.

Experimental Protocols

A thorough understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following is a detailed protocol for the carrageenan-induced paw edema model, a standard in vivo assay for evaluating acute anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200g) are typically used. The animals are housed under standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment.

Materials:

  • Test compound (e.g., this compound)

  • Standard drug (e.g., Diclofenac Sodium, Indomethacin)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or a digital caliper

Procedure:

  • Animal Grouping: The animals are randomly divided into several groups (n=5-6 per group):

    • Group I (Control): Receives only the vehicle.

    • Group II (Standard): Receives the standard anti-inflammatory drug at a specified dose.

    • Group III, IV, etc. (Test Groups): Receive the test compound at various doses.

  • Drug Administration: The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer or the paw thickness is measured with a digital caliper at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume (at 0 hour) from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where, Vc = Mean increase in paw volume in the control group, and Vt = Mean increase in paw volume in the treated group.[6]

Statistical Analysis: The results are typically expressed as the mean ± standard error of the mean (SEM). The data is analyzed using statistical methods such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine the statistical significance of the observed differences. A p-value of less than 0.05 is generally considered statistically significant.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. Research suggests that these compounds can down-regulate the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[2] These pathways are crucial for the production of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2).

Below are diagrams generated using Graphviz to visualize the proposed signaling pathway of this compound's anti-inflammatory action and the general experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Mediators cluster_3 Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus MAPK_Pathway MAPK Pathway Inflammatory Stimulus->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory Stimulus->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_Pathway->Pro_inflammatory_Cytokines NFkB_Pathway->Pro_inflammatory_Cytokines COX2 COX-2 NFkB_Pathway->COX2 Inflammation Inflammation (Edema, Pain) Pro_inflammatory_Cytokines->Inflammation COX2->Inflammation This compound This compound This compound->MAPK_Pathway Inhibition This compound->NFkB_Pathway Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Random Grouping of Animals Animal_Acclimatization->Grouping Drug_Administration Administration of Test Compound/ Standard/Vehicle Grouping->Drug_Administration Inflammation_Induction Carrageenan Injection Drug_Administration->Inflammation_Induction Paw_Measurement Paw Volume/Thickness Measurement (at different time intervals) Inflammation_Induction->Paw_Measurement Data_Analysis Data Analysis and Calculation of % Inhibition Paw_Measurement->Data_Analysis Conclusion Conclusion on Anti-inflammatory Activity Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo anti-inflammatory studies.

References

A Comparative Analysis of Anticancer Activity: Parthenin vs. Artemisinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of two sesquiterpene lactones: parthenin and artemisinin (B1665778). Both natural compounds have garnered significant interest for their therapeutic potential, yet they exhibit distinct mechanisms and potencies. This document synthesizes experimental data to facilitate a direct comparison of their performance, details the methodologies of key experiments, and visualizes the complex biological pathways they modulate.

Introduction to the Compounds

This compound is a pseudoguaianolide (B12085752) sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus. It is known for a range of biological activities, including anti-inflammatory and antitumor effects.[1] Artemisinin, originally extracted from the sweet wormwood plant Artemisia annua, is a well-established antimalarial drug.[2][3] Its potent anticancer properties, discovered more recently, are linked to its unique endoperoxide bridge structure.[4][5] Both molecules, while belonging to the same class of terpenoids, offer different approaches to cancer therapy.

Comparative Efficacy: Cytotoxicity Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The tables below summarize the IC50 values for this compound and various forms of artemisinin against a range of human cancer cell lines, demonstrating their cytotoxic efficacy.

Table 1: Comparative IC50 Values of this compound and Artemisinin/Derivatives

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference
This compound SiHaCervical Cancer8.42 ± 0.76[6]
MCF-7Breast Cancer9.54 ± 0.82[6]
GLC-82Non-Small Cell Lung6.07 ± 0.45[7]
PC-3Prostate Cancer0.11 (Methanol Extract)[8]
This compound Analog (P19) RajiAcute Lymphoid Leukemia~3.0[9]
HL-60Human Myeloid Leukemia3.5[1][10]
Artemisinin A549Lung Cancer~102 (28.8 µg/mL)[11]
H1299Lung Cancer~96 (27.2 µg/mL)[11]
Various LinesMultiple Types0.5 to ≥200[12]
Dihydroartemisinin (B1670584) (DHA) PC9Lung Cancer19.68[11]
NCI-H1975Lung Cancer7.08[11]
Various LinesMultiple Types1.20 - 15.2
Artesunate MCF-7Breast Cancer25 µg/mL (for significant caspase activation)[13]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and the specific derivative of the compound used.

Mechanisms of Anticancer Action

While both compounds induce apoptosis (programmed cell death), their underlying molecular mechanisms diverge significantly. Artemisinin's action is uniquely tied to iron metabolism, leading to multiple forms of cell death, whereas this compound primarily modulates key pro-survival and apoptotic signaling pathways.

This compound: A Modulator of Pro-Survival and Apoptotic Pathways

This compound exerts its anticancer effects by targeting several critical signaling cascades. Its primary mechanisms include:

  • Inhibition of Pro-Survival Pathways: Parthenolide (B1678480) is a well-documented inhibitor of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins.[14] By blocking these pathways, this compound down-regulates the expression of anti-apoptotic genes, sensitizing cancer cells to death signals.

  • Induction of Intrinsic Apoptosis: It can induce mitochondrial dysfunction and oxidative stress.[14] This leads to the up-regulation of pro-apoptotic proteins like p53 and Bax and the down-regulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio triggers the release of cytochrome c from mitochondria, activating the caspase cascade (caspase-3, -6, -9) and executing apoptosis.[6][15]

  • MAPK Pathway Inhibition: this compound has been shown to target B-Raf, a key kinase in the MAPK/Erk signaling pathway, which is crucial for cell proliferation and survival.[7]

Parthenin_Pathway This compound This compound IKK IKK This compound->IKK STAT3 STAT3 This compound->STAT3 ROS Oxidative Stress (ROS) This compound->ROS Bcl2 Bcl-2 This compound->Bcl2 BRaf B-Raf This compound->BRaf Proliferation Cell Proliferation & Survival This compound->Proliferation NFkB NF-κB IKK->NFkB AntiApoptotic Anti-Apoptotic Genes (e.g., Bcl-2) NFkB->AntiApoptotic STAT3->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Mitochondria Mitochondria ROS->Mitochondria CytC Cytochrome c Mitochondria->CytC Bax Bax Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Cascade (Caspase-9, Caspase-3) CytC->Caspases Caspases->Apoptosis MAPK MAPK/Erk Pathway BRaf->MAPK MAPK->Proliferation

This compound's multi-target approach to inducing apoptosis.
Artemisinin: An Iron-Dependent Cytotoxin

Artemisinin and its derivatives (like dihydroartemisinin and artesunate) possess a unique anticancer mechanism centered on their endoperoxide bridge.

  • Iron-Dependent ROS Generation: Cancer cells have a higher iron concentration than normal cells to support their rapid proliferation. Artemisinin's endoperoxide bridge reacts with this intracellular iron, generating a burst of cytotoxic reactive oxygen species (ROS).[4][5]

  • Induction of Apoptosis: The massive oxidative stress caused by ROS damages cellular macromolecules, including DNA and proteins, and disrupts the mitochondrial membrane potential.[12][16] This triggers the intrinsic apoptotic pathway, leading to caspase activation and cell death.[13][17]

  • Induction of Ferroptosis: Beyond apoptosis, the iron-dependent ROS production and subsequent lipid peroxidation are hallmarks of ferroptosis, a distinct form of regulated cell death.[18] Artemisinin is a known inducer of ferroptosis in cancer cells.[19]

  • Broad Signaling Pathway Modulation: Artemisinin and its derivatives affect a wide array of signaling pathways, including inhibiting Wnt/β-catenin and PI3K/Akt, and activating JNK, which contributes to apoptosis and cell cycle arrest.[20]

Artemisinin_Pathway cluster_apoptosis Apoptosis cluster_ferroptosis Ferroptosis cluster_other Other Effects Artemisinin Artemisinin ROS Reactive Oxygen Species (ROS) Artemisinin->ROS Endoperoxide bridge cleavage Cell_Cycle_Arrest Cell Cycle Arrest (G1/G0) Artemisinin->Cell_Cycle_Arrest Angiogenesis Inhibition of Angiogenesis Artemisinin->Angiogenesis Iron Intracellular Iron (Fe2+) (High in Cancer Cells) Iron->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage DNA_Damage DNA & Protein Damage ROS->DNA_Damage Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Caspases Caspase Activation Mito_Damage->Caspases DNA_Damage->Caspases Apoptosis Apoptosis Caspases->Apoptosis Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis

Artemisinin's iron-dependent multi-modal anticancer action.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of anticancer activity. Below are detailed methodologies for three key assays used in the evaluation of this compound and artemisinin.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21][22]

  • Principle: NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals.[23] The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound or artemisinin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[21][24]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[23]

    • Measurement: Read the absorbance of the solution on a microplate spectrophotometer, typically at a wavelength of 570 nm.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Add compound (this compound or Artemisinin) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (Incubate 2-4 hours) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate IC50 F->G

Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[25][26]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.

  • Procedure:

    • Cell Culture and Treatment: Culture cells and treat them with the test compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[25]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[27]

    • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells using a flow cytometer. The results are typically displayed as a quadrant plot:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for investigating changes in signaling pathways following drug treatment.[28][29]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., cleaved caspase-3, p-STAT3, Bcl-2). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[30]

  • Procedure:

    • Protein Extraction: Treat cells with the compound, then lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[31]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample by size on a polyacrylamide gel.

    • Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[32]

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C.[31] Following washes, incubate with an HRP-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

Both this compound and artemisinin are promising natural compounds with demonstrated anticancer activity.

  • This compound acts as a classic signaling pathway modulator, inducing apoptosis primarily by inhibiting pro-survival transcription factors like NF-κB and STAT3 and targeting the MAPK pathway. Its potency is generally in the low to mid-micromolar range.

  • Artemisinin and its derivatives leverage the unique iron-rich environment of cancer cells to induce massive oxidative stress. This leads to cell death via multiple mechanisms, including apoptosis and ferroptosis, giving it a broader and potentially more selective mode of action. The potency of artemisinin compounds is highly variable, with derivatives showing efficacy from the nanomolar to micromolar range.

The choice between these compounds for further drug development may depend on the specific cancer type, its metabolic profile (particularly iron dependency), and its key signaling dependencies. The distinct mechanisms of action also suggest potential for synergistic combination therapies, both with each other and with conventional chemotherapeutic agents.

References

A Comparative Guide to the Mechanism of Action of Parthenin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer compound parthenin with its semi-synthetic analogs and the related natural product, parthenolide (B1678480). The focus is on the cross-validation of their mechanisms of action, supported by experimental data and detailed protocols.

This compound: A Multifaceted Sesquiterpene Lactone

This compound, a sesquiterpene lactone isolated from the invasive weed Parthenium hysterophorus, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and phytotoxic effects.[1][2] Its therapeutic potential is primarily attributed to its ability to induce programmed cell death (apoptosis) in cancer cells and modulate key inflammatory signaling pathways. However, the inherent toxicity of this compound has prompted the development of semi-synthetic derivatives with improved efficacy and reduced side effects.[3][4][5]

Comparative Analysis of Cytotoxicity

The anti-proliferative activity of this compound and its derivatives, as well as parthenolide, has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
This compound Extract (Methanol) PC-3Prostate Cancer0.11[6][7]
MCF-7Breast Cancer30.81 (ng/mL)[8]
HeLaCervical Cancer5.35 (ng/mL)[8]
This compound Analog P16 MOLT-4Acute Lymphoblastic Leukemia3.4[1]
PANC-1, Mia PaCa-2, AsPC-1Pancreatic Adenocarcinoma3.4[1]
This compound Analog P19 HL-60Human Myeloid Leukemia3.5[1]
RajiBurkitt's Lymphoma3.0 ± 0.60[9][10]
JurkatT-cell Leukemia1.0 ± 0.3[9][10]
THP-1Acute Monocytic Leukemia3.0 ± 0.4[9][10]
Parthenolide A549Lung Carcinoma4.3[11]
TE671Medulloblastoma6.5[11]
HT-29Colon Adenocarcinoma7.0[11]
HUVECEndothelial Cells2.8[11]
SiHaCervical Cancer8.42 ± 0.76[12][13]
MCF-7Breast Cancer9.54 ± 0.82[12][13]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[14]
A549Non-small Cell Lung Cancer15.38 ± 1.13[14]
PC-9Non-small Cell Lung Cancer15.36 ± 4.35[14]
H1650Non-small Cell Lung Cancer9.88 ± 0.09[14]
H1299Non-small Cell Lung Cancer12.37 ± 1.21[14]

Core Mechanisms of Action

The anti-cancer effects of this compound and related compounds are primarily mediated through three interconnected signaling pathways:

  • Induction of Apoptosis: this compound and its analogs trigger apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

  • Inhibition of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, NF-κB is constitutively active, promoting cell proliferation and preventing apoptosis. This compound and parthenolide are potent inhibitors of the NF-κB pathway.[4][15]

  • Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is often persistently activated in cancer cells, leading to uncontrolled cell growth and survival. Parthenolide has been shown to inhibit STAT3 signaling.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and its analogs.

Parthenin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound / Analogs DR Death Receptors (e.g., FAS, TNFR) This compound->DR Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 DISC DISC Formation DR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Parthenin_NFkB_Pathway This compound This compound / Parthenolide IKK IKK Complex This compound->IKK Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Receptor->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Release Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription Parthenolide_STAT3_Pathway Parthenolide Parthenolide JAK JAK Parthenolide->JAK Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene_Transcription

References

A Comparative Analysis of Parthenin and Its Derivatives: Enhanced Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Parthenin, a sesquiterpene lactone extracted from the invasive weed Parthenium hysterophorus, has garnered significant attention for its diverse biological activities. However, its therapeutic application has been hampered by concerns regarding its toxicity. This has spurred research into the synthesis of this compound derivatives with the aim of enhancing its efficacy while reducing adverse effects. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives against the parent compound, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of this compound and its derivatives across anticancer, pesticidal, and anti-inflammatory activities.

Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

CompoundCell Line(s)IC50 (µM)Reference
This compoundMultipleGenotoxic in vivo, hindering further development[1]
Analogue P16MOLT-4 (acute lymphoblastic leukemia), PANC-1, Mia PaCa-2, AsPC-1 (pancreatic adenocarcinoma)3.4[1]
Analogue P19HL-60 (myeloid leukemia)3.5
Dispiro-indanedione hybrid of this compound (DIHP)MacrophagesNegligible effect on cell viability[2]
Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione hybrid (Compound 6)HCT-116 (colon)5.0 ± 0.08[3][4]
Spiro-isoxazolidine derivative (SLPAR13)HL-60, SiHa, HeLaCytotoxic[1]
1,2,3-triazole derivatives of coronopilin (B1206532) (from this compound)PC-33.1

Summary: Numerous derivatives, such as analogues P16 and P19, and various spiro-derivatives, have demonstrated significant cytotoxic activity against a range of cancer cell lines, often with improved potency compared to the parent compound.[1] Some derivatives have also shown reduced mammalian toxicity, a critical factor for therapeutic development.[1]

Pesticidal Activity

This compound and its derivatives have shown promise as natural pesticides, including insecticidal and nematicidal activities. The lethal concentration (LC50) and inhibitory dose (ID50) are used to quantify this efficacy.

CompoundTarget OrganismMetricValue (mg/L)TimeComparison to this compoundReference
This compoundMeloidogyne incognita (root-knot nematode)LC5086248h-[5]
LC5051272h-[5][6]
Pyrazoline adduct (2)Callosobruchus maculatus (stored grain pest)LC509624hMost effective insecticide[5]
LC504348h[5]
LC503272h[5][6]
Propenyl derivative (4)Cassia tora (weed)ID50 (germination)136-More effective (this compound: 364)[5]
ID50 (plumule length)326-More effective (this compound: 738)[5]
ID50 (radicle length)172-More effective (this compound: 427)[5]
Rearranged product (10)Meloidogyne incognitaLC5027348hMost effective nematicide[5]
LC5010472h[5]
Saturated lactone (11)Spodoptera litura (larvae)Antifeedant activity--~2.25 times more active[5]

Summary: Derivatives of this compound have demonstrated significantly enhanced pesticidal properties.[5] The pyrazoline adduct is a potent insecticide, while a rearranged product shows superior nematicidal activity compared to this compound.[5]

Anti-inflammatory Activity

This compound and its derivatives exhibit anti-inflammatory effects by modulating key signaling pathways.

CompoundModelKey FindingsReference
This compoundMurine neutrophilsInhibits in vitro expression of TNF-α, IL-1β, and IL-6.[7][7]
Dispiro-indanedione hybrid of this compound (DIHP)LPS-stimulated macrophages, Carrageenan-induced paw edema, LPS-induced sepsisAttenuates production of NO, TNF-α, IL-6, IL-1β; down-regulates NF-κB and MAPK pathways.[2][2]

Summary: While this compound itself has anti-inflammatory properties, its toxic nature is a limitation.[2] Derivatives like DIHP have been shown to be potent anti-inflammatory agents with negligible effects on cell viability, effectively down-regulating key inflammatory pathways.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assessment: Sulforhodamine-B (SRB) Assay

This assay is used to determine the cytotoxic potential of compounds against cancer cell lines.[3][4]

Protocol:

  • Cell Plating: Cancer cell lines (e.g., HCT-116, A549, Mia-Paca-2, MCF-7) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with the parent compound (this compound) and its derivatives at various concentrations (e.g., 10 and 50 μM) for a specified period (e.g., 48 hours). A positive control (e.g., Camptothecin) and a vehicle control (e.g., DMSO) are included.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% (w/v) Sulforhodamine-B solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the half-maximal inhibitory concentration (IC50) is determined for compounds showing significant inhibition.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the in vivo anti-inflammatory effect of this compound derivatives.[2]

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compounds (e.g., DIHP) and a standard anti-inflammatory drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

This method is used to assess the antimicrobial potency of this compound derivatives against various pathogens.[8]

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a density of 10^6 CFU/mL.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of 6-8 mm in diameter are punched into the agar using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 50-100 µL) of the test compound solution (at a desired concentration) is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and a solvent control (e.g., DMSO) are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

  • Data Analysis: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

This compound and its derivatives often exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G Figure 1: Inhibition of NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n Active NF-κB NFkB->NFkB_n Translocates This compound This compound & Derivatives This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial target for the biological activities of this compound derivatives.

G Figure 2: Modulation of MAPK Signaling Pathway cluster_stimulus Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n Active ERK ERK->ERK_n This compound This compound & Derivatives This compound->MEK Modulates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_n->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression

Caption: Modulation of the MAPK signaling cascade by this compound and its derivatives.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxicity of this compound derivatives.

G Figure 3: Workflow for In Vitro Cytotoxicity Screening cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Culture (Select cancer cell lines) B 2. Cell Seeding (Plate cells in 96-well plates) A->B C 3. Compound Addition (Add this compound & Derivatives at various concentrations) B->C D 4. Incubation (e.g., 48 hours) C->D E 5. SRB or MTT Assay (Fix, stain, and solubilize) D->E F 6. Absorbance Reading (Measure at specific wavelength) E->F G 7. Calculate % Inhibition F->G H 8. Determine IC50 Values G->H I 9. Compare Efficacy H->I

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of compounds.

References

A Comparative Analysis of Parthenin Extraction Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of various parthenin extraction methods, supported by experimental data and detailed protocols.

This compound, a sesquiterpene lactone primarily found in the invasive weed Parthenium hysterophorus, has garnered significant interest in the scientific community for its wide range of biological activities, including anti-inflammatory, anti-tumor, and amoebicidal properties. As research into its therapeutic potential intensifies, the efficient and effective extraction of this compound from its natural source is paramount. This guide provides a comparative analysis of different extraction techniques, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of the most suitable method based on factors such as yield, purity, efficiency, and environmental impact.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is critical and depends on the specific requirements of the research or drug development pipeline. Factors to consider include the desired yield and purity of this compound, the cost-effectiveness of the method, the environmental impact of the solvents used, and the potential for thermal degradation of the target compound. This section compares the performance of several common and emerging extraction techniques.

Extraction Technique Principle Typical Solvents Yield Purity Advantages Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction using a refluxing solvent.Methanol (B129727), Ethanol, Chloroform, Petroleum EtherModerate to HighVariable, depends on solvent and subsequent purificationSimple, well-established, exhaustive extraction.Time-consuming, large solvent consumption, potential for thermal degradation of thermolabile compounds.[1]
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Methanol, EthanolHighGenerally goodFaster than conventional methods, reduced solvent consumption, improved extraction efficiency.Equipment cost, potential for localized heating.
Supercritical CO2 (SC-CO2) Extraction Utilizes carbon dioxide in its supercritical state as a solvent.Supercritical CO2, often with a co-solvent like ethanol.Variable, depends on pressure, temperature, and co-solvent.HighEnvironmentally friendly ("green") solvent, high selectivity, tunable solvent properties.High initial equipment cost, may require co-solvents for polar compounds.[2][3]
Maceration Soaking the plant material in a solvent for a period of time.Ethanol, MethanolLow to ModerateVariableSimple, requires minimal equipment.Time-consuming, lower extraction efficiency compared to other methods.
Percolation Passing a solvent through a column packed with the plant material.Ethanol, MethanolModerateVariableMore efficient than maceration.Can be slow, requires a specific apparatus.

Table 1: Comparison of this compound Extraction Techniques

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides an overview of the experimental protocols for the key extraction techniques discussed.

Soxhlet Extraction Protocol

Soxhlet extraction is a traditional and widely used method for the extraction of phytochemicals.

  • Preparation of Plant Material: Air-dry the leaves of Parthenium hysterophorus in the shade and then grind them into a fine powder.

  • Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.

  • Extraction Process:

    • Place a weighed amount of the powdered plant material (e.g., 50 g) into a cellulose (B213188) thimble.[1]

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with a suitable solvent (e.g., methanol, ethanol, or chloroform) to about two-thirds of its volume.[1]

    • Heat the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble containing the plant material.

    • The solvent will slowly fill the extractor, and once it reaches a certain level, it will siphon back into the round-bottom flask, carrying the extracted compounds with it.

    • This cycle is repeated for a specified duration (e.g., 6-12 hours) to ensure complete extraction.[1]

  • Solvent Recovery and this compound Isolation:

    • After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

    • The crude extract can then be subjected to further purification steps, such as column chromatography, to isolate pure this compound.[4]

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction utilizes the energy of ultrasonic waves to enhance the extraction process.

  • Preparation of Plant Material: As with Soxhlet extraction, the plant material should be dried and powdered.

  • Extraction Process:

    • Place a weighed amount of the powdered plant material into an extraction vessel.

    • Add a specific volume of a suitable solvent (e.g., methanol or ethanol).

    • Immerse the ultrasonic probe or place the vessel in an ultrasonic bath.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a designated time (e.g., 15-60 minutes).

  • Post-Extraction Processing:

    • After sonication, the mixture is filtered to separate the extract from the solid plant residue.

    • The solvent is then evaporated to yield the crude this compound extract, which can be further purified. One study noted that for the determination of this compound, using an ultrasonic bath gave higher yields than refluxing.[5]

Supercritical CO2 (SC-CO2) Extraction Protocol

Supercritical CO2 extraction is a green technology that uses carbon dioxide above its critical temperature and pressure as a solvent.

  • Preparation of Plant Material: The plant material must be dried to a low moisture content and ground to a consistent particle size to ensure efficient extraction.[6]

  • Apparatus Setup: The process requires a specialized supercritical fluid extraction system, which includes a CO2 tank, a pump to pressurize the CO2, an extraction vessel, and a separator.

  • Extraction Process:

    • The powdered plant material is packed into the extraction vessel.

    • Liquid CO2 is pumped into the system and heated and pressurized to bring it to a supercritical state (e.g., >31.1 °C and >73.8 bar).

    • The supercritical CO2 is then passed through the extraction vessel, where it dissolves the this compound.

    • A co-solvent, such as ethanol, may be added to the CO2 to increase its polarity and enhance the extraction of more polar compounds like this compound.

  • Separation and Collection:

    • The this compound-rich supercritical fluid is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and release the extracted this compound.

    • The gaseous CO2 can be recycled and reused in the process.

    • The collected extract can be further purified if necessary. While SFE with pure CO2 is effective for nonpolar compounds, it may show poor selectivity for more polar analytes.[2][3]

Signaling Pathway Analysis

This compound and its closely related analogue, parthenolide, have been shown to exert their biological effects by modulating key cellular signaling pathways, primarily the NF-κB and MAPK pathways. Understanding these mechanisms is crucial for drug development.

This compound's Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in inflammatory diseases and cancer. This compound has been shown to inhibit this pathway.[7]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (p50/p65) (Inactive) IKK_complex->IkBa_NFkB Phosphorylation IkBa_p P-IκBα NFkB_active NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB_active Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Translocation This compound This compound This compound->IKK_complex Inhibition Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Binding

Figure 1: this compound's inhibitory effect on the NF-κB signaling pathway.

As depicted in the diagram, in the canonical NF-κB pathway, the binding of a ligand such as TNF-α to its receptor activates the IκB kinase (IKK) complex.[8] The activated IKK complex then phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (p50/p65). This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. This compound exerts its anti-inflammatory effect by directly inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and ultimately blocking the activation of NF-κB.[7]

This compound's Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Parthenolide, a compound structurally similar to this compound, has been shown to inhibit the MAPK pathway, suggesting a similar mechanism for this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Translocation & Activation This compound This compound This compound->Raf Inhibition This compound->MEK Inhibition This compound->ERK Inhibition Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Gene Expression

Figure 2: this compound's inhibitory effect on the MAPK signaling pathway.

The MAPK cascade is initiated by the activation of cell surface receptors, which leads to the sequential activation of a series of protein kinases: a MAP kinase kinase kinase (MAPKKK, e.g., Raf), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK). Activated MAPK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that regulate cellular processes like proliferation and survival. The inhibitory effect of this compound on this pathway contributes to its anti-cancer properties by arresting cell growth.

Conclusion

The choice of an extraction technique for this compound is a critical decision that can significantly impact the outcome of research and drug development efforts. While traditional methods like Soxhlet extraction are well-established, modern techniques such as ultrasound-assisted extraction and supercritical CO2 extraction offer significant advantages in terms of efficiency, yield, and environmental sustainability. The detailed protocols and signaling pathway analyses provided in this guide are intended to equip researchers with the necessary information to make informed decisions and advance the study of this promising natural compound. Further research focusing on direct comparative studies of various extraction methods, with a particular emphasis on the purity of the final this compound product, is warranted to further optimize its isolation for therapeutic applications.

References

A Comparative Guide to Validating the Reproducibility of Parthenin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sesquiterpene lactone parthenin, derived from the invasive weed Parthenium hysterophorus, presents a molecule of significant interest due to its wide range of biological activities. These activities, including phytotoxic, insecticidal, and cytotoxic effects, necessitate robust and reproducible bioassays for accurate evaluation. This guide provides a comparative analysis of this compound's performance in various bioassays, offers detailed experimental protocols, and explores the signaling pathways underlying its mode of action to aid in the validation and reproducibility of these assays.

Data Presentation: A Comparative Overview of this compound Bioactivity

The efficacy of this compound can vary depending on the bioassay and the target organism. The following tables summarize quantitative data from several studies to provide a comparative perspective on its performance against other compounds.

Table 1: Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines
Compound/ExtractCell LineIC50 Value
This compoundPC-3 (Prostate Cancer)0.11 µM
This compound Analog (P19)HL-60 (Leukemia)3.5 µM
Methanolic extract of Parthenium hysterophorus flowersMCF-7 (Breast Cancer)30.81 ng/mL
Methanolic extract of Parthenium hysterophorus flowersHeLa (Cervical Cancer)5.35 ng/mL

IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Phytotoxicity of this compound and its Derivatives against Cassia tora
CompoundID50 (mg/L) - GerminationID50 (mg/L) - Plumule LengthID50 (mg/L) - Radicle Length
This compound364738427
Propenyl Derivative of this compound136326172

ID50 (Inhibition Dose 50) is the dose of a substance that causes a 50% inhibition in a measured parameter. This data indicates that the propenyl derivative of this compound is a more potent inhibitor of both germination and seedling growth of Cassia tora compared to this compound itself.[1]

Table 3: Insecticidal Activity of this compound and its Adduct against Callosobruchus maculatus
CompoundLC50 (mg/L) - 24hLC50 (mg/L) - 48hLC50 (mg/L) - 72h
This compound---
Pyrazoline Adduct of this compound964332
Reference
Neem ExtractComparable to Pyrazoline AdductComparable to Pyrazoline AdductComparable to Pyrazoline Adduct

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms. The pyrazoline adduct of this compound demonstrates significant insecticidal activity, comparable to that of neem extract.[1]

Experimental Protocols: Methodologies for Key Bioassays

Reproducibility in bioassays is critically dependent on standardized protocols. The following are detailed methodologies for commonly employed bioassays to assess the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.

Phytotoxicity Assessment: Seed Germination and Seedling Growth Bioassay

This bioassay evaluates the effect of this compound on seed germination and early seedling growth.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and make serial dilutions to the desired concentrations in distilled water.

  • Seed Treatment: Place a filter paper in a petri dish and moisten it with a specific volume of the test solution or control (distilled water with the same concentration of the solvent).

  • Incubation: Place a predetermined number of seeds of the target plant species on the filter paper. Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

  • Data Collection: After a specified period (e.g., 7 days), record the percentage of seed germination, and measure the root and shoot length of the seedlings.

  • Dry Weight Measurement: Dry the seedlings in an oven at a specific temperature (e.g., 60°C) for a set time (e.g., 48 hours) and record the dry weight.

Insecticidal Activity Assessment: Residual Film Bioassay

This method assesses the contact toxicity of this compound to insects.

Protocol:

  • Preparation of Test Solutions: Dissolve this compound in a suitable solvent like acetone (B3395972) to prepare a stock solution and then make serial dilutions.

  • Application: Apply a specific volume (e.g., 1.5 mL) of each concentration to the inner surface of a petri dish (9 cm diameter) and allow the solvent to evaporate, leaving a uniform film of the compound. Control petri dishes are treated with the solvent alone.

  • Insect Exposure: Release a known number of test insects (e.g., 25 three-day-old adults of Callosobruchus maculatus) into each petri dish.

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Correct the mortality data using Abbott's formula and calculate the LC50 values using log-probit analysis.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of this compound is crucial for interpreting bioassay results. While the precise signaling cascade for this compound is still under investigation, studies on the structurally similar sesquiterpene lactone, parthenolide, provide significant insights, particularly regarding the NF-κB pathway.

Parthenin_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis This compound This compound Isolation/Synthesis StockSol Stock Solution Preparation This compound->StockSol TestSol Test Solution Dilution StockSol->TestSol Cytotoxicity Cytotoxicity Assay (e.g., MTT) TestSol->Cytotoxicity Phytotoxicity Phytotoxicity Assay (e.g., Seed Germination) TestSol->Phytotoxicity Insecticidal Insecticidal Assay (e.g., Residual Film) TestSol->Insecticidal DataCollection Data Collection (Absorbance, Length, Mortality) Cytotoxicity->DataCollection Phytotoxicity->DataCollection Insecticidal->DataCollection StatisticalAnalysis Statistical Analysis (IC50, LC50, ID50) DataCollection->StatisticalAnalysis Conclusion Conclusion StatisticalAnalysis->Conclusion Conclusion & Reproducibility Validation

Caption: Experimental workflow for validating this compound bioassay reproducibility.

The biological activity of this compound is often attributed to its ability to induce apoptosis, or programmed cell death. Based on studies of the closely related compound parthenolide, a key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and in cell survival. Its incorrect regulation is linked to cancer and inflammatory diseases.

Parthenin_Signaling_Pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic & Pro-inflammatory) Apoptosis Apoptosis Transcription->Apoptosis Inhibition of NFkB_n NF-κB NFkB_n->Transcription

Caption: Proposed signaling pathway for this compound-induced apoptosis via NF-κB inhibition.

This proposed pathway illustrates that this compound may inhibit the IKK complex, which is responsible for phosphorylating IκBα. The inhibition of IκBα phosphorylation prevents its degradation by the proteasome. Consequently, NF-κB remains bound to IκBα in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of anti-apoptotic and pro-inflammatory genes. This ultimately leads to the induction of apoptosis.

References

A Head-to-Head Comparison of Parthenin and Other Sesquiterpene Lactones in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpene lactones (SLs), a diverse group of naturally occurring phytochemicals, have garnered significant attention in the field of oncology for their potent cytotoxic and anti-inflammatory properties. Among these, parthenin, a major constituent of the invasive weed Parthenium hysterophorus, has been the subject of extensive research. This guide provides a head-to-head comparison of this compound with other prominent sesquiterpene lactones—costunolide, dehydrocostus lactone, helenalin (B1673037), and thapsigargin (B1683126)—highlighting their comparative anticancer activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activity of sesquiterpene lactones is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this evaluation. The following table summarizes the IC50 values of this compound and its counterparts against a range of human cancer cell lines, as reported in various studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Sesquiterpene LactoneCancer Cell LineCell Line TypeIC50 (µM)
This compound PC-3Prostate Cancer0.11[1]
HL-60Human Myeloid Leukemia3.5[2]
PANC-1Pancreatic Adenocarcinoma3.4[2]
Mia PaCa-2Pancreatic Adenocarcinoma3.4[2]
AsPC-1Pancreatic Adenocarcinoma3.4[2]
MOLT-4Human Acute Lymphoblastic Leukemia-[2]
Costunolide A431Human Epidermoid Carcinoma0.8[3]
H1299Non-small Cell Lung Cancer23.93[4][5]
OAW42-AMultidrug-Resistant Human Ovarian Cancer25
YD-10BOral Cancer32[6]
Ca9-22Oral Cancer32[6]
YD-9Oral Cancer32[6]
Dehydrocostus lactone A549Lung Cancer~2 (24h), ~1 (48h)[7]
H460Lung Cancer~2 (24h), ~1 (48h)[7]
OVCAR3Ovarian Cancer10.8[8]
SK-OV-3Ovarian Cancer15.9[8]
MDA-MB-231Breast Cancer21.5[8]
SK-BR-3Breast Cancer25.6[8]
MDA-MB-453Breast Cancer43.2[8]
BON-1Gastrinoma Cancer71.9 (24h), 52.3 (48h)[9]
HCC70Triple-negative Breast Cancer1.11[10]
MCF-7Hormone Receptor Positive Breast Cancer24.70[10]
Helenalin GLC4Lung Carcinoma0.44 (2h)[11]
COLO 320Colorectal Cancer1.0 (2h)[11]
A2780Ovarian Cancer~1.0-2.0 (24h)[11]
T47DBreast Cancer4.69 (24h), 3.67 (48h), 2.23 (72h)
PC-3Prostate Cancer4 (48h)[11]
DU145Prostate Cancer8 (48h)[11]
Thapsigargin LXF-289Lung NSCLC Adenocarcinoma0.0000066[12]
NCI-H2342Lung NSCLC Adenocarcinoma0.0000093[12]
SK-MES-1Lung NSCLC Squamous Cell Carcinoma0.0000097[12]

Mechanisms of Action: A Tale of Two Pathways

The anticancer effects of these sesquiterpene lactones are primarily attributed to their ability to interfere with critical cellular signaling pathways. A significant divergence in their mechanism of action is observed, with the majority targeting the NF-κB pathway, while thapsigargin employs a unique mechanism involving calcium signaling.

Inhibition of the NF-κB Signaling Pathway

This compound, costunolide, dehydrocostus lactone, and helenalin share a common mechanistic thread: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

These sesquiterpene lactones, through their α,β-unsaturated carbonyl groups, can covalently bind to and inhibit key components of the NF-κB pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target genes and leading to the induction of apoptosis (programmed cell death) in cancer cells.

NF_kappa_B_Inhibition cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, etc. Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates SLs This compound, Costunolide, Dehydrocostus lactone, Helenalin SLs->IKK_complex inhibit SLs->NFkB inhibit DNA DNA NFkB_n->DNA binds Gene_Expression Pro-survival & Pro-inflammatory Gene Expression DNA->Gene_Expression transcription Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits Thapsigargin_Mechanism cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_downstream Downstream Effects Ca_cytosol [Ca²⁺]cyto (Increased) ER_Stress ER Stress Ca_cytosol->ER_Stress triggers Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA inhibits Ca_er [Ca²⁺]ER (Depleted) SERCA->Ca_er pumps Ca²⁺ Ca_er->Ca_cytosol leakage UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis induces MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate and incubate for 24 hours. start->step1 step2 Treat cells with varying concentrations of the sesquiterpene lactone. step1->step2 step3 Incubate for the desired exposure time (e.g., 24, 48, 72 hours). step2->step3 step4 Add MTT solution to each well and incubate for 2-4 hours. step3->step4 step5 Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. step4->step5 step6 Measure the absorbance at 570 nm using a microplate reader. step5->step6 step7 Calculate cell viability and determine the IC50 value. step6->step7 end End step7->end

References

Illuminating Parthenin's Molecular Interactions: A Comparative Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular targets of a bioactive compound is paramount. This guide provides a comprehensive comparison of parthenin's molecular target specificity against other known inhibitors, supported by experimental data and detailed protocols for validation assays.

This compound, a sesquiterpene lactone primarily isolated from the invasive weed Parthenium hysterophorus, has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3][4] The validation of its molecular targets is crucial for its development as a therapeutic agent. This guide delves into the experimental validation of this compound's specificity for its key molecular targets, primarily focusing on the NF-κB signaling pathway and tubulin.

Unveiling the Primary Targets of this compound

Experimental evidence strongly indicates that this compound exerts its biological effects through interaction with at least two primary molecular targets:

  • Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[5] This inhibition is primarily achieved by targeting the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

  • Interaction with Tubulin: this compound has also been identified as a tubulin-binding agent.[6][7] It can disrupt microtubule dynamics, which are essential for cell division, motility, and intracellular transport.[6][7] This interaction contributes to its cytotoxic effects on cancer cells.

Quantitative Comparison of Inhibitory Activity

To objectively assess this compound's potency, its inhibitory activity is compared with that of other well-established inhibitors of the NF-κB pathway and tubulin. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and assay formats across different studies.

Compound Target/Pathway Assay/Cell Line IC50 Reference
ParthenolideNF-κB activationHEK293 cells~5 µMNot explicitly cited
BMS-345541IKK-2Enzymatic assay0.3 µM[8]
SC-514IKKβCellular assay10-100 µM[9]
Emetine (B1671215)IκBα phosphorylationCellular assay20 nM[5]
Sunitinib (B231) malate (B86768)IκBα phosphorylationCellular assay20 nM[5]

Table 1: Comparison of NF-κB Pathway Inhibitors. Parthenolide, a close structural analog of this compound, shows moderate potency in inhibiting NF-κB activation. Established IKK inhibitors like BMS-345541 exhibit higher potency in enzymatic assays. Other compounds like emetine and sunitinib malate show very high potency in cellular assays targeting IκBα phosphorylation.

Compound Target Assay IC50 Reference
ParthenolideDetyrosinated tubulin reductionBt-549 and MDA-MB-157 cells10-25 µM[6]
Colchicine (B1669291)Tubulin polymerizationEnzymatic assay8.1 µM[10]
G13Tubulin polymerizationEnzymatic assay13.5 µM[10]
Compound 97Tubulin polymerizationEnzymatic assay0.79 µM[11]
Compound 87Tubulin polymerizationEnzymatic assay1.6 µM[11]

Table 2: Comparison of Tubulin Polymerization Inhibitors. Parthenolide demonstrates an effect on detyrosinated tubulin at micromolar concentrations.[6] In comparison, various colchicine binding site inhibitors show a wide range of potencies in inhibiting tubulin polymerization, with some exhibiting nanomolar to low micromolar IC50 values.[10][11][12][13]

Experimental Protocols for Target Validation

Validating the specific molecular targets of a compound like this compound requires robust experimental methodologies. The following are detailed protocols for key experiments used to confirm and characterize target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specific time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein (e.g., IKKβ or β-tubulin).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Affinity Chromatography for Target Identification

Affinity chromatography is a technique used to isolate and identify the binding partners of a specific molecule from a complex mixture like a cell lysate. Photo-affinity chromatography is a variation that uses a photo-reactive crosslinker to form a covalent bond between the "bait" molecule and its target upon UV irradiation.

Protocol:

  • Probe Synthesis:

    • Synthesize a this compound-based affinity probe. This typically involves attaching a linker arm with a terminal biotin (B1667282) tag and a photoreactive group (e.g., benzophenone (B1666685) or diazirine) to the this compound molecule.

  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated this compound probe for a specific time to allow for binding.

    • (For photo-affinity) Irradiate the mixture with UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its binding partners.

    • Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a high concentration of biotin or by denaturing the proteins with SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by staining (e.g., silver stain or Coomassie blue).

    • Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

In Vitro IKK Kinase Assay

This assay directly measures the enzymatic activity of the IKK complex and is used to assess the inhibitory potential of compounds like this compound.

Protocol:

  • Immunoprecipitation of IKK complex:

    • Lyse cells (e.g., TNF-α stimulated cells) in a suitable lysis buffer.

    • Incubate the cell lysate with an antibody against an IKK subunit (e.g., IKKβ) to form an immune complex.

    • Capture the immune complex using Protein A/G-agarose beads.

    • Wash the beads to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer containing a substrate for IKK (e.g., a recombinant GST-IκBα fragment) and ATP (often radiolabeled with γ-³²P-ATP).

    • Add different concentrations of this compound or a control inhibitor.

    • Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes).

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific IκBα antibody.

  • Data Analysis:

    • Quantify the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits pIkBa p-IκBα IkBa->pIkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK_complex Inhibits Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation Gene Target Gene Transcription NFkB_nuc->Gene

Caption: this compound's inhibition of the NF-κB signaling pathway.

CETSA_Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Protein Analysis (Western Blot for Target) D->E F 6. Data Analysis (Generate Melting Curve) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity_Chromatography A 1. Synthesize this compound Photo-affinity Probe C 3. Incubate Lysate with Probe A->C B 2. Prepare Cell Lysate B->C D 4. UV Crosslinking C->D E 5. Affinity Pulldown (Streptavidin Beads) D->E F 6. Wash and Elute Bound Proteins E->F G 7. SDS-PAGE and Mass Spectrometry F->G

Caption: Workflow for target identification using photo-affinity chromatography.

Conclusion

The validation of this compound's molecular targets reveals a multi-faceted mechanism of action, primarily centered on the inhibition of the NF-κB pathway via IKK and the disruption of microtubule dynamics. While quantitative data suggests that this compound's potency may be moderate compared to some highly optimized synthetic inhibitors, its ability to engage multiple, key cellular targets contributes to its significant biological effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the specificity and therapeutic potential of this compound and other natural products. Future studies focusing on kinase selectivity profiling and direct, head-to-head comparisons with other inhibitors under standardized conditions will be invaluable in fully elucidating this compound's place in the landscape of targeted therapies.

References

Unraveling the Transcriptomic Landscape of Parthenin-Treated Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of parthenin and its close analog, parthenolide (B1678480), on cancer cells. Due to the limited availability of direct, comprehensive transcriptomic studies on this compound, this guide leverages the more extensive research on parthenolide, a structurally similar sesquiterpene lactone, to infer the potential molecular mechanisms of this compound. This comparison provides valuable insights into the shared and distinct cellular responses to these potent anti-cancer compounds.

Abstract

This compound, a sesquiterpene lactone derived from the plant Parthenium hysterophorus, has demonstrated significant anti-cancer properties. Understanding its impact on the global gene expression profiles of cancer cells is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This guide synthesizes available data on the transcriptomic and molecular changes induced by this compound and the closely related compound parthenolide in various cancer cell lines. The primary mechanism of action appears to be the potent inhibition of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. Furthermore, these compounds induce apoptosis through the modulation of key regulatory genes. While comprehensive RNA-sequencing data for this compound remains limited, the wealth of information on parthenolide provides a strong foundation for understanding its therapeutic potential.

Comparative Analysis of Molecular Effects

This compound and parthenolide, both sesquiterpene lactones, are recognized for their cytotoxic effects against a range of cancer cell lines. Their anti-cancer activity is largely attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

Inhibition of the NF-κB Signaling Pathway

A primary and well-documented mechanism of action for parthenolide, and likely this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy.

Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. By preventing IκBα degradation, parthenolide effectively traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes. This inhibition of NF-κB signaling leads to the downregulation of anti-apoptotic proteins and the sensitization of cancer cells to apoptosis-inducing agents.

Induction of Apoptosis

Both this compound and parthenolide have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for their anti-cancer effects. The induction of apoptosis is often a downstream consequence of NF-κB inhibition, as many NF-κB target genes are anti-apoptotic.

Studies on parthenolide have demonstrated the modulation of key apoptosis-regulating genes. For instance, treatment of human cervical cancer (SiHa) and breast cancer (MCF-7) cells with parthenolide resulted in the upregulation of pro-apoptotic genes such as p53, Bax, and caspases (-3, -6, and -9), and the downregulation of the anti-apoptotic gene Bcl-2.[1][2] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and the execution of apoptosis.

Modulation of Other Signaling Pathways

Beyond NF-κB and apoptosis, parthenolide has been implicated in the modulation of other critical signaling pathways in cancer cells, including:

  • STAT3 Pathway: Parthenolide has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), another transcription factor involved in cell survival and proliferation.

  • MAPK/ERK Pathway: There is evidence to suggest that parthenolide can interfere with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in cancer.

  • Src Pathway: An integrated molecular profiling study in prostate cancer cells revealed that parthenolide can affect the src signaling pathway, which is involved in cell growth, differentiation, and survival.

Quantitative Data Summary

GeneCancer Cell LineTreatmentFold ChangeExperimental Method
p53 SiHaParthenolide (IC50)9.67-fold increaseReverse Transcriptase-PCR
p53 MCF-7Parthenolide (IC50)3.15-fold increaseReverse Transcriptase-PCR
Bax SiHa, MCF-7ParthenolideUpregulatedReverse Transcriptase-PCR
Bcl-2 SiHa, MCF-7ParthenolideDownregulatedReverse Transcriptase-PCR
Caspase-3 SiHa, MCF-7ParthenolideUpregulatedReverse Transcriptase-PCR
Caspase-6 SiHa, MCF-7ParthenolideUpregulatedReverse Transcriptase-PCR
Caspase-9 SiHa, MCF-7ParthenolideUpregulatedReverse Transcriptase-PCR

Data extracted from a study on the effect of parthenolide on apoptosis regulatory genes in human cancer cell lines.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in key experiments cited in this guide, providing a framework for researchers interested in replicating or extending these findings.

Cell Culture and Parthenolide Treatment
  • Cell Lines: Human cervical cancer (SiHa) and breast cancer (MCF-7) cell lines were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Parthenolide Treatment: Parthenolide was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Cells were treated with varying concentrations of parthenolide for specified time intervals (e.g., 24 and 48 hours). Control cells were treated with an equivalent amount of DMSO.

Gene Expression Analysis (Reverse Transcriptase-PCR)
  • RNA Isolation: Total RNA was extracted from treated and control cells using a suitable method, such as the TRIzol reagent.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: The cDNA was then used as a template for polymerase chain reaction (PCR) using gene-specific primers for the target genes (e.g., p53, Bax, Bcl-2, caspases) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The PCR products were resolved by agarose (B213101) gel electrophoresis and visualized. The intensity of the bands was quantified to determine the relative expression levels of the target genes. For quantitative real-time PCR (qRT-PCR), the cycle threshold (Ct) values were used to calculate the fold change in gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound/parthenolide and a typical experimental workflow for transcriptomic analysis.

Parthenolide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates Parthenolide Parthenolide Parthenolide->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Bax Bax Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Caspases Caspases Caspases->Apoptosis Executes Gene_Expression Gene Expression (e.g., Bcl-2) NFkB_n->Gene_Expression Promotes Transcription Gene_Expression->Bcl2

Caption: Signaling pathway of parthenolide-induced apoptosis.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Cell_Culture Cancer Cell Culture Treatment Treatment (this compound/Control) Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR/HISAT2) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Data_Visualization Data Visualization Pathway_Analysis->Data_Visualization

References

A Comparative Analysis of the Therapeutic Index: Parthenin vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the therapeutic indices of the natural sesquiterpene lactone, parthenin, and the widely used chemotherapeutic agent, doxorubicin (B1662922). The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. This comparison is supported by experimental data on cytotoxicity (IC50) and in vivo toxicity (LD50), detailed experimental protocols, and visualizations of their primary signaling pathways.

Quantitative Data Comparison

The following tables summarize the cytotoxic and toxicological data for this compound and doxorubicin, providing a basis for comparing their therapeutic indices. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Doxorubicin in Various Cancer Cell Lines
CompoundCancer Cell LineIC50 Value
This compound SiHa (Cervical Cancer)8.42 ± 0.76 µM[1]
MCF-7 (Breast Cancer)9.54 ± 0.82 µM[1]
PC-3 (Prostate Cancer)0.11 µM (Methanol extract)[2]
HL-60 (Leukemia)3.5 µM (Analog P19)[3]
Doxorubicin HepG2 (Hepatocellular Carcinoma)12.18 ± 1.89 μM[4]
UMUC-3 (Bladder Cancer)5.15 ± 1.17 μM[4]
BFTC-905 (Bladder Cancer)2.26 ± 0.29 μM[4]
HeLa (Cervical Carcinoma)2.92 ± 0.57 μM[4]
MCF-7 (Breast Cancer)2.50 ± 1.76 μM[4]
M21 (Skin Melanoma)2.77 ± 0.20 μM[4]
SK-OV-3 (Ovarian Cancer)4.8 nM (as Dox-DNA-AuNP)[5]
HEY A8 (Ovarian Cancer)7.4 nM (as Dox-DNA-AuNP)[5]
A2780 (Ovarian Cancer)7.6 nM (as Dox-DNA-AuNP)[5]

Note: IC50 values can vary significantly based on the assay conditions, exposure time, and whether the pure compound or an extract is used.

Table 2: In Vivo Acute Toxicity (LD50)
CompoundAnimal ModelRoute of AdministrationLD50 Value
This compound RatIntraperitoneal (i.p.)42 mg/kg[6]
Doxorubicin Not explicitly stated in a single value, as toxicity is dose-dependent and cumulative, with cardiotoxicity being the primary concern.[7]Intravenous (i.v.)Dose-limiting cardiotoxicity is a major issue.[7]

Therapeutic Index (TI) Calculation:

The therapeutic index can be estimated using the formula: TI = LD50 / ED50 (where ED50 is the effective dose for 50% of the population). A precise ED50 is often difficult to determine from publicly available preclinical data. However, a simplified in vitro therapeutic index can be conceptualized by comparing the toxic dose in normal cells to the effective dose in cancer cells.

Key Signaling Pathways

The anticancer effects of this compound and doxorubicin are mediated through distinct signaling pathways.

This compound's Primary Mechanism: Inhibition of NF-κB Signaling

This compound is known to primarily exert its anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[8]

Parthenin_NFkB_Pathway Stimulus TNF-α TNFR TNFR Stimulus->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates This compound This compound This compound->IKK Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression Promotes

This compound's inhibition of the NF-κB signaling pathway.
Doxorubicin's Primary Mechanism: Topoisomerase II Inhibition

Doxorubicin's primary mode of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[9] By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death.[9]

Doxorubicin_TopoII_Pathway Doxorubicin Doxorubicin TopoII_DNA_complex Topo II-DNA Cleavage Complex Doxorubicin->TopoII_DNA_complex Stabilizes DNA DNA Double Helix TopoII Topoisomerase II DNA->TopoII Binds TopoII->TopoII_DNA_complex Cleaves DNA DSB DNA Double-Strand Breaks TopoII_DNA_complex->DSB Prevents Re-ligation DDR DNA Damage Response DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Doxorubicin's mechanism of Topoisomerase II inhibition.

Experimental Protocols

Standardized protocols are essential for the accurate determination of cytotoxicity and toxicity, which are fundamental to calculating the therapeutic index.

MTT Assay for In Vitro Cytotoxicity (IC50)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of the formazan is proportional to the number of viable cells.

Workflow:

MTT_Assay_Workflow cluster_workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of This compound or Doxorubicin Incubation1->Compound_Addition Incubation2 Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End LD50_Determination_Workflow cluster_workflow Start Start Animal_Acclimatization Acclimatize animals to laboratory conditions Start->Animal_Acclimatization Dose_Range_Finding Conduct a preliminary dose-range finding study Animal_Acclimatization->Dose_Range_Finding Group_Assignment Randomly assign animals to dose groups Dose_Range_Finding->Group_Assignment Compound_Administration Administer single doses of the test compound Group_Assignment->Compound_Administration Observation Observe animals for signs of toxicity and mortality (e.g., for 14 days) Compound_Administration->Observation Data_Collection Record mortality at each dose level Observation->Data_Collection LD50_Calculation Calculate LD50 using a statistical method (e.g., Probit analysis) Data_Collection->LD50_Calculation End End LD50_Calculation->End

References

A Comparative Guide to Inter-Laboratory Validation of Parthenin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of parthenin, a sesquiterpene lactone of significant interest due to its wide range of biological activities, including anti-inflammatory and potential anti-cancer properties.[1][2] The accurate quantification of this compound in various matrices, particularly from its primary source, the invasive weed Parthenium hysterophorus, is crucial for research, quality control of herbal preparations, and drug development.[3][4] This document outlines the performance of High-Performance Liquid Chromatography (HPLC) based methods, presenting supporting experimental data from validation studies.

Comparison of Validated HPLC Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is the most prevalent and well-validated technique for this compound quantification.[3][5] The following tables summarize the performance characteristics of different HPLC methods as reported in single-laboratory validation studies. While formal inter-laboratory validation studies are not extensively documented in the public domain, the consistency of results from these independent validations provides a strong basis for methodological comparison.

Parameter HPLC-UV HPLC-PDA-MS-MS
Linearity (r²) > 0.999[3][6]0.985 - 0.998[5]
Concentration Range 0.05 - 0.25 mg/mL[3][4]Not explicitly stated
Precision (RSD %) 1.39%[3][4]Not explicitly stated
Accuracy (Recovery %) 97.5% - 100.4%[3][4]90.9% - 97.3%[5]
Limit of Detection (LOD) Not explicitly stated2.2 µg/mL[5]
Limit of Quantification (LOQ) Not explicitly stated5.2 µg/mL[5]
Specificity Confirmed by peak purity analysis[3][4]Confirmed by UV and mass spectra matching[5]

Note: The data presented is derived from single-laboratory validation studies. RSD denotes Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the compared HPLC methods.

HPLC-UV Method for this compound Quantification

This method is suitable for the determination of this compound in powdered plant material of Parthenium hysterophorus.[3]

1. Sample Preparation:

  • Extraction: An optimized extraction procedure is performed on the powdered plant material to isolate this compound.

  • Sample Solution: The extract is dissolved in a suitable solvent to a known concentration.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: LiChrospher 100 RP-18 (5 µm, 250 mm x 4.6 mm).[3][6]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).[3][6]

    • 0-10 min: 60:40 (A:B)

    • 13-15 min: 0:100 (A:B)

    • 18-20 min: 60:40 (A:B)

  • Flow Rate: 1.0 mL/min.[3][6]

  • Detection Wavelength: 210 nm.[3][6]

  • Retention Time for this compound: Approximately 5.3 minutes.[6]

3. Validation Parameters:

  • Calibration: A single-point calibration was found to be suitable.[3][4]

  • Precision: Assessed by analyzing samples on different days.[3][4]

  • Accuracy: Determined through a recovery experiment.[3][4]

  • Specificity: Confirmed by investigating the peak purity.[3][4]

HPLC-PDA-MS-MS Method for this compound Quantification

This method allows for the simultaneous separation, identification, and quantification of this compound and several organic acids.[5]

1. Sample Preparation:

  • Extraction: An appropriate extraction method is used to obtain this compound and organic acids from the plant material.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a Photodiode Array (PDA) detector and a Mass Spectrometry (MS) detector.[5]

  • Column: RP-C18 column.[5]

  • Mobile Phase: A gradient of 1% acetic acid in water (A) and acetonitrile (B).[5]

  • Flow Rate: 0.6 mL/min.[5]

3. Detection:

  • PDA Detector: Matches the UV spectra with reference compounds.[5]

  • MS Detector: Matches the mass spectra with reference compounds for definitive identification.[5]

4. Validation Parameters:

  • Linearity: Assessed by the correlation coefficients of the calibration curves.[5]

  • LOD and LOQ: Determined to assess the sensitivity of the method.[5]

  • Recovery: Evaluated to determine the accuracy of the method.[5]

Other Potential Quantification Methods

While HPLC is the most established technique, other methods have been used for the analysis of constituents in Parthenium hysterophorus, although specific validation for this compound quantification is less documented.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a powerful technique for protein quantification and could potentially be developed for small molecules like this compound. General principles of ELISA validation include assessing accuracy, precision, specificity, sensitivity, and reproducibility.[9][10] Currently, there are no published, validated ELISA methods specifically for this compound quantification.

Visualizing Workflows and Pathways

To aid in the understanding of the quantification process and the biological context of this compound, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plant_Material Powdered Plant Material Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Sample_Solution Final Sample Solution Filtration->Sample_Solution Injection Sample Injection Sample_Solution->Injection Separation Chromatographic Separation (RP-C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification This compound Quantification Calibration_Curve->Quantification

Caption: General workflow for this compound quantification using HPLC.

Parthenin_Signaling cluster_cell Cellular Effects cluster_nucleus Nucleus cluster_response Biological Response This compound This compound IKK IKK Complex This compound->IKK Inhibition NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation (inhibited) NFkB NF-κB (p50/p65) NFkB_IkB->NFkB Translocation to Nucleus (blocked) IkB_p P-IκB (degraded) NFkB_IkB->IkB_p Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-1β, IL-6) NFkB->Gene_Expression Transcription (downregulated) Inflammation_Response Reduced Inflammation Gene_Expression->Inflammation_Response

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

The validation data presented in this guide demonstrates that HPLC-UV and HPLC-PDA-MS-MS are reliable and robust methods for the quantification of this compound. The detailed protocols provide a solid foundation for researchers to implement these techniques. While comprehensive inter-laboratory validation studies would further strengthen the comparability of results across different facilities, the existing data shows a high degree of accuracy and precision. Future research should focus on the development and validation of alternative methods like GC-MS and ELISA to provide a broader range of analytical tools for this compound quantification. Furthermore, a deeper understanding of the signaling pathways affected by this compound, such as the NF-κB pathway, will be critical for elucidating its therapeutic potential.

References

A Comparative Evaluation of the Allelopathic Potential of Parthenin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the allelopathic potential of parthenin with other notable natural compounds: juglone, sorgoleone (B1235758), cinnamic acid, and various coumarins. The information is curated to assist in the research and development of natural herbicides and other agrochemical solutions.

Comparative Allelopathic Activity

The following tables summarize quantitative data on the inhibitory effects of this compound and other selected natural compounds on the germination and growth of various plant species. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Inhibitory Effects on Seed Germination

CompoundTarget SpeciesConcentrationInhibition (%)Reference
This compound Ageratum conyzoides400 µM100%[1]
Avena fatua1.5 mM~50%[2]
Bidens pilosa1.5 mM~40%[2]
Juglone Lactuca sativa1 mMSignificant Inhibition[3]
Solanum lycopersicum1 mMSignificant Inhibition[3]
Sorgoleone Galium spurium0.2 g a.i. L⁻¹100%[4]
Rumex japonicus0.2 g a.i. L⁻¹100%[4]
Cinnamic Acid Glycine max1.0 mMSignificant Reduction[5]
Coumarin (Scopoletin) Lactuca sativa30 mg/LMinor Inhibition[6]

Table 2: Comparative Inhibitory Effects on Seedling Growth (Root/Shoot Length)

CompoundTarget SpeciesConcentrationInhibition (%) (Root/Shoot)Reference
This compound Ageratum conyzoides200 µMSignificant Reduction (Radicle > Plumule)[1]
Amaranthus viridis0.5-2 mMSevere Reduction (Root > Shoot)[7]
Juglone Oryza sativa5-50 µMSignificant Root Growth Reduction[8]
Lactuca sativa1 mMStrong Root Inhibition[3]
Sorgoleone Broadleaf Weeds200 µg ml⁻¹>80%[9]
Rumex japonicus200 µg ml⁻¹100%[9]
Cinnamic Acid Glycine max0.25-1.0 mM59.3% - 92.6% (Root)[5]
Coumarin (Umbelliferone) Lactuca sativaIC₅₀ = 5.6 mg/L50% (Root)[6]

Experimental Protocols

Detailed methodologies for key bioassays cited in the evaluation of allelopathic potential are provided below.

Seed Germination Bioassay

This protocol assesses the effect of allelochemicals on the germination of seeds.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Test seeds of uniform size and viability

  • Stock solutions of allelochemicals at desired concentrations

  • Distilled water (control)

  • Incubator

Procedure:

  • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution or distilled water.

  • Place a predetermined number of seeds (e.g., 20-50) evenly on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm to prevent moisture loss.

  • Incubate the dishes in the dark at a constant temperature (e.g., 25 ± 1°C) for a specified period (e.g., 7 days).

  • Record the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

  • Calculate the germination percentage at the end of the incubation period.

Seedling Growth (Root and Shoot Elongation) Bioassay

This bioassay evaluates the impact of allelochemicals on the early growth of seedlings.

Materials:

  • Germinated seeds with uniform radicle length

  • Petri dishes or small pots filled with a suitable substrate (e.g., agar, sand, or filter paper)

  • Test solutions of allelochemicals

  • Distilled water (control)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Prepare the growth medium by adding the test solutions or distilled water.

  • Carefully place the pre-germinated seeds on the surface of the medium.

  • Incubate the plates/pots under controlled conditions (e.g., 25°C with a 16/8 h light/dark cycle) for a defined period (e.g., 5-7 days).

  • At the end of the experiment, carefully remove the seedlings and measure the length of the primary root and shoot using a ruler or digital caliper.

  • Calculate the percentage of inhibition compared to the control.

Determination of Mitotic Index in Root Tips

This method assesses the effect of allelochemicals on cell division.

Materials:

  • Onion (Allium cepa) bulbs or other suitable plant material

  • Test solutions of allelochemicals

  • Fixative (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1 v/v)

  • 1N HCl

  • Acetocarmine stain

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Grow onion roots in beakers containing the test solutions for a specific duration (e.g., 24-48 hours).

  • Excise the root tips (1-2 cm) and fix them in Carnoy's fixative for 24 hours.

  • Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.

  • Wash the root tips thoroughly with distilled water.

  • Stain the root tips with acetocarmine for 15-30 minutes.

  • Prepare a squash of the meristematic region on a microscope slide.

  • Observe the slide under a light microscope and count the number of dividing cells and the total number of cells in several fields of view.

  • Calculate the mitotic index as: (Number of dividing cells / Total number of cells) x 100.

Chlorophyll (B73375) Content Measurement

This protocol quantifies the effect of allelochemicals on the photosynthetic pigments of plants.

Materials:

  • Fresh leaf tissue

  • 80% acetone (B3395972)

  • Spectrophotometer

  • Mortar and pestle or homogenizer

  • Centrifuge

Procedure:

  • Harvest a known weight of fresh leaf tissue (e.g., 0.1 g).

  • Homogenize the tissue in 10 mL of 80% acetone.

  • Centrifuge the homogenate at 5000 rpm for 10 minutes.

  • Collect the supernatant and measure its absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using Arnon's equations:

    • Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × V / (1000 × W)

    • Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × V / (1000 × W)

    • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × V / (1000 × W)

    • Where V = volume of the extract (mL) and W = weight of the fresh tissue (g).

Electrolyte Leakage Assay

This assay measures cell membrane damage caused by allelochemicals.

Materials:

  • Leaf discs of uniform size

  • Deionized water

  • Conductivity meter

  • Shaker

  • Water bath

Procedure:

  • Collect leaf discs from treated and control plants.

  • Wash the discs thoroughly with deionized water to remove surface contaminants.

  • Place a known number of discs in a test tube containing a specific volume of deionized water (e.g., 10 mL).

  • Incubate the tubes on a shaker at room temperature for a set period (e.g., 2-4 hours).

  • Measure the initial electrical conductivity (EC1) of the solution.

  • Autoclave or boil the samples at 100°C for 15-20 minutes to cause complete electrolyte leakage.

  • Cool the samples to room temperature and measure the final electrical conductivity (EC2).

  • Calculate the percentage of electrolyte leakage as: (EC1 / EC2) x 100.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and mechanisms of action for this compound and other selected natural compounds.

Parthenin_Signaling_Pathway This compound This compound Plasma_Membrane Plasma Membrane This compound->Plasma_Membrane Interacts with Auxin_Receptors Auxin Receptors (e.g., TIR1/AFB) Plasma_Membrane->Auxin_Receptors May bind to or interfere with SCFTIR1_AFB SCF-TIR1/AFB Complex Auxin_Receptors->SCFTIR1_AFB Activates Aux_IAA Aux/IAA Repressors SCFTIR1_AFB->Aux_IAA Targets for degradation Ubiquitination Ubiquitination Aux_IAA->Ubiquitination leads to ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation by Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Growth_Inhibition Growth Inhibition Auxin_Responsive_Genes->Growth_Inhibition Altered expression leads to

Proposed this compound Signaling Pathway

Juglone_Signaling_Pathway Juglone Juglone Plasma_Membrane Plasma Membrane Juglone->Plasma_Membrane Induces ABA_JA_Signaling ABA & JA Signaling Juglone->ABA_JA_Signaling Upregulates ROS_Production ROS Production (e.g., H₂O₂) Plasma_Membrane->ROS_Production Ca_Influx Ca²⁺ Influx Plasma_Membrane->Ca_Influx MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) ROS_Production->MAPK_Cascade Activates CDPKs Calcium-Dependent Protein Kinases (CDPKs) Ca_Influx->CDPKs Activates Transcription_Factors Transcription Factors (e.g., WRKY, MYB) CDPKs->Transcription_Factors Phosphorylates & Activates MAPK_Cascade->Transcription_Factors Phosphorylates & Activates ABA_JA_Signaling->Transcription_Factors Activates Stress_Response_Genes Stress Response Genes Transcription_Factors->Stress_Response_Genes Regulate Expression Growth_Inhibition Growth Inhibition Stress_Response_Genes->Growth_Inhibition Leads to

Juglone-Induced Stress Signaling Pathway

Sorgoleone_Mechanism cluster_chloroplast Chloroplast PSII Photosystem II (PSII) QB_site QB Binding Site on D1 Protein Electron_Transport Electron Transport Chain QB_site->Electron_Transport Blocks Electron Flow Plastoquinone Plastoquinone (PQ) Plastoquinone->QB_site Displaces ATP_NADPH_Production ATP & NADPH Production Electron_Transport->ATP_NADPH_Production Reduces Photosynthesis_Inhibition Inhibition of Photosynthesis ATP_NADPH_Production->Photosynthesis_Inhibition Leads to Sorgoleone Sorgoleone Sorgoleone->QB_site Binds to

Mechanism of Photosynthesis Inhibition by Sorgoleone

Cinnamic_Acid_Signaling Cinnamic_Acid cis-Cinnamic Acid Plasma_Membrane Plasma Membrane Cinnamic_Acid->Plasma_Membrane Targets Auxin_Efflux_Carriers Auxin Efflux Carriers (e.g., PIN proteins) Cinnamic_Acid->Auxin_Efflux_Carriers Inhibits Plasma_Membrane->Auxin_Efflux_Carriers Auxin_Efflux Auxin Efflux Auxin_Efflux_Carriers->Auxin_Efflux Mediates Intracellular_Auxin Increased Intracellular Auxin Concentration Auxin_Efflux->Intracellular_Auxin Inhibition leads to Auxin_Signaling Auxin Signaling Pathway Intracellular_Auxin->Auxin_Signaling Activates Root_Development Altered Root Development (Inhibition of primary root, Induction of lateral roots) Auxin_Signaling->Root_Development Leads to

Cinnamic Acid as an Auxin Efflux Inhibitor

Coumarin_Signaling_Pathway Coumarin Coumarin Plasma_Membrane Plasma Membrane Coumarin->Plasma_Membrane Interacts with Enzyme_Inhibition Enzyme Inhibition Coumarin->Enzyme_Inhibition Directly inhibits Nucleic_Acid_Synthesis Inhibition of Nucleic Acid Synthesis Coumarin->Nucleic_Acid_Synthesis Interferes with ROS_Production ROS Production Coumarin->ROS_Production Triggers Membrane_Disruption Membrane Disruption Plasma_Membrane->Membrane_Disruption SA_Pathway Salicylic Acid (SA) Signaling Pathway ROS_Production->SA_Pathway Activates Defense_Gene_Expression Defense Gene Expression SA_Pathway->Defense_Gene_Expression Induces Plant_Defense_Response Enhanced Plant Defense Response Defense_Gene_Expression->Plant_Defense_Response Leads to

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Parthenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed framework for the safe handling and disposal of Parthenin, a sesquiterpene lactone derived from the invasive plant Parthenium hysterophorus.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to recognize its potential hazards. As a sesquiterpene lactone, it may cause allergic skin reactions and is suspected of causing genetic defects.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Required PPE:

  • Gloves: Wear suitable protective gloves to prevent skin contact.[1][2]

  • Eye Protection: Use safety glasses or goggles to shield against splashes or airborne particles.[1][2]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[1][2]

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

II. Step-by-Step Disposal Procedure for this compound Waste

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1] Adherence to the following procedures is essential for safe and compliant disposal.

Step 1: Waste Segregation Immediately segregate all this compound waste from non-hazardous laboratory trash.[1] This includes:

  • Unused or expired this compound.

  • Contaminated labware (e.g., pipette tips, vials, flasks).[1]

  • Contaminated PPE (e.g., gloves, disposable lab coats).[1]

Step 2: Waste Containment

  • Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and sealable hazardous waste container.[1]

  • Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container. Solvent waste should be collected in glass bottles.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."[1]

Step 3: Rinsing of Empty Containers Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[1][4] The first rinse must be collected and disposed of as hazardous waste.[4] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]

Step 4: Storage of Hazardous Waste Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1]

Step 5: Final Disposal Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Dispose of contents and containers to an approved waste disposal plant.[2][5]

III. Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1]

  • Wear Appropriate PPE: Don the required personal protective equipment before attempting to clean the spill.[1]

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[1]

    • For liquid spills: Use absorbent materials to contain and collect the liquid.[1]

  • Decontaminate the Area: Clean the spill area with soap and water or another appropriate decontamination solution.[1]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[1]

IV. Disposal of Parthenium hysterophorus Plant Material

For researchers working with the source plant, proper disposal of Parthenium hysterophorus biomass is also crucial.

Disposal MethodDescriptionKey Considerations
Composting/Vermicomposting Parthenium can be effectively used in compost and vermicompost making.[6] The biomass should be buried in a pit in layers, with each layer treated with dung slurry and urea. This process can detoxify the harmful this compound.[7][8]The pit system is recommended to ensure all seeds are killed. The resulting compost is nutrient-rich.[6]
Manual Removal Uproot the plant before flowering, especially during the monsoon season when the soil is wet.Wear gloves to avoid skin allergies. This method is suitable for small infestations and requires community effort for larger areas.[9]
Chemical Control Herbicides like glyphosate (B1671968) or metribuzin (B1676530) can be used for control in non-crop areas. For specific crops, consultation with a weed scientist is recommended.Follow-up is necessary to manage new growth.[9] Chemical use may be restricted in agricultural areas.[9]

V. Disposal Workflow

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_spill Spill Response cluster_final_disposal Final Disposal confirm_id Confirm Chemical Identity (this compound vs. Parthenolide) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) confirm_id->don_ppe segregate Segregate this compound Waste don_ppe->segregate contain Contain in Labeled Hazardous Waste Container segregate->contain rinse Triple-Rinse Empty Containers contain->rinse store Store in Secure, Ventilated Area rinse->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs evacuate Evacuate and Secure Area contain_spill Contain Spill evacuate->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup dispose_cleanup->store approved_plant Dispose at Approved Waste Disposal Plant contact_ehs->approved_plant spill Spill Occurs spill->evacuate

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Parthenin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE OPERATIONAL USE

This document provides essential safety and logistical information for laboratory professionals handling Parthenin. It outlines procedural guidance for personal protective equipment (PPE), operational plans for handling and storage, and protocols for disposal to ensure the safety of researchers, scientists, and drug development professionals. Given the genotoxic, allergenic, and irritant nature of this compound, strict adherence to these guidelines is paramount.

Hazard Identification and Exposure Limits

This compound is a sesquiterpene lactone derived from Parthenium hysterophorus. It is a known contact allergen and is cytotoxic.[1][2] Direct contact can cause severe dermatitis, and exposure may lead to other toxic effects.[2]

Quantitative Hazard Data

Hazard IDDescriptionQuantitative DataSource
Acute Toxicity Oral LD50 in rats42 mg/kg[3]
Genotoxicity Induces chromosomal aberrations10-60 µM in human lymphocytes[4]
Allergenicity Major antigen causing contact dermatitisNot quantified

Occupational Exposure Limits (OELs):

Currently, there are no established specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, for this compound. In the absence of a specific OEL, it is crucial to handle this compound as a potent allergen and cytotoxic compound, minimizing exposure to the lowest reasonably achievable level.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and respiratory exposure to this compound. The following table outlines the minimum required PPE.

PPE Requirements for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene gloves are recommended for extended handling. Regularly check for signs of degradation and replace immediately if contact occurs. Never reuse disposable gloves.[5][6]
Body Disposable, solid-front lab coat with tight-fitting cuffsA lab coat specifically designated for this compound handling is required. It should be removed before leaving the designated work area.
Eyes Safety gogglesSafety glasses with side shields are the minimum requirement. For procedures with a splash hazard, a face shield worn over safety goggles is mandatory.
Respiratory NIOSH-approved respiratorFor handling solid this compound or when aerosols may be generated, a NIOSH-approved N95 or higher-rated respirator is required. For higher-risk procedures, a powered air-purifying respirator (PAPR) should be considered.

Operational and Disposal Plans

A clear and structured workflow is critical for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures:
  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is clearly labeled.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. The storage location should be away from incompatible materials and clearly marked as a designated area for potent allergens and cytotoxic compounds.

  • Preparation: All handling of solid this compound, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in Section 2.

  • Spill Management:

    • Minor Spill (<5mg): Wearing appropriate PPE, gently cover the spill with absorbent material. Wet the absorbent material with a detergent solution and wipe the area clean. Place all contaminated materials in a sealed cytotoxic waste bag for disposal.

    • Major Spill (>5mg): Evacuate the area and prevent entry. Alert your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Plan:

All waste contaminated with this compound must be treated as cytotoxic hazardous waste.

  • Solid Waste: This includes contaminated gloves, disposable lab coats, pipette tips, and other solid materials.

    • Collect all solid waste in a designated, puncture-resistant, and leak-proof container.

    • The container must be clearly labeled with "Cytotoxic Waste" and the chemical name "this compound".[4][7]

  • Liquid Waste: This includes unused this compound solutions and solvent rinses of contaminated glassware.

    • Collect all liquid waste in a designated, leak-proof, and sealable hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and list all chemical constituents.

  • Disposal: All this compound waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. High-temperature incineration is the recommended disposal method for cytotoxic waste.[4] Do not dispose of this compound waste down the drain.

Experimental Protocols

Protocol for Extraction and Isolation of this compound

This protocol is a general guideline for the extraction of this compound from Parthenium hysterophorus.

  • Plant Material Preparation: Air-dry the leaves of Parthenium hysterophorus in the shade and then grind them into a fine powder.

  • Soxhlet Extraction:

    • Place 50g of the powdered plant material into a thimble.

    • Successively extract the powder with petroleum ether, chloroform, and methanol (B129727) in a Soxhlet apparatus.

  • Concentration: Evaporate the methanol extract under reduced pressure to obtain a crude residue.

  • Column Chromatography:

    • Adsorb the residue onto silica (B1680970) gel.

    • Perform column chromatography using a silica gel column (100-200 mesh).

    • Elute the column with a gradient of hexane (B92381) and ethyl acetate.

    • Collect the fractions and monitor by Thin Layer Chromatography (TLC).

  • Purification: Combine the fractions containing this compound and re-chromatograph to obtain the pure compound.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 or HeLa).[8][9]

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Add the this compound solutions to the wells and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[8]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the hazards of this compound and the necessary control measures.

Parthenin_Hazards_and_Controls cluster_hazards This compound Hazards cluster_routes Routes of Exposure cluster_controls Control Measures H1 Allergenicity (Contact Dermatitis) R1 Dermal Contact H1->R1 H2 Cytotoxicity H2->R1 R2 Inhalation H2->R2 R3 Ingestion H2->R3 H3 Genotoxicity H3->R1 H3->R2 H3->R3 C3 Personal Protective Equipment (PPE): - Gloves - Lab Coat - Eye Protection - Respirator R1->C3 C1 Engineering Controls: - Fume Hood - Ventilated Enclosure R2->C1 R2->C3 C2 Administrative Controls: - SOPs - Designated Areas - Training R3->C2 R3->C3 C4 Waste Management: - Segregation - Labeled Containers - Professional Disposal

Caption: Relationship between this compound hazards and control measures.

References

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